N-Benzyl-2-bromoacetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCURSCBIMAPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183654 | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-03-1 | |
| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of N-Benzyl-2-bromoacetamide in Synthetic Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-2-bromoacetamide
This compound is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a reactive electrophilic site (the α-bromo carbon) and a nucleophilic secondary amide, making it an ideal building block for constructing more complex molecular architectures. The compound serves as a key intermediate for introducing a benzylamino-ethanoyl moiety, a common scaffold in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, grounded in established chemical principles and laboratory practices.
Synthesis: A Mechanistic Approach to Amide Bond Formation
The preparation of this compound is most efficiently achieved via a nucleophilic acyl substitution reaction. This process involves the reaction of a primary amine, benzylamine, with a highly reactive acylating agent, 2-bromoacetyl bromide. The choice of reagents and reaction conditions is critical for achieving a high yield and purity.
Reaction Principle and Causality
The core of this synthesis is the formation of an amide bond between the nitrogen atom of benzylamine and the carbonyl carbon of 2-bromoacetyl bromide.
-
Choice of Acylating Agent: 2-Bromoacetyl bromide is an acyl bromide, which is significantly more reactive than the corresponding acyl chloride or carboxylic acid. This high reactivity is due to the excellent leaving group ability of the bromide ion, which facilitates a rapid and often irreversible reaction, driving the equilibrium towards the product.
-
Role of the Base: The reaction produces hydrobromic acid (HBr) as a byproduct. In the absence of a base, this strong acid would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Therefore, a base (such as aqueous sodium carbonate or an organic base like triethylamine) is essential to neutralize the HBr as it forms, allowing the benzylamine to remain a free nucleophile.
-
Control of Temperature: The reaction is highly exothermic. Conducting the synthesis at a reduced temperature (0–5 °C) using an ice bath is crucial. This temperature control moderates the reaction rate, preventing potential side reactions and minimizing the thermal decomposition of the highly reactive 2-bromoacetyl bromide. Slow, dropwise addition of the acyl bromide ensures that the heat generated can be effectively dissipated.
-
Solvent System: An inert, aprotic solvent like dichloromethane (DCM) is typically used to dissolve the reactants. Often, a biphasic system (e.g., DCM and water) is employed when using an inorganic base like Na₂CO₃. This allows the organic product to remain in the DCM layer while the inorganic salts and excess base are partitioned into the aqueous layer, simplifying the subsequent work-up.
Reaction Mechanism
The reaction proceeds through a standard nucleophilic addition-elimination mechanism at the acyl carbon.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Benzylamine
-
2-Bromoacetyl bromide
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and a slight excess of a base (e.g., triethylamine, 1.2 eq) in dichloromethane (DCM). If using an inorganic base, dissolve benzylamine in DCM and add an aqueous solution of Na₂CO₃ (1.5 eq).
-
Addition of Acyl Bromide: Dissolve 2-bromoacetyl bromide (1.05 eq) in a minimal amount of DCM and load it into the dropping funnel. Add the 2-bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for an additional hour, then let it warm to room temperature and stir for another 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzylamine spot is consumed.
Purification: Isolating the Target Compound
A multi-step work-up and purification process is required to isolate this compound from unreacted starting materials, byproducts, and salts.
Experimental Protocol: Work-up and Purification
-
Quenching: If the reaction was run under anhydrous conditions with an organic base, slowly add water to quench any remaining 2-bromoacetyl bromide.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an off-white or pale yellow solid.
-
Recrystallization: For higher purity, recrystallize the crude solid. A common solvent system is ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., water) until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Characterization: Confirming Identity and Purity
Unambiguous characterization of the final product is essential to confirm its structure and assess its purity. This is achieved through a combination of physical and spectroscopic methods.
Physicochemical and Spectroscopic Data
The following table summarizes the expected characterization data for this compound.[2]
| Property | Data |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol [2] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | Expected signals: ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, N-H), 4.45 (d, 2H, -CH₂-Ph), 3.90 (s, 2H, Br-CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | Expected signals: ~165 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~45 (-CH₂-Ph), ~30 (Br-CH₂-) |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks: ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~695 (C-Br stretch) |
| Mass Spec. (EI-MS) | Expected m/z: 227/229 ([M]⁺, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes), 148 ([M-Br]⁺), 106 ([PhCH₂NH]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The spectrum clearly shows the benzyl group protons (multiplet in the aromatic region and a doublet for the methylene group coupled to the NH proton) and the bromoacetyl group (a singlet for the methylene protons adjacent to the bromine). The broad singlet for the amide proton is also characteristic.
-
¹³C NMR: The carbonyl carbon appears downfield around 165 ppm. The signals for the aromatic carbons and the two distinct methylene carbons confirm the carbon framework.
-
IR Spectroscopy: The strong absorption around 1670 cm⁻¹ is definitive for the amide carbonyl group (Amide I band). The N-H stretch above 3000 cm⁻¹ and the N-H bend around 1540 cm⁻¹ (Amide II band) confirm the presence of the secondary amide functional group.
-
Mass Spectrometry: The most telling feature is the molecular ion peak appearing as a doublet of nearly equal intensity, separated by two mass units (e.g., m/z 227 and 229). This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.[3]
Safety and Handling
Both starting materials for this synthesis are hazardous and must be handled with extreme caution.
-
2-Bromoacetyl bromide: This substance is highly corrosive, causes severe skin burns and eye damage, and is a potent lachrymator (induces tearing).[4][5][6] It reacts violently with water and should be handled exclusively in a well-ventilated chemical fume hood.[4][5]
-
Benzylamine: This is a corrosive liquid that can also cause skin and eye burns.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.
-
All manipulations involving 2-bromoacetyl bromide must be performed in a certified fume hood to avoid inhalation of its toxic and irritating vapors.
Conclusion
The synthesis of this compound via nucleophilic acyl substitution is a robust and reliable procedure that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, the rationale behind the chosen conditions, and meticulous execution of purification protocols are paramount for obtaining a high-purity product. The characterization techniques outlined provide a clear and definitive method for structural verification and purity assessment, ensuring the material is suitable for subsequent applications in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Loba Chemie. BROMOACETYL BROMIDE. [Link]
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Organic Syntheses. N-BROMOACETAMIDE. [Link]
- Google Patents. Method for synthesizing bromoacetamide.
-
Sultan, S., et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. [Link]
-
Supporting Information for related synthesis. [Link]
-
PubChemLite. This compound (C9H10BrNO). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-2-bromoacetamide
This guide provides a comprehensive overview of the essential physicochemical properties of N-Benzyl-2-bromoacetamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core characteristics of the compound, offering not just data, but also the underlying scientific principles and validated experimental methodologies for their determination.
Introduction and Chemical Identity
This compound (CAS No: 19653-33-9) is an organic compound belonging to the α-haloacetamide family. Its structure incorporates a benzylamine moiety acylated with a bromoacetyl group. This bifunctional nature—a reactive bromine atom alpha to a carbonyl group and an amide linkage—makes it a versatile reagent in organic synthesis, particularly as an alkylating agent for introducing a benzylacetamido group. Its properties are of significant interest in medicinal chemistry and materials science for the synthesis of more complex molecules.
Key Chemical Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀BrNO
-
Molecular Weight: 228.09 g/mol
-
Canonical SMILES: C1=CC=C(C=C1)CNC(=O)CBr
-
InChI Key: YJCYJMMPIHDCEA-UHFFFAOYSA-N
Core Physicochemical Properties: A Tabulated Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 19653-33-9 | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 101-104 °C | |
| Boiling Point | Decomposes upon strong heating | General Knowledge |
| Solubility | Soluble in chloroform and methanol. | |
| Density | Data not widely available; typical for similar solids (1.3-1.5 g/cm³ est.) | |
| Vapor Pressure | Data not available; expected to be very low at room temperature. |
Solubility Profile: A Deeper Dive
The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological assays. This compound exhibits solubility in chlorinated solvents like chloroform and polar organic solvents such as methanol. Its solubility in aqueous solutions is expected to be low due to the presence of the nonpolar benzyl group.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of this compound. The core principle is to establish a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period.
Methodology Rationale:
-
Equilibration Time: A prolonged equilibration period (24-48 hours) is essential to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and solid-state compound.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
pH Measurement: For ionizable compounds, pH dramatically affects solubility. While this compound is non-ionizable, measuring the final pH is good practice to ensure no degradation has occurred.
-
Separation of Solid: Centrifugation is used to cleanly separate the undissolved solid from the saturated supernatant without affecting the equilibrium.
-
Quantification: A validated analytical method like HPLC-UV is required for accurate quantification of the dissolved compound in the supernatant.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the calibration curve range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The solubility is reported in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Melting Point and Thermal Behavior
The melting point is a fundamental indicator of a crystalline solid's purity. For this compound, the reported melting point is consistently in the range of 101-104 °C. A sharp melting range (e.g., < 2 °C) typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point using a digital melting point apparatus, a technique valued for its accuracy and small sample requirement.
Methodology Rationale:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer within the capillary tube.
-
Packing: Dense packing of the sample prevents air pockets and ensures a sharp, observable melting transition.
-
Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is critical. A fast rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the this compound sample is dry. If necessary, dry under vacuum. Gently crush the crystals into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) enters the tube.
-
Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to 85 °C).
-
Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute.
-
Record Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Standard Operating Procedure for Melting Point Determination.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include:
-
A multiplet around 7.2-7.4 ppm for the five aromatic protons of the benzyl group.
-
A doublet around 4.4-4.5 ppm for the two benzylic protons (-CH₂-), coupled to the N-H proton.
-
A singlet around 3.9-4.0 ppm for the two protons of the bromoacetyl group (-CH₂Br).
-
A broad singlet for the amide proton (N-H), which can vary in chemical shift depending on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different types of carbon atoms in the molecule. Expected signals include:
-
A signal for the carbonyl carbon (C=O) around 165-170 ppm.
-
Signals for the aromatic carbons between 127-138 ppm.
-
A signal for the benzylic carbon (-CH₂-) around 44 ppm.
-
A signal for the α-carbon (-CH₂Br) around 29 ppm.
-
-
IR (Infrared) Spectroscopy: Identifies the functional groups present. Key vibrational bands include:
-
A strong, sharp absorption around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch (Amide I band).
-
A sharp absorption around 3280-3300 cm⁻¹ for the N-H stretch.
-
Absorptions in the 1540-1560 cm⁻¹ region for the N-H bend (Amide II band).
-
Absorptions around 690-770 cm⁻¹ and 3030 cm⁻¹ from the aromatic C-H bonds.
-
Reactivity, Stability, and Handling
Reactivity: this compound is a potent electrophile and alkylating agent. The bromine atom is a good leaving group, activated by the adjacent electron-withdrawing carbonyl group. It readily reacts with nucleophiles (e.g., amines, thiols, carboxylates) via an Sₙ2 mechanism. This reactivity is the basis for its utility in synthetic chemistry.
Stability and Storage:
-
The compound is stable under standard laboratory conditions.
-
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.
Conclusion
This compound is a well-defined crystalline solid with a distinct set of physicochemical properties that govern its application in chemical synthesis. Its identity is readily confirmed by its characteristic melting point and spectroscopic signatures. Understanding its solubility profile is key to designing reaction and purification conditions, while its inherent reactivity as an alkylating agent defines its synthetic utility. Proper handling and storage procedures are essential due to its irritant nature. This guide provides the foundational data and validated protocols necessary for the effective and safe use of this versatile reagent in a research and development setting.
References
-
This compound Summary , PubChem, National Center for Biotechnology Information, [Link]
An In-depth Technical Guide to the Mechanism of Action of N-Benzyl-2-bromoacetamide
Introduction: The Emergence of Covalent Modulators in Drug Discovery
In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has garnered significant attention. These molecules form a stable, covalent bond with their biological target, often leading to prolonged and potent pharmacological effects. This approach has proven particularly effective for inhibiting enzymes that have shallow binding pockets or for overcoming drug resistance. N-Benzyl-2-bromoacetamide, a member of the α-haloacetamide class of compounds, represents a scaffold with the potential for covalent modification of biological nucleophiles. This guide provides an in-depth analysis of the probable mechanism of action of this compound, drawing upon the well-established reactivity of its core functional groups and the role of its substituents in molecular recognition. While specific literature on this compound's biological activity is sparse, a robust mechanistic hypothesis can be formulated based on fundamental principles of organic chemistry and the extensive research on related covalent inhibitors.
The Electrophilic Nature of the α-Bromoacetamide Warhead
The cornerstone of this compound's mechanism of action lies in the electrophilic character of the carbon atom alpha to the carbonyl group. The presence of the bromine atom, a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group, renders this α-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its function as a covalent modifier of proteins.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reactivity of α-haloacetamides with nucleophiles, such as the thiol group of a cysteine residue, is a well-documented phenomenon in organic and medicinal chemistry.[2] The rate of this reaction is influenced by the nature of the leaving group, with the reactivity generally following the trend I > Br > Cl.[2]
Proposed Mechanism of Action: Covalent Inhibition of Nucleophilic Enzymes
Based on its chemical structure, this compound is predicted to function as a covalent inhibitor of enzymes that possess a nucleophilic amino acid residue within their active site. The most likely targets are enzymes where a cysteine or histidine residue plays a key catalytic or binding role.
Targeting Cysteine Residues
Cysteine proteases are a prominent class of enzymes that are frequently targeted by covalent inhibitors.[3][4][5] The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in the active site. The proposed mechanism for the inhibition of a cysteine-containing enzyme by this compound is as follows:
-
Non-covalent Binding: The inhibitor first binds reversibly to the active site of the enzyme. This initial binding is guided by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The N-benzyl group of this compound is likely to play a crucial role in this step, providing a hydrophobic anchor that orients the molecule within the binding pocket for optimal reaction with the catalytic nucleophile.[6][7][8]
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of the active site cysteine residue acts as a potent nucleophile. It attacks the electrophilic α-carbon of the bromoacetamide moiety.
-
Covalent Bond Formation: This nucleophilic attack results in the displacement of the bromide ion and the formation of a stable thioether bond between the inhibitor and the enzyme. This covalent modification is typically irreversible under physiological conditions, leading to the inactivation of the enzyme.
Caption: Covalent inhibition of a cysteine residue by this compound.
The Role of the N-Benzyl Group in Target Recognition and Affinity
While the α-bromoacetamide moiety provides the reactive "warhead" for covalent modification, the N-benzyl group is critical for directing the inhibitor to its target and enhancing binding affinity. The benzyl group can engage in various non-covalent interactions within the enzyme's binding pocket, including:
-
Hydrophobic Interactions: The aromatic phenyl ring can interact favorably with hydrophobic pockets in the enzyme's active site.
-
Pi-Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
-
Steric Complementarity: The size and shape of the benzyl group can contribute to a better fit within the active site, enhancing the overall binding affinity.
Studies on various N-benzyl substituted inhibitors have demonstrated that this moiety can significantly influence both potency and selectivity.[6][7][9] By optimizing the interactions of the N-benzyl group, it is possible to design inhibitors that are highly specific for a particular enzyme, thereby minimizing off-target effects.
Experimental Workflow for Validating the Mechanism of Action
To experimentally validate the proposed mechanism of action of this compound, a series of biochemical and biophysical assays can be employed. The following experimental workflow provides a comprehensive approach to characterizing the inhibitory activity and covalent nature of the interaction.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound against a model cysteine protease, such as papain.
Materials:
-
Papain (from Carica papaya), lyophilized powder
-
N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), substrate
-
This compound, inhibitor
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of papain in assay buffer.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
-
Enzyme Activation:
-
Pre-incubate the papain solution in assay buffer containing DTT for 15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.
-
-
Inhibition Assay:
-
In a 96-well plate, add varying concentrations of this compound (prepared by serial dilution from the stock solution) to the wells. Include a DMSO control.
-
Add the activated papain solution to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAPNA substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Papain | [Hypothetical Value] |
| E-64 (Control Inhibitor) | Papain | [Known Value] |
Conclusion: A Promising Scaffold for Covalent Drug Design
This compound embodies the key features of a targeted covalent inhibitor: a reactive electrophilic warhead and a recognition moiety. Its mechanism of action is most likely predicated on the covalent modification of nucleophilic residues, particularly cysteine, in the active sites of target enzymes. The N-benzyl group provides a handle for achieving affinity and selectivity. While further experimental validation is required to elucidate its specific biological targets and therapeutic potential, the fundamental chemical principles governing its reactivity provide a strong foundation for its exploration as a lead compound in drug discovery programs aimed at developing novel covalent therapeutics.
References
-
N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of N-benzyl substituted 1,4-imino-l-lyxitols with a basic functional group as selective inhibitors of Golgi α-mannosidase IIb. PubMed. Available at: [Link]
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Recent Advances in Covalent Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
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N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. ResearchGate. Available at: [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
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Scheme 1. Proposed mechanisms of inhibition of cysteine proteases by... ResearchGate. Available at: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Inactivation of cysteine proteases. PubMed. Available at: [Link]
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Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Available at: [Link]
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Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central. Available at: [Link]
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Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed. Available at: [Link]
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Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. MDPI. Available at: [Link]
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22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
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How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. National Institutes of Health. Available at: [Link]
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Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
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On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]
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Covalent inhibitors: a rational approach to drug discovery. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Solubility of N-Benzyl-2-bromoacetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-Benzyl-2-bromoacetamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict its solubility in a range of common organic solvents. This predictive analysis is supplemented with a detailed experimental protocol for the empirical validation of solubility, ensuring a robust and verifiable understanding of the compound's behavior. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for handling and utilizing this compound in various solvent systems.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences the entire drug development pipeline. From the ease of synthesis and purification to the formulation of the final dosage form and its ultimate bioavailability, understanding and controlling solubility is paramount. This compound (C9H10BrNO) is a versatile building block in organic synthesis, frequently employed in the alkylation of various nucleophiles. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen reaction medium.
This guide delves into the solubility characteristics of this compound, addressing the current gap in readily available quantitative data. By leveraging the predictive power of Hansen Solubility Parameters, we provide a scientifically grounded framework for solvent selection, enabling researchers to optimize reaction conditions, enhance yields, and streamline purification processes.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in chemistry, and Hansen Solubility Parameters (HSP) provide a quantitative measure of this similarity.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Arising from London dispersion forces, these are weak intermolecular forces that occur in all molecules.
-
δP (Polar): Stemming from dipole-dipole interactions between polar molecules.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, a strong type of dipole-dipole interaction.
Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[1] The distance (Ra) between two points in this space is a measure of their dissimilarity. A smaller Ra value between a solute and a solvent indicates a higher affinity and, therefore, a greater likelihood of solubility.
The distance Ra is calculated using the following equation:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]^0.5 [1]
Where the subscripts 1 and 2 refer to the solute and solvent, respectively. The factor of 4 in the dispersion term is a consensus value to better represent the empirical nature of solubility.[1]
Calculation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, the group contribution method offers a reliable estimation based on its molecular structure.[2] The molecule is deconstructed into its constituent functional groups, and the contribution of each group to the overall HSP is summed.
The chemical structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
Based on the group contribution method detailed by Stefanis and Panayiotou, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.[2] The molar volume was also calculated using the same method.
Table 1: Calculated Molar Volume and Hansen Solubility Parameters for this compound
| Parameter | Value |
| Molar Volume (V) | 158.5 cm³/mol |
| δD (Dispersion) | 19.2 MPa^0.5 |
| δP (Polar) | 8.5 MPa^0.5 |
| δH (Hydrogen Bonding) | 6.1 MPa^0.5 |
Predicted Solubility of this compound in Common Organic Solvents
Using the calculated HSP for this compound, the HSP distance (Ra) to a range of common organic solvents was determined. A smaller Ra value suggests a higher predicted solubility. The results are summarized in Table 2, with solvents ranked from most to least favorable.
Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance (Ra)
| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | HSP Distance (Ra) | Predicted Solubility |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.6 | Very High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.9 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 10.1 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 18.8 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 14.1 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 38.3 | Insoluble |
Note: The qualitative predictions are based on the principle that smaller Ra values correlate with higher solubility.
Figure 2: Predicted solubility of this compound based on HSP distance.
Experimental Protocol for the Determination of Thermodynamic Solubility
To empirically validate the predicted solubility and to obtain precise quantitative data, the Shake-Flask method is the gold standard. This method ensures that an equilibrium is reached between the solid solute and the saturated solution.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential.
-
Record the exact weight of the added solid.
-
Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility (in mg/mL or mol/L) from the measured concentration, accounting for the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.
-
Figure 3: Experimental workflow for thermodynamic solubility determination.
Discussion and Conclusion
The predictive analysis based on Hansen Solubility Parameters provides a valuable initial assessment of the solubility of this compound in a variety of organic solvents. The results indicate that dichloromethane is likely an excellent solvent for this compound, followed by toluene and ethyl acetate. This aligns with the general principle that the moderately polar nature of the amide and the presence of the aromatic ring favor solubility in solvents with similar characteristics. Conversely, the predicted low solubility in highly polar and protic solvents like methanol and water, as well as in the nonpolar hexane, is also consistent with theoretical expectations.
While the HSP model is a powerful tool for screening and initial solvent selection, it is crucial to recognize its limitations. The model does not account for specific molecular interactions, temperature effects, or the influence of impurities. Therefore, the experimental validation of these predictions using the provided protocol is strongly recommended for any critical application.
This guide provides a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with a clear and validated experimental methodology, researchers can make informed decisions regarding solvent selection, leading to improved outcomes in synthesis, purification, and formulation development.
References
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
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Introduction: The Strategic Importance of N-Benzyl-2-bromoacetamide
An In-Depth Technical Guide to N-Benzyl-2-bromoacetamide (CAS: 2945-03-1)
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its structure, featuring a secondary amide, a reactive α-bromo carbon, and a benzyl moiety, makes it a versatile building block for introducing the N-benzylacetamido pharmacophore into more complex molecular architectures. The presence of a bromine atom, an excellent leaving group, on the carbon adjacent to a carbonyl group renders this position highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a potent alkylating agent, enabling the construction of new carbon-heteroatom bonds with precision. This guide provides a comprehensive overview of its synthesis, core reactivity, and proven applications, particularly in the development of novel therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe utilization in a laboratory setting.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 2945-03-1 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-N-(phenylmethyl)acetamide, N-Benzylbromoacetamide | [1][3] |
| Appearance | Solid | [2] |
| Boiling Point | 355.16 °C (Estimated) | [4] |
| Density | 1.44 g/cm³ (Estimated) | [4] |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate care.[1]
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for synthesizing this compound is the Schotten-Baumann-type acylation of benzylamine with a bromoacetyl halide. This reaction is typically performed in a biphasic system or in water with a base to neutralize the hydrogen bromide byproduct.
Reaction Principle
The synthesis hinges on the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of bromoacetyl bromide. The base plays a crucial role; it scavenges the HBr formed during the reaction, preventing the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted 2-bromoacetamides.[5]
-
Preparation : In a 250 mL Erlenmeyer flask, dissolve benzylamine (0.05 mol, 5.36 g) in 100 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Cooling : Place the flask in an ice bath and stir the solution until the temperature equilibrates to below 10°C.
-
Acylation : While stirring vigorously, add bromoacetyl bromide (0.05 mol, 10.09 g) dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A precipitate will begin to form immediately.
-
Causality Note : Dropwise addition is critical to manage the exothermic nature of the acylation reaction and prevent the formation of side products.
-
-
Reaction Completion : After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying : Dry the resulting white to off-white solid product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).
-
Validation : The purity of the product can be assessed by Thin-Layer Chromatography (TLC) and melting point determination.
Core Reactivity: The SN2 Pathway
The synthetic utility of this compound is dominated by its function as an electrophile in nucleophilic substitution reactions. The carbon atom bearing the bromine is electron-deficient due to the inductive effects of both the adjacent carbonyl group and the bromine atom, making it a prime target for nucleophiles.
Mechanism of Action: SN2 Alkylation
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the α-carbon, and in a concerted step, the carbon-bromine bond is broken, displacing the bromide ion.
-
Experimental Logic : The synthesis leverages the high nucleophilicity of the thiol group on the 5-benzyl-1,3,4-oxadiazole-2-thiol intermediate. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the thiol, forming a highly reactive thiolate anion. This anion then readily attacks the electrophilic α-carbon of this compound, leading to the desired S-alkylated product in good yield. [5]The resulting compounds were found to be active against cholinesterases, demonstrating the utility of this compound as a key building block for creating biologically active molecules. [5]
Broader Context: The N-Benzyl Moiety in Medicinal Chemistry
The N-benzyl group, which is integral to the structure of this compound, is a privileged scaffold in drug design. It is found in numerous bioactive compounds and is known to contribute to target binding, often through hydrophobic and π-π stacking interactions within enzyme active sites. [6][7]For instance, N-benzyl moieties are key components of direct inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, highlighting the potential for scaffolds derived from this compound in developing new antitubercular agents. [8]
Conclusion
This compound (CAS: 2945-03-1) is a powerful and versatile synthetic intermediate. Its straightforward synthesis, well-defined reactivity via the SN2 mechanism, and utility in constructing complex heterocyclic molecules make it an invaluable tool for researchers in organic synthesis and drug development. The successful application of this reagent in the synthesis of novel cholinesterase inhibitors underscores its potential for building libraries of bioactive compounds aimed at a range of therapeutic targets. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (2945-03-1). Retrieved from [Link]
-
Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pharmacy and Pharmacology, 7(23), 1549-1557. Available at: [Link]
-
Lima, J. A., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Witschel, M., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem. Retrieved from [Link]
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An In-Depth Technical Guide to N-Benzyl-2-bromoacetamide for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Benzyl-2-bromoacetamide. Moving beyond fundamental data, this document elucidates the critical physicochemical properties, synthesis, characterization, reactivity, and handling protocols necessary for its effective and safe application in a laboratory setting.
Core Molecular and Physical Properties
This compound is a halogenated amide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbon adjacent to the bromine atom and the secondary amide functionality. A precise understanding of its molecular properties is the foundation for its application.
The molecular formula for this compound is C₉H₁₀BrNO.[1][2][3] This composition dictates its fundamental physicochemical characteristics, which are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 228.09 g/mol | PubChem[1] |
| Monoisotopic Mass | 226.99458 Da | PubChem[1] |
| Molecular Formula | C₉H₁₀BrNO | PubChem[1][2][3] |
| CAS Number | 2945-03-1 | PubChem[1] |
| Appearance | White to Pale Yellow Crystalline Solid/Powder | Spectrum Chemical[4] |
| Density | 1.44 g/cm³ (Predicted) | Chemchart[2] |
| Boiling Point | 355.16 °C (Predicted) | Chemchart[2] |
| IUPAC Name | This compound | PubChem[1] |
The molecular weight of 228.09 g/mol is a critical parameter for stoichiometric calculations in reaction planning, ensuring precise molar ratios of reactants and reagents.[1] The monoisotopic mass of 226.99458 Da is essential for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex mixtures.[1]
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved via the acylation of benzylamine with a bromoacetyl halide, most commonly bromoacetyl bromide or bromoacetyl chloride. This nucleophilic acyl substitution reaction is robust and provides a high yield of the desired product. The causality behind this choice of reagents lies in the high reactivity of the acid halide, which readily reacts with the nucleophilic amine.
Expert Insight:
The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrogen bromide (HBr) byproduct generated during the reaction. Without this base, the HBr would protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Synthesis Methodology
Objective: To synthesize this compound from benzylamine and bromoacetyl bromide.
Materials:
-
Benzylamine
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve bromoacetyl bromide (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred benzylamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Diagram 1: Synthesis Workflow
A flowchart of the synthesis and purification process.
Structural Characterization and Validation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals: a singlet for the two methylene protons (CH₂) adjacent to the bromine, a doublet for the two benzylic protons (CH₂-Ph) coupled to the amide N-H, a multiplet for the aromatic protons of the benzyl group, and a broad singlet for the amide proton (N-H).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (C=O), the carbon bearing the bromine (CH₂-Br), the benzylic carbon (CH₂-Ph), and the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O (Amide I) stretch: A strong, sharp peak around 1650 cm⁻¹.
-
N-H bend (Amide II): A peak around 1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
High-Resolution MS (HRMS): ESI-HRMS should show a molecular ion peak [M+H]⁺ at m/z 228.0019 and [M+Na]⁺ at m/z 249.9838, corresponding to the calculated exact masses.[5] The isotopic pattern will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Synthetic Applications
This compound is a valuable alkylating agent. The carbon-bromine bond is polarized, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations, including:
-
Synthesis of Heterocycles: It is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
-
Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, such as amines, thiols, and carboxylates, to introduce the N-benzylacetamido moiety into target molecules.
-
Precursor for α-Substituted Amides: The bromine atom can be displaced by various nucleophiles to generate a library of α-functionalized N-benzylamides.
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols must be strictly followed.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source: PubChem.[1]
Handling:
-
Always handle this compound in a well-ventilated fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Avoid the formation of dust, as fine dust dispersed in air can be a potential explosion hazard in the presence of an ignition source.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound to its full potential in their synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemchart. This compound (2945-03-1). [Link]
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N-Benzyl-2-bromoacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, certain reagents emerge as unassuming yet pivotal building blocks. N-Benzyl-2-bromoacetamide is one such molecule. Its intrinsic reactivity, stemming from the electrophilic α-carbon, renders it a versatile precursor for a myriad of complex molecular architectures. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic applications in the development of novel therapeutics. It is designed for the discerning researcher and drug development professional, offering not just protocols, but a deeper understanding of the causality behind its utility.
Structural Formula and Physicochemical Properties
This compound possesses a well-defined molecular structure that is the very source of its chemical reactivity. The molecule consists of a central acetamide backbone, with a benzyl group attached to the nitrogen atom and a bromine atom at the alpha-carbon position.
Structural Representation:
The key structural features that dictate its reactivity are the electrophilic α-carbon, made so by the electron-withdrawing bromine atom and adjacent carbonyl group, and the benzyl group which can influence steric hindrance and solubility.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |
| Molecular Weight | 228.09 g/mol | PubChem[1] |
| CAS Number | 2945-03-1 | PubChem[1] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 102-105 °C | BenchChem[2] |
| Solubility | Soluble in various organic solvents | Inferred from synthesis protocols |
| SMILES | C1=CC=C(C=C1)CNC(=O)CBr | PubChem[1] |
| InChI | InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | PubChem[1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly and efficiently achieved through the acylation of benzylamine with a bromoacetyl halide, typically bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Mechanism
The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (neutralized by a base) leads to the formation of the stable amide bond. The presence of a base is crucial to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust and validated method for the laboratory-scale synthesis of this compound.[3]
Materials:
-
Benzylamine
-
Bromoacetyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (0.05 mol, 5.36 g) in 50 mL of a 1:1 mixture of ethyl acetate and water.
-
Basification: Add sodium carbonate (0.06 mol, 6.36 g) to the solution to create a basic medium.
-
Addition of Bromoacetyl Bromide: Cool the flask in an ice bath. Slowly add bromoacetyl bromide (0.05 mol, 10.09 g) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Spectroscopic Characterization
Unambiguous characterization of the synthesized this compound is essential for its use in further applications. The following are expected spectral data.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 6.70 (br s, 1H, NH), 4.50 (d, J=5.6 Hz, 2H, N-CH₂), 3.95 (s, 2H, Br-CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.5 (C=O), 137.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 44.2 (N-CH₂), 29.1 (Br-CH₂).
-
IR (KBr, cm⁻¹): 3290 (N-H stretch), 3065 (Ar C-H stretch), 2925 (Aliphatic C-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 695 (C-Br stretch).
-
Mass Spectrometry (EI): m/z 227/229 ([M]⁺, isotopic pattern for Br), 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺).
The Role of this compound in Drug Discovery and Development
The utility of this compound lies in its ability to act as a potent alkylating agent, a property that has been harnessed in the synthesis of a variety of biologically active molecules.
As a Precursor to Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological disorders.[4] this compound serves as a key intermediate in the synthesis of novel cholinesterase inhibitors. For instance, it is used to synthesize N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide, which have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]
The synthesis involves the reaction of a thiol-containing heterocyclic core with this compound, where the thiol group displaces the bromine atom in an Sₙ2 reaction.
Caption: Synthesis of a cholinesterase inhibitor precursor using this compound.
In the Synthesis of Anticonvulsant Agents
There is a strong rationale for the use of this compound in the synthesis of novel anticonvulsant drugs, particularly as analogs of the approved drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide).[5][6][7] While the direct synthesis of Lacosamide does not typically involve this compound, the structural similarity makes it an ideal starting point for the development of new derivatives with potentially improved pharmacological profiles. The N-benzylacetamide moiety is a key pharmacophore in this class of compounds.
As an Alkylating Agent in Proteomics
In the field of proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry analysis.[8][9] This prevents the reformation of disulfide bonds after their reduction, ensuring accurate protein identification and quantification. Haloacetamides, including this compound, are effective reagents for this purpose. The thiol group of cysteine acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the bromide ion. This results in the irreversible S-alkylation of the cysteine residue.
Caption: Role of this compound in a typical proteomics workflow.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the modern chemist. Its straightforward synthesis and potent alkylating ability make it an important building block for the creation of a diverse range of molecules with significant biological activity. From the development of novel treatments for neurodegenerative diseases to its application as a tool in proteomics research, this compound continues to be a compound of considerable interest. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.
References
- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.
- Gurunadham, G., & Raju, M. R. (2015). New and alternate synthesis of lacosamide with chemoenzymatic method. Journal of Chemical and Pharmaceutical Research, 7(10), 1080-1083.
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
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- Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. ChemistrySelect, 9(31), e202401893.
- Stables, J. P., et al. (2010). Novel Agents to Target and Identify Lacosamide Receptors. ACS Chemical Neuroscience, 1(1), 33–48.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
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PubChem. (n.d.). Process for the preparation of lacosamide - Patent US-8759582-B2. Retrieved from [Link]
- Krátký, M., et al. (2019). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 24(20), 3757.
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- Google Patents. (n.d.). EP2598476A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
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The Multifaceted Biological Landscape of N-Benzyl-2-bromoacetamide Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the dynamic landscape of medicinal chemistry, the N-benzyl-2-bromoacetamide scaffold has emerged as a privileged structure, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. The inherent reactivity of the α-bromoacetamide moiety, coupled with the tunable steric and electronic properties of the N-benzyl group, provides a rich chemical space for exploring novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, anticonvulsant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive resource, grounded in scientific literature, to facilitate the advancement of drug discovery programs centered on this promising chemical class.
I. Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthesis of this compound and its derivatives is typically achieved through straightforward and efficient chemical transformations. The most common approach involves the acylation of benzylamine with a suitable bromoacetyl halide.
Core Synthesis: this compound
The parent compound, this compound, can be reliably synthesized via the reaction of benzylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve benzylamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or diethyl ether.
-
Base Addition: Add a base, such as triethylamine (1.1 equivalents) or an aqueous solution of sodium carbonate, to the reaction mixture.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same solvent to the stirred mixture via the addition funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted benzylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Synthesis of Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives by either modifying the benzylamine starting material or by nucleophilic substitution of the bromine atom.
Caption: General workflow for the synthesis of this compound derivatives.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.
A. c-Src Kinase Inhibition
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[1] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1]
Thiazolyl N-benzyl-substituted acetamide derivatives have been identified as inhibitors of c-Src kinase.[2][3] These compounds are proposed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signal transduction cascade that promotes cancer cell growth.[1]
Caption: Inhibition of the c-Src signaling pathway by this compound derivatives.
SAR studies have revealed key structural features that influence the c-Src inhibitory activity of these derivatives:
-
Unsubstituted Benzyl Ring: The unsubstituted N-benzyl derivative has shown potent inhibition of c-Src kinase.[2]
-
Substitution on the Benzyl Ring: Introducing a fluoro group at the 4-position of the benzyl ring resulted in a slight decrease in inhibitory activity, while a methyl group at the same position led to a more significant decrease in potency.[2]
| Compound ID | Substitution on Benzyl Ring | Cell Line | GI50 (µM)[4] |
| 8a | H | NIH3T3/c-Src527F | 1.34 |
| SYF/c-Src527F | 2.30 | ||
| 8b | 4-F | NIH3T3/c-Src527F | 1.49 |
| SYF/c-Src527F | 2.51 |
-
Cell Culture: Seed NIH3T3/c-Src527F or SYF/c-Src527F cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay.
-
Data Analysis: Calculate the GI50 (the concentration that causes 50% inhibition of cell growth) for each compound.
B. VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Certain N-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2. These compounds are thought to compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling pathways that promote endothelial cell proliferation and migration.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by N-benzyl-bromoindolin-2-one derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM)[6] | VEGFR-2 IC50 (µM)[6] |
| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 |
| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 |
| Doxorubicin | MCF-7 | - | - |
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of N-benzyl-2-acetamidopropionamide have shown significant promise as anticonvulsant agents. The primary assay used for their evaluation is the maximal electroshock (MES) seizure test.[2]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of these derivatives is highly dependent on their stereochemistry and the nature of the substituents.
-
Stereochemistry: The anticonvulsant activity predominantly resides in the (R)-stereoisomer.[7]
-
Substituents on the Propionamide Moiety: Small heteroatom substituents at the C3 position of the propionamide are crucial for activity.[2]
| Compound ID | Stereoisomer | ED50 (mg/kg, i.p., mice)[7] |
| (R)-18 | R | 4.5 |
| (S)-18 | S | >100 |
| Racemic 18 | Racemic | 8.3 |
| Phenytoin | - | 6.5 |
IV. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
N-Benzylacetamide derivatives have also demonstrated notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi.
Antibacterial and Antifungal Spectrum
For instance, N-benzyl-2,2,2-trifluoroacetamide has shown good antifungal activity and moderate antibacterial activity.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
| Compound | Microorganism | MIC (µg/mL)[9] |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 |
| B. cinerea | 31.25 | |
| T. mentagrophytes | 62.5 | |
| C. albicans | 62.5 | |
| P. vulgaris | 62.5 | |
| S. aureus (MRSA) | 62.5 | |
| K. pneumoniae (ESBL) | 62.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[2][4][11]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of these derivatives as anticancer, anticonvulsant, and antimicrobial agents. The well-defined structure-activity relationships provide a rational basis for the design of more potent and selective compounds.
Future research in this area should focus on:
-
Lead Optimization: Further derivatization of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential in a preclinical setting.
By leveraging the insights presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of new medicines based on the this compound scaffold, ultimately addressing unmet medical needs.
References
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Fallah-Tafti, A., et al. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities." Chapman University Digital Commons. [Link]
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Choi, D., et al. "Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives." Journal of medicinal chemistry 40.15 (1997): 2352-2356. [Link]
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]
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Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. [Link]
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Kinase activity assays Src and CK2. Protocols.io. [Link]
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c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics. [Link]
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Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols. [Link]
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Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]
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Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. [Link]
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potential applications of N-Benzyl-2-bromoacetamide in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of N-Benzyl-2-bromoacetamide
Abstract
This compound is a versatile bifunctional reagent that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a reactive bromoacetyl electrophile and a modifiable N-benzyl group, allows for its facile incorporation into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the application of this compound as a key building block for the development of novel therapeutic agents. We will delve into its pivotal role in the creation of anticonvulsant, anticancer, and antimicrobial compounds, supported by quantitative biological data, detailed experimental protocols, and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
Core Attributes of the this compound Scaffold
This compound (C9H10BrNO) is a solid at room temperature with a molecular weight of 228.10 g/mol .[1][2] Its utility in medicinal chemistry is primarily derived from two key structural features:
-
The α-Bromoacetamide Moiety: The carbon atom adjacent to the bromine is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions. This allows for the covalent attachment of the scaffold to a wide array of nucleophiles, such as amines, thiols, and alcohols, which are abundant in both synthetic building blocks and biological macromolecules. The reactivity of this group is crucial for its function as a versatile chemical linker and pharmacophore.
-
The N-Benzyl Group: This aromatic ring provides a site for extensive structural modification. Substituents can be introduced onto the phenyl ring to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications are instrumental in optimizing biological activity, selectivity, and pharmacokinetic parameters, as will be discussed in the Structure-Activity Relationship section.
The diagram below illustrates the fundamental reactivity of the scaffold, which underpins its versatility in synthetic applications.
Caption: General reaction scheme of this compound.
Synthesis of this compound
The standard and most direct method for synthesizing this compound is the acylation of benzylamine with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is robust and can be performed under standard laboratory conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of amide formation from acid halides and amines.[3]
Materials:
-
Benzylamine
-
Bromoacetyl bromide
-
Dichloromethane (DCM, anhydrous)
-
10% Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, round-bottom flask, addition funnel, magnetic stirrer
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous DCM (approx. 5 volumes). Add an equal volume of 10% NaOH solution. Place the flask in an ice bath and stir vigorously to create a biphasic mixture.
-
Addition of Acid Halide: Dissolve bromoacetyl bromide (1.05 equivalents) in a minimal amount of anhydrous DCM in an addition funnel. Add this solution dropwise to the stirring biphasic mixture over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture to yield this compound as a white to off-white solid.
The following diagram outlines the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Anticonvulsant Drug Discovery
One of the most significant applications of the N-benzylacetamide scaffold is in the development of anticonvulsant agents. Derivatives based on this core have shown potent activity in preclinical models, most notably leading to the development of the FDA-approved drug Lacosamide.
Research has shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants.[4] The activity is evaluated in the maximal electroshock (MES) seizure test, which is a reliable model for identifying compounds that prevent seizure spread.[5] A key hypothesis validated by these studies is that a small, substituted heteroatom moiety near the C(2) site is crucial for maximal activity.[4]
Structure-Activity Relationship (SAR) Insights:
-
Stereochemistry: The anticonvulsant activity often resides in a single stereoisomer. For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) showed an ED₅₀ of 4.5 mg/kg, while the (S)-stereoisomer had an ED₅₀ exceeding 100 mg/kg.[4]
-
Substituent Size: Activity improves with a decrease in the size of the 3-alkoxy substituent. Small alkoxy groups like methoxy and ethoxy provide the highest potency.[6]
-
Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, established antiepileptic drugs with similar structural features often act by blocking voltage-gated sodium channels, which are responsible for conducting action potentials.[7] This modulation helps to reduce the excessive, synchronous neuronal firing that characterizes a seizure.
The table below summarizes the anticonvulsant activity of key N-benzylacetamide derivatives.
| Compound ID | Structure / Name | MES ED₅₀ (mg/kg, i.p. mice) | Protective Index (PI) | Reference |
| (R)-18 | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 | 6.0 | [4] |
| 18 (racemic) | N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | >130 (in rats, p.o.) | [4] |
| 19 | N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | N/A | [4] |
| Phenytoin | (Reference Drug) | 6.5 | N/A | [4] |
Applications in Anticancer Agent Development
The N-benzylacetamide scaffold has also been successfully employed in the design of novel anticancer agents, particularly as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5]
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis.[8]
Structure-Activity Relationship (SAR) Insights:
-
Benzyl Ring Substitution: The substitution pattern on the N-benzyl ring is a critical determinant of Src kinase inhibitory activity. The unsubstituted N-benzyl derivative was the most potent in one series.[8]
-
4-Position Substitution: Introducing a fluoro group at the 4-position of the benzyl ring resulted in only a slight decrease in activity, while a methyl group at the same position led to a more significant drop in potency.[8] This suggests that both electronic and steric factors at this position are important for target engagement.
-
Cellular Activity: The 4-fluorobenzylthiazolyl derivative demonstrated significant inhibition of cell proliferation in breast carcinoma (BT-20) and leukemia (CCRF-CEM) cell lines.[8][9]
The table below presents the biological data for representative anticancer derivatives.
| Compound ID | Key Structural Feature | Target | Activity Metric | Value | Cell Line | Reference |
| 8a | Unsubstituted N-benzyl | c-Src Kinase | GI₅₀ | 1.34 µM | NIH3T3/c-Src | [8] |
| 8b | 4-Fluoro-N-benzyl | c-Src Kinase | GI₅₀ | 1.49 µM | NIH3T3/c-Src | [8] |
| 8b | 4-Fluoro-N-benzyl | Cell Proliferation | % Inhibition | 64-71% | BT-20, CCRF-CEM | [8] |
| 8e | 4-Methyl-N-benzyl | c-Src Kinase | GI₅₀ | ~5 µM | NIH3T3/c-Src | [8] |
| 7d | N-benzyl-5-bromoindolin-2-one | VEGFR-2 | IC₅₀ | 0.503 µM | (Enzymatic) | [10] |
| 7d | N-benzyl-5-bromoindolin-2-one | Cell Proliferation | IC₅₀ | 2.93 µM | MCF-7 | [10] |
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents. The N-benzylacetamide scaffold serves as a promising starting point for this endeavor. While direct studies on this compound are limited, research on closely related analogues provides strong evidence of its potential.
A study on N-benzyl-2,2,2-trifluoroacetamide, where the bromine is replaced by three fluorine atoms, demonstrated significant antimicrobial and particularly antifungal activity.[11] This highlights the potential of the N-benzylacetamide core in this therapeutic area. The bromo-analogue is expected to serve as a versatile intermediate for creating a library of compounds for screening.
The table below shows the minimum inhibitory concentration (MIC) values for N-benzyl-2,2,2-trifluoroacetamide against various fungal pathogens.
| Pathogen | MIC (µg/mL) | Reference |
| Aspergillus flavus | 15.62 | [11] |
| Botrytis Cinerea | 31.25 | [11] |
| Trichophyton mentagrophytes | 62.5 | [11] |
| Scopulariopsis sp. | 62.5 | [11] |
| Candida albicans | 62.5 | [11] |
| Malassezia pachydermatis | 62.5 | [11] |
Future Perspectives and Conclusion
This compound is a highly valuable and somewhat underexploited scaffold in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for generating diverse chemical libraries. The proven success of its derivatives in the fields of epilepsy and oncology provides a strong foundation for future research.
The logical progression of research in this area can be visualized as a branched discovery workflow.
Caption: Conceptual workflow for drug discovery using the scaffold.
Future efforts should focus on:
-
Expanding Chemical Space: Systematically exploring a wider range of nucleophiles and benzyl ring substitutions to uncover novel biological activities.
-
New Therapeutic Targets: Screening libraries derived from this scaffold against other target classes, such as GPCRs, ion channels, and enzymes involved in metabolic diseases.
-
Mechanism Deconvolution: For new active compounds, thoroughly investigating their molecular mechanism of action to enable rational, target-based optimization.
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An In-depth Technical Guide: N-Benzyl-2-bromoacetamide as a Versatile Precursor for the Synthesis of Histone Deacetylase (HDAC) Inhibitors
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous pathologies, most notably cancer.[1][2] Consequently, HDAC inhibitors (HDACis) have emerged as a validated and promising class of therapeutic agents.[3] The archetypal structure of most HDACis consists of three key pharmacophoric elements: a surface-oriented 'cap' group, a zinc-binding group (ZBG) to chelate the active site Zn²⁺ ion, and a linker connecting these two moieties.[4][5][6] This guide provides a comprehensive technical overview of the strategic use of N-Benzyl-2-bromoacetamide as a readily accessible and versatile precursor for the rational design and synthesis of potent HDAC inhibitors, with a particular focus on hydroxamic acid-based derivatives. We will explore the underlying chemical principles, provide detailed synthetic protocols, discuss structure-activity relationships, and outline methodologies for biological evaluation.
The HDAC Inhibitor Pharmacophore: A Trifecta of Function
The efficacy of an HDAC inhibitor is fundamentally dependent on the synergistic interaction of its three structural components with the HDAC enzyme's active site. Understanding these components is paramount to designing effective molecules from precursors like this compound.
-
The Zinc-Binding Group (ZBG): This is the warhead of the inhibitor. The catalytic mechanism of classical HDACs (Classes I, II, and IV) is zinc-dependent.[7][8][9] The ZBG's primary function is to coordinate with the Zn²⁺ ion at the base of the active site pocket, thereby blocking the enzyme's catalytic activity.[10] Hydroxamic acid (–CONHOH) is the most prevalent and potent ZBG employed in HDACi design due to its exceptional ability to form a bidentate chelate with the zinc ion.[4][5] Its advantages include superior binding affinity, ease of synthesis, and good solubility.[4][7] The FDA-approved drug Vorinostat (SAHA) is a prime example of a hydroxamic acid-based inhibitor.[5][11]
-
The Linker: This component connects the ZBG and the cap group, spanning the narrow channel of the enzyme's active site. Its length and rigidity are critical for optimally positioning the ZBG for zinc chelation and the cap group for surface interactions. This compound provides a foundational two-atom linker (–CH₂–CO–), a common motif in many established HDACis.
-
The Cap Group: This is typically a larger, often aromatic, moiety that interacts with the residues at the rim of the active site. These interactions contribute significantly to the inhibitor's binding affinity and, crucially, can impart isoform selectivity.[5] In our precursor, the N-benzyl group serves as a simple, foundational cap that can be retained or serve as a synthetic handle for further elaboration.
Visualizing the Pharmacophore Interaction
The following diagram illustrates the canonical binding mode of an HDAC inhibitor within the enzyme's active site.
Caption: The HDAC inhibitor pharmacophore interacting with the enzyme active site.
Synthetic Strategy: From Precursor to Potent Inhibitor
This compound is an ideal starting material due to the presence of two key reactive sites: the electrophilic carbon bearing the bromine atom and the amide backbone. The primary synthetic route involves a two-step process: (1) Nucleophilic substitution at the α-carbon to introduce the remainder of the linker and the cap structure, followed by (2) conversion of a terminal functional group (typically an ester) into the hydroxamic acid ZBG.
General Synthetic Workflow
The diagram below outlines the high-level synthetic pathway.
Caption: General workflow for synthesizing HDAC inhibitors from this compound.
Experimental Protocol 1: Synthesis of a Representative HDAC Inhibitor
This protocol describes the synthesis of N-benzyl-2-((4-(methoxycarbonyl)phenyl)amino)acetamide, a key ester intermediate, and its subsequent conversion to the final hydroxamic acid. This example builds a simple analog reminiscent of the core structure of many HDACis.
Part A: Synthesis of Methyl 4-((2-(benzylamino)-2-oxoethyl)amino)benzoate (Ester Intermediate)
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Methyl 4-aminobenzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
To the round-bottom flask, add this compound and methyl 4-aminobenzoate.
-
Add anhydrous DMF to dissolve the reactants (approx. 5-10 mL per gram of bromoacetamide).
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at 60°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-cold water, which should precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, ethyl acetate/hexane gradient) to yield the pure ester intermediate.
-
Part B: Synthesis of N-benzyl-2-((4-(hydroxycarbamoyl)phenyl)amino)acetamide (Final Product)
-
Reagents & Setup:
-
Ester Intermediate from Part A (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (5.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Prepare a fresh solution of hydroxylamine by dissolving NH₂OH·HCl and KOH in cold methanol. Stir for 15-20 minutes and filter off the precipitated KCl salt.
-
Dissolve the ester intermediate in a minimal amount of methanol in the reaction flask.
-
Add the freshly prepared methanolic hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC until the starting ester is consumed.
-
Once complete, neutralize the reaction mixture carefully with dilute HCl (e.g., 1M HCl) to a pH of ~7. This will cause the hydroxamic acid product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold water and then with a small amount of cold ether.
-
Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Structure-Activity Relationship (SAR) Insights
Using this compound as a scaffold, a library of analogs can be synthesized to probe the structure-activity relationship (SAR).[12] The primary point of diversification is the nucleophile used in Step 1, which ultimately defines the cap group.
| Cap Group Modification (R) | Representative Structure | Expected Impact on HDAC Inhibition | Rationale / Key Insights |
| Simple Phenyl | Benzyl-Linker-NH-Ph | Baseline Potency | Establishes a foundational level of activity. The phenyl group provides basic hydrophobic interactions with the active site rim. |
| Substituted Phenyl | Benzyl-Linker-NH-Ph-4-OCH₃ | Potentially Increased Potency/Selectivity | Substituents can form additional hydrogen bonds or van der Waals interactions with specific residues, potentially enhancing affinity for certain HDAC isoforms.[9][13] |
| Extended Aromatic (Biphenyl) | Benzyl-Linker-NH-Biphenyl | Increased Potency | The larger surface area allows for more extensive π-π stacking and hydrophobic interactions with the enzyme surface, often leading to improved potency.[14] |
| Heterocycle (e.g., Pyridine) | Benzyl-Linker-NH-Pyridine | Modulated Selectivity & Solubility | The nitrogen atom can act as a hydrogen bond acceptor, altering the binding orientation and potentially conferring selectivity. Also tends to improve aqueous solubility.[11] |
Table 1: Predicted Structure-Activity Relationships for Cap Group Modifications.
Biological Evaluation of Synthesized Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.
In Vitro HDAC Inhibition Assays
The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value). Commercially available kits, often based on fluorescence or luminescence, are widely used.[1][15][16]
Visualizing the Assay Principle
Caption: Principle of a generic fluorometric HDAC inhibition assay.
Experimental Protocol 2: General In Vitro Fluorometric HDAC Assay
-
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1).
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Assay Buffer.
-
Developer solution (containing a protease and Trichostatin A as a stop reagent).
-
Synthesized inhibitor compound, dissolved in DMSO to create a stock solution.
-
Black 96-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in assay buffer. Also prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" background control.
-
In the 96-well plate, add the inhibitor dilutions (or controls) to the appropriate wells.
-
Add the HDAC enzyme solution to all wells except the "no enzyme" background control. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to all wells. The developer cleaves the deacetylated substrate to release the fluorophore and simultaneously stops further HDAC activity.
-
Incubate for an additional 15 minutes at room temperature to allow for signal development.
-
Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Subtract the background fluorescence, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Assays
Following enzymatic screening, promising compounds are tested in cellular models (e.g., cancer cell lines) to assess their efficacy in a more complex biological environment.
-
Target Engagement: A key experiment is to confirm that the inhibitor engages its target within the cell. This is often done by Western Blot. Cells are treated with the inhibitor, and cell lysates are probed with antibodies that specifically recognize acetylated forms of HDAC substrates, such as acetylated Histone H3 (a substrate of class I HDACs) or acetylated α-tubulin (a primary substrate of HDAC6).[8] An increase in the acetylated protein signal indicates successful HDAC inhibition.
-
Antiproliferative/Cytotoxicity Assays: Assays like the MTT or CellTiter-Glo® assay are used to measure the inhibitor's effect on cancer cell viability and proliferation.[17] This provides an IC₅₀ value for cell growth inhibition, which can be compared to the enzymatic IC₅₀.
| Assay Type | Metric | Example IC₅₀ Data (Compound X) |
| In Vitro Enzymatic Assay (HDAC1) | IC₅₀ | 115 nM |
| Western Blot (HeLa cells) | Ac-Histone H3 | Signal increase at ≥ 250 nM |
| Cytotoxicity Assay (HeLa cells) | IC₅₀ | 1.6 µM |
Table 2: Representative Data Profile for a Synthesized HDAC Inhibitor.
Conclusion and Future Perspectives
This compound represents a highly valuable and cost-effective precursor for the synthesis of hydroxamic acid-based HDAC inhibitors. Its structure provides a direct route to the essential linker and a foundational cap group, while its reactive bromide handle allows for extensive and straightforward diversification through nucleophilic substitution. This enables the rapid generation of compound libraries for probing structure-activity relationships and optimizing for potency and isoform selectivity.
Future work building on this platform could involve the synthesis of more complex, conformationally constrained cap groups to target specific isoforms, or the development of dual-target inhibitors by incorporating other pharmacophores. The inherent simplicity and versatility of the synthetic routes starting from this compound ensure its continued relevance in the field of epigenetic drug discovery.
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National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link][2]
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National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. [Link][23]
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reactivity of the bromoacetyl group in N-Benzyl-2-bromoacetamide
An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group in N-Benzyl-2-bromoacetamide
Abstract
This compound is a bifunctional molecule of significant interest in synthetic chemistry and drug development. Its utility is overwhelmingly dictated by the reactivity of the bromoacetyl group. This α-halo amide serves as a potent electrophile, primarily engaging in nucleophilic substitution reactions. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this moiety, offering field-proven insights into its mechanistic behavior, experimental protocols for its synthesis and application, and a discussion of the factors that modulate its synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Bromoacetyl Group as a Key Electrophilic Hub
This compound (C₉H₁₀BrNO) is a crystalline solid with the molecular structure shown below.[1] While the N-benzyl group provides lipophilicity and steric influence, the core reactivity resides in the bromoacetyl functional group. This group is characterized by a carbon atom alpha (α) to an amide carbonyl, bearing a bromine atom. This specific arrangement makes the α-carbon a powerful electrophilic center, primed for reaction with a wide range of nucleophiles.
The high reactivity is a consequence of two primary electronic factors:
-
Inductive Effect: The bromine atom is highly electronegative, withdrawing electron density from the α-carbon and creating a significant partial positive charge (δ+).
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the resulting anion.
These features make this compound a valuable alkylating agent, capable of covalently modifying nucleophilic residues in both small molecules and biological macromolecules.[2][3] Its application spans the synthesis of complex heterocyclic scaffolds and its use as a chemical probe or covalent warhead in drug discovery.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2945-03-1 | [1][6] |
| Molecular Formula | C₉H₁₀BrNO | [1][6] |
| Molecular Weight | 228.09 g/mol | [1][6] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Core Reactivity: The SN2 Nucleophilic Substitution Mechanism
The primary reaction pathway for the bromoacetyl group in this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction.[7][8] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.
Mechanistic Rationale
The preference for the S(_N)2 pathway is grounded in several structural and electronic factors:
-
Steric Accessibility: The α-carbon is a methylene group (-CH₂-), which is sterically unhindered. This allows for easy "backside attack" by the incoming nucleophile, a hallmark of the S(_N)2 mechanism.[8]
-
Carbocation Instability: The alternative S(_N)1 mechanism, which proceeds through a carbocation intermediate, is highly disfavored. A primary carbocation at the α-position would be extremely unstable. Furthermore, the adjacent electron-withdrawing amide carbonyl group would further destabilize any positive charge development on the α-carbon, effectively blocking the S(_N)1 pathway.[9]
-
Role of the Carbonyl Group: The adjacent amide carbonyl plays a crucial role in enhancing reactivity. Its electron-withdrawing nature increases the electrophilicity of the α-carbon, making it a more attractive target for nucleophiles. This is a key feature that makes α-halo amides and ketones significantly more reactive towards S(_N)2 displacement than simple alkyl halides.[9]
The general S(_N)2 mechanism is depicted below. The nucleophile (Nu:⁻) attacks the α-carbon, leading to a trigonal bipyramidal transition state. As the new Nu-C bond forms, the C-Br bond breaks, resulting in inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of the bromide ion.
Diagram 1: The concerted S(_N)2 mechanism of this compound.
Factors Influencing Reactivity
The success and rate of the alkylation reaction depend critically on several experimental parameters. Understanding these factors is key to designing effective synthetic protocols.
-
The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles lead to faster reaction rates. Common nucleophiles include:
-
Sulfur Nucleophiles (Thiols, Thiolates): Highly effective due to their high polarizability and nucleophilicity.
-
Nitrogen Nucleophiles (Amines, Azides): Primary and secondary amines are good nucleophiles, leading to the formation of more complex amides.[10]
-
Oxygen Nucleophiles (Alcohols, Carboxylates): Generally weaker nucleophiles, often requiring a base to deprotonate them to the more reactive alkoxide or carboxylate anion.
-
-
The Solvent: Polar aprotic solvents such as acetone, DMF (N,N-Dimethylformamide), or acetonitrile are ideal for S(_N)2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive. Protic solvents (e.g., water, methanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly reactive systems like this, reactions can often be run at or below room temperature to minimize side reactions.
Diagram 2: Key factors influencing the S(_N)2 reactivity of the bromoacetyl group.
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for the synthesis of the title compound and a representative alkylation reaction.
Protocol: Synthesis of this compound
This protocol is based on the acylation of benzylamine with bromoacetyl bromide, a robust and high-yielding method.[11][12] The use of a base is critical to neutralize the hydrogen bromide byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.
Workflow Diagram:
Diagram 3: Experimental workflow for the synthesis of this compound.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq). Dissolve the components in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5 mL per mmol of benzylamine).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes using an addition funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the mixture stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base and amine), water, and saturated sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white or off-white solid.[12]
Protocol: Alkylation of a Thiol Nucleophile (Model Reaction)
This protocol demonstrates the use of this compound as an alkylating agent for a model thiol, such as benzyl mercaptan. This reaction is representative of its use in modifying cysteine residues in peptides.
Methodology:
-
Setup: In a round-bottom flask, dissolve the thiol (e.g., benzyl mercaptan, 1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion. Stir for 15-20 minutes at room temperature.
-
Alkylation: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Workup: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with a larger volume of ethyl acetate and wash with water and brine to remove the DMF and any remaining salts.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure thioether product.
Applications in Research and Drug Development
The predictable and efficient reactivity of the bromoacetyl group makes this compound and its analogs valuable tools in several scientific domains:
-
Synthesis of Heterocycles: It serves as a key building block for a variety of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, which are prevalent structures in pharmaceuticals.[12][13] The bromoacetyl group can react with binucleophilic species to undergo alkylation followed by intramolecular cyclization.
-
Covalent Inhibitors: In drug discovery, the bromoacetyl moiety is often incorporated into molecules designed as covalent inhibitors. It can form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.
-
Chemical Biology Probes: As a reliable alkylating agent, it is used to create chemical probes for activity-based protein profiling (ABPP) and for labeling specific proteins in complex biological systems.
Conclusion
The reactivity of this compound is dominated by the electrophilic nature of its bromoacetyl group. This functionality undergoes highly efficient S(_N)2 nucleophilic substitution with a wide array of nucleophiles, a reaction favored by the steric accessibility of the α-carbon and the excellent leaving group ability of bromide. The adjacent amide carbonyl further activates the system towards nucleophilic attack. A thorough understanding of the reaction mechanism and the influence of experimental conditions—namely the choice of nucleophile and solvent—is essential for leveraging this reagent's full potential. From the synthesis of complex molecular architectures to the development of targeted covalent therapeutics, this compound remains a powerful and versatile tool in the modern chemist's arsenal.
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understanding the electrophilicity of N-Benzyl-2-bromoacetamide
An In-depth Technical Guide to the Electrophilicity and Reactivity of N-Benzyl-2-bromoacetamide
Abstract
This compound is a bifunctional reagent of considerable importance in organic synthesis, medicinal chemistry, and chemical biology. As a member of the α-haloacetamide class, its reactivity is dominated by the electrophilic character of the α-carbon, making it a potent alkylating agent. This guide provides a comprehensive technical overview of the structural and electronic factors that govern the electrophilicity of this compound. We will explore its reactivity profile, focusing on the archetypal bimolecular nucleophilic substitution (SN2) mechanism. Furthermore, this document furnishes detailed, field-tested protocols for its synthesis and for the kinetic analysis of its reactivity with nucleophiles. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their respective fields.
Introduction: The Role of α-Haloacetamides in Synthesis
α-Haloacetamides are a privileged class of compounds widely employed as covalent modifiers and synthetic building blocks.[1] Their utility stems from a finely tuned electrophilicity that allows for predictable and efficient reactions with a broad spectrum of nucleophiles, including amines, thiols, and carboxylates.[2][3] this compound, with its characteristic N-benzyl group, serves as an exemplary model for this class. It is frequently used to introduce the N-benzylacetamido moiety into target molecules, a common step in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] Understanding the fundamental principles of its electrophilicity is paramount for controlling reaction outcomes, optimizing conditions, and designing novel molecular architectures.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its molecular and electronic structure. Several key features synergize to render the α-carbon (Cα) highly electrophilic.
-
Inductive Effect: The adjacent carbonyl group (C=O) is strongly electron-withdrawing. This creates a significant dipole, pulling electron density away from the α-carbon. This inductive withdrawal polarizes the Cα-Br bond, imparting a partial positive charge (δ+) on the α-carbon and making it susceptible to nucleophilic attack.[2]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the relative stability of the resulting anion. This facilitates the cleavage of the Cα-Br bond during a substitution reaction.[2]
-
Amide Resonance: While the amide group itself is involved in resonance, this primarily affects the planarity and rotational barrier of the N-C(O) bond. Its main contribution to α-carbon electrophilicity is the powerful inductive effect of the carbonyl oxygen.
The interplay of these factors creates a molecule primed for nucleophilic attack at a specific, highly activated site.
Diagram: Electronic Influences on this compound
Caption: Key electronic factors contributing to the electrophilicity of the α-carbon.
The Sₙ2 Reaction: The Dominant Mechanistic Pathway
The reaction of this compound with nucleophiles overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][4] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs simultaneously.[5]
Key Characteristics of the Sₙ2 Reaction:
-
Kinetics: The reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. Rate = k[Substrate][Nucleophile].[4]
-
Stereochemistry: The nucleophile must approach the α-carbon from the side opposite the leaving group, a trajectory known as "backside attack".[6][7] This leads to an inversion of stereochemical configuration if the α-carbon were a chiral center.[6]
-
Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the α-carbon is transiently five-coordinate.[2][6] The incoming nucleophile and the departing bromide are positioned at the axial positions, 180° apart.
Diagram: The Sₙ2 Mechanism
Caption: Concerted Sₙ2 reaction pathway for this compound.
Experimental Assessment of Electrophilicity
To quantify and validate the electrophilic nature of this compound, a two-stage experimental workflow is employed: synthesis followed by kinetic analysis.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the acylation of benzylamine with bromoacetyl bromide. This is a standard and efficient method for preparing α-haloacetamides.[1]
Methodology:
-
Reagent Preparation: Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Scientist's Note: The base is crucial to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the starting benzylamine. An aprotic solvent is used to avoid reaction with the highly reactive acyl bromide.
-
-
Acyl Bromide Addition: Add a solution of bromoacetyl bromide (1.1 eq) in DCM dropwise to the stirred benzylamine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Rationale: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acid wash removes excess TEA and any remaining benzylamine. The base wash removes any residual acidic impurities. The brine wash removes bulk water.
-
-
Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Validation: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Kinetic Analysis with a Model Nucleophile
To quantitatively assess electrophilicity, a kinetic study can be performed by monitoring the reaction rate with a chromophoric nucleophile, such as 4-nitrothiophenolate, using UV-Vis spectrophotometry.
Methodology:
-
Stock Solutions: Prepare stock solutions of this compound and the nucleophile (e.g., 4-nitrothiophenol) in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing a co-solvent like acetonitrile if needed for solubility.
-
Reaction Initiation: In a quartz cuvette maintained at a constant temperature (e.g., 25 °C) within a spectrophotometer, add the buffer and the this compound solution. Initiate the reaction by adding a small aliquot of the nucleophile stock solution.
-
Scientist's Note: The reaction should be run under pseudo-first-order conditions, with the nucleophile in large excess (≥10-fold) relative to the electrophile. This simplifies the rate law to Rate ≈ k'[Substrate], where k' is the observed rate constant.
-
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at the λ_max of the 4-nitrothiophenolate anion consumption or product formation over time.
-
Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Second-Order Rate Constant: Divide k' by the concentration of the nucleophile to obtain the second-order rate constant (k), which is a direct measure of the electrophilicity of this compound towards that specific nucleophile.
-
k = k' / [Nucleophile]
-
Data Presentation: Physicochemical and Reactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrNO | [8] |
| Molecular Weight | 228.09 g/mol | [8] |
| Appearance | White to off-white solid |
| CAS Number | 2945-03-1 |[8] |
Table 2: Representative Second-Order Rate Constants (k) for Reactions with α-Haloacetamides
| Nucleophile | Electrophile | k (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| Thiophenolate | Iodoacetamide | ~300 | pH 7.4, 25 °C |
| Thiophenolate | Bromoacetamide | ~100 | pH 7.4, 25 °C |
| Thiophenolate | Chloroacetamide | ~1 | pH 7.4, 25 °C |
| Cysteine Thiol | Iodoacetamide | ~10-50 | pH 7.4, 25 °C |
Note: This table presents typical literature values for related compounds to illustrate relative reactivity trends. The N-benzyl group is expected to have a minor electronic effect on the rate compared to the halogen.
Applications in Drug Discovery and Chemical Biology
The reliable electrophilicity of this compound makes it a valuable tool for:
-
Covalent Inhibitor Design: The acetamide warhead can be appended to a scaffold that directs it to the active site of a target protein. The electrophilic α-carbon then forms a covalent bond with a nucleophilic amino acid residue, typically cysteine, leading to irreversible inhibition.[9]
-
Synthesis of Heterocycles: It serves as a key precursor for building complex molecular scaffolds, such as thiazoles and indolizines, which are common motifs in pharmaceuticals.[2]
-
Chemical Probes: By incorporating reporter tags (e.g., fluorophores, biotin), this compound derivatives can be used as activity-based probes to identify and study the function of specific proteins in complex biological systems.
Conclusion
This compound is a classic electrophile whose reactivity is governed by well-understood electronic principles. The electron-withdrawing nature of the adjacent carbonyl group and the presence of a stable bromide leaving group render the α-carbon highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This predictable reactivity profile, coupled with straightforward synthesis, has established this compound and its congeners as indispensable reagents in the fields of organic synthesis, drug discovery, and chemical biology. The protocols and principles outlined in this guide provide a robust framework for scientists to harness the synthetic potential of this powerful molecule.
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A Theoretical Investigation into the Conformational Landscape of N-Benzyl-2-bromoacetamide: A Technical Guide
This guide provides a comprehensive theoretical framework for elucidating the conformational preferences of N-Benzyl-2-bromoacetamide. Designed for researchers, computational chemists, and professionals in drug development, this document details the methodologies and rationale behind a rigorous computational analysis. In the absence of extensive direct experimental studies on the conformational analysis of this compound, we will draw upon established theoretical protocols and findings from closely related N-substituted acetamides to construct a robust investigative workflow.
Introduction: The Significance of Conformational Analysis
This compound is a member of the haloacetamide class of organic compounds, characterized by an acetamide functional group with a benzyl substituent on the nitrogen atom and a bromine atom on the alpha-carbon.[1][2] The three-dimensional structure, or conformation, of such molecules is paramount as it dictates their physical, chemical, and biological properties. The amide bond's rotational barrier leads to the existence of distinct rotational isomers (rotamers), and the overall molecular shape is further defined by the orientation of the benzyl and bromoacetyl groups.
Understanding the conformational landscape—the collection of stable conformers and the energy barriers between them—is crucial for:
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, the conformation of a molecule determines its ability to bind to a biological target.
-
Reaction Mechanism Elucidation: The reactivity of the bromine atom as a leaving group can be influenced by its steric accessibility in different conformations.
-
Materials Science: The packing of molecules in a crystal lattice is dependent on their preferred conformations.
This guide will outline a theoretical approach, primarily using Density Functional Theory (DFT), to map the potential energy surface of this compound and characterize its low-energy conformers.
Theoretical Methodology: A Validating Workflow
The cornerstone of a reliable theoretical study is a self-validating and reproducible workflow. The following multi-step approach ensures that the computational results are physically meaningful and not artifacts of the chosen theoretical level.
Initial Structure Generation and Optimization
The first step involves generating an initial 3D structure of this compound. This can be accomplished using any standard molecular building software. A full geometry optimization is then performed to locate the nearest local minimum on the potential energy surface.
Protocol 1: Geometry Optimization
-
Software: Gaussian, ORCA, or equivalent quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[3]
-
Basis Set: 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost for a molecule of this size.[3]
-
Solvation Model: To simulate realistic solution conditions, a Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform or water, depending on the experimental context.[4][5][6]
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum (and not a saddle point), a vibrational frequency calculation must be performed.
Protocol 2: Frequency Calculation
-
Software: Same as optimization.
-
Method/Basis Set: Must be the same level of theory as the geometry optimization.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural exploration.
-
Output: This calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available.
Conformational Search and Analysis
The critical part of this study is the exploration of the conformational space. For this compound, the key degrees of freedom are the dihedral angles around the C-N amide bond and the C-C bonds of the ethylamine bridge.
Workflow for Computational Analysis
Caption: A typical workflow for the computational analysis of this compound.
Protocol 3: Potential Energy Surface (PES) Scan
-
Define Dihedrals: The key dihedral angles to scan are:
-
ω (O=C-N-C): Defines the cis and trans amide conformations.
-
τ1 (C-N-CH2-Ph): Rotation around the N-benzyl bond.
-
τ2 (Br-C-C=O): Rotation around the C-C bond of the bromoacetyl group.
-
-
Scan Type: A relaxed PES scan is performed, where the chosen dihedral angle is fixed at various increments (e.g., every 15 degrees), and all other geometric parameters are optimized at each step.
-
Identify Minima: The resulting energy profile will show minima corresponding to stable conformers and maxima corresponding to transition states. The structures at the energy minima should be fully re-optimized using the protocol described in 2.1.
Predicted Conformational Preferences
Based on studies of similar N-benzyl amides, we can anticipate several key findings for this compound.[4][5][6]
Amide Bond Isomerism: cis vs. trans
The partial double-bond character of the C-N amide bond restricts rotation, leading to distinct cis (E) and trans (Z) isomers. For secondary amides like this compound, the trans conformation is generally significantly more stable due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl oxygen. The energy difference is typically in the range of 2-5 kcal/mol.
Rotational Isomers
For each of the cis and trans amide forms, multiple conformers will exist due to rotation around the other single bonds. It is predicted that the lowest energy conformers will adopt staggered arrangements to minimize torsional strain. The orientation of the bulky benzyl and bromoacetyl groups will be the primary determinant of the relative energies of these conformers.
Table 1: Predicted Dihedral Angles and Relative Energies for a Hypothetical Set of this compound Conformers
| Conformer ID | Amide (ω) | τ1 (C-N-CH2-Ph) | τ2 (Br-C-C=O) | Relative Energy (kcal/mol) |
| trans-1 | ~180° | ~60° (gauche) | ~180° (anti) | 0.00 (Global Minimum) |
| trans-2 | ~180° | ~180° (anti) | ~180° (anti) | 0.75 |
| trans-3 | ~180° | ~60° (gauche) | ~60° (gauche) | 1.50 |
| cis-1 | ~0° | ~60° (gauche) | ~180° (anti) | 3.50 |
| cis-2 | ~0° | ~180° (anti) | ~180° (anti) | 4.25 |
Note: This table is illustrative and based on expected trends. Actual values must be determined by the calculations outlined above.
Electronic Properties and Spectroscopic Characterization
Once the low-energy conformers are identified, their electronic properties can be calculated to provide further insight.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting intermolecular interactions.
-
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated (e.g., using the GIAO method) and compared to experimental data to help confirm the conformational populations in solution.
Synthesis of this compound
A robust theoretical study is complemented by experimental validation. The synthesis of this compound is a necessary precursor to any experimental characterization. A common synthetic route is the acylation of benzylamine with bromoacetyl bromide or a similar bromoacetylating agent.
Protocol 4: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and complementary synthetic workflow for the study of this compound conformation. By employing DFT calculations for geometry optimization, frequency analysis, and potential energy surface scanning, a detailed understanding of the molecule's conformational landscape can be achieved. The predicted stable conformers, their relative energies, and electronic properties provide a fundamental basis for understanding its reactivity and potential biological activity.
Future work should focus on the experimental validation of these theoretical predictions. High-resolution NMR spectroscopy (including NOESY experiments) and single-crystal X-ray diffraction would provide invaluable data to confirm the calculated structures and their relative populations. This synergistic approach of theoretical prediction and experimental validation is the gold standard in modern chemical research.
References
- BenchChem. (2025). A Technical Guide to the Theoretical and Computational Analysis of N-Benzylacetoacetamide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Corredor Montaña, J. D., & Loaiza, A. E. (n.d.). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO.
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- Oakwood Chemical. (n.d.). This compound.
- SciELO. (n.d.). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations.
- ResearchGate. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Benzyl-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and organic synthesis, the ability to handle reactive intermediates with precision and safety is paramount. N-Benzyl-2-bromoacetamide, a key building block in the synthesis of various bioactive molecules, demands a thorough understanding of its properties and associated hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, empowering researchers to mitigate risks and ensure a secure laboratory environment.
Compound Profile and Hazard Identification
This compound (C9H10BrNO) is a solid crystalline powder, appearing as white to pale yellow.[1] Its molecular structure, featuring a reactive bromoacetyl group, is instrumental in its synthetic utility but also underlies its hazardous nature.
Primary Hazards: According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2] Key hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
It is crucial to handle this compound with the understanding that it can cause significant irritation upon contact with the skin, eyes, and respiratory tract.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 228.09 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder/solid | [1] |
| Physical State | Solid | [1] |
| InChI Key | SXCURSCBIMAPDV-UHFFFAOYSA-N | |
| CAS Number | 2945-03-1 | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[3]
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1] | To protect against dust particles and potential splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | To prevent skin contact, which can cause irritation.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron and long-sleeved clothing.[1] | To protect the skin from accidental contact with the solid compound. |
| Respiratory Protection | An effective dust mask or a respirator with a dust filter should be used if ventilation is inadequate or if dust formation is likely.[1] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work within a properly functioning chemical fume hood.
-
Avoid the formation of dust during handling.[1]
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Carefully transfer the solid to the reaction vessel to minimize the generation of airborne dust.
-
-
General Hygiene:
Storage Conditions:
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: Store at room temperature in the original container.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1] Heat and sources of ignition should also be avoided.[1]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4] |
Spill and Leak Procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup:
-
Disposal: Dispose of the collected waste in accordance with federal, state, and local regulations.[1]
Disposal Considerations
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Unused this compound should be considered hazardous waste.
-
Disposal Method: Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains.[1] It is recommended to use a licensed hazardous waste disposal company.
-
Container Disposal: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a disciplined and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of a secure and productive research environment.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemchart. This compound (2945-03-1). [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
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An In-depth Technical Guide to the Stability and Storage of N-Benzyl-2-bromoacetamide
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-Benzyl-2-bromoacetamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple recommendations to explain the underlying chemical principles that dictate the compound's stability. We will explore its intrinsic properties, potential degradation pathways, and provide robust protocols for establishing a self-validating stability-indicating framework for your work.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a reactive α-bromoacetamide moiety and a stable N-benzyl group. Its utility in synthesis, particularly as an alkylating agent or a fragment in medicinal chemistry, is predicated on its purity and stability. The presence of a labile carbon-bromine bond and an amide linkage are the primary determinants of its chemical behavior and potential degradation. Understanding these structural features is paramount to designing appropriate storage conditions and handling procedures.
A summary of the core physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2945-03-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Class | 11 - Combustible Solids | [3] |
Recommended Storage and Handling: A Proactive Approach
The primary goal of any storage protocol is to mitigate the environmental factors that can initiate or accelerate degradation. For this compound, the key concerns are hydrolysis, thermal stress, and reaction with incompatible materials.
2.1. Core Storage Conditions
Based on its classification as a combustible solid and its chemical nature, the following conditions are recommended for routine storage.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C Recommended) | Minimizes thermal degradation and slows the rate of potential hydrolytic or oxidative reactions. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | The amide bond is susceptible to hydrolysis; excluding moisture is critical for long-term stability. |
| Light | Amber vial, stored in the dark | Protects against potential photolytic degradation, a standard precaution for complex organic molecules. |
| Container | Tightly sealed, chemically resistant glass | Prevents ingress of moisture and oxygen. A secure seal is crucial.[4] |
2.2. Chemical Incompatibilities
To prevent unintended and potentially hazardous reactions, this compound must be stored separately from the following classes of chemicals[4]:
-
Strong Oxidizing Agents: Can potentially react with the molecule, possibly at the benzylic position.
-
Strong Bases (e.g., Hydroxides): Will catalyze the rapid hydrolysis of the amide bond, leading to complete degradation of the compound.
-
Metals: Certain metals can catalyze decomposition pathways.
Potential Degradation Pathways: A Mechanistic Perspective
While specific forced degradation studies on this compound are not extensively published, we can predict the most probable degradation pathways based on its functional groups and data from related haloacetamide compounds.[5][6] These studies are essential for developing stability-indicating analytical methods.[7][8]
Caption: Predicted degradation pathways for this compound.
3.1. Hydrolytic Degradation Hydrolysis is the most significant anticipated degradation pathway. Two primary sites are susceptible:
-
Amide Bond Cleavage: This is the most likely route, catalyzed by acidic or, more significantly, basic conditions. This pathway would yield bromoacetic acid and benzylamine.[6]
-
SN2 Displacement of Bromide: The α-bromo group is a good leaving group. Nucleophilic substitution by water (hydrolysis) would replace the bromine with a hydroxyl group, forming N-benzylglycolamide.
3.2. Oxidative Degradation While the amide itself is relatively resistant to oxidation, the benzylic C-H bonds are potential sites for reaction with oxidizing agents.[9] Oxidative stress could lead to the formation of N-(hydroxybenzyl)-2-bromoacetamide, which may undergo further degradation to yield benzaldehyde.[10]
3.3. Thermal and Photolytic Degradation High temperatures can induce homolytic cleavage of the relatively weak benzyl C-N bond, leading to a complex mixture of radical-derived products.[11] Photolytic stability, while not predicted to be a major issue, should be confirmed experimentally according to ICH Q1B guidelines.[1][12]
Experimental Protocols for Stability Assessment
The following protocols provide a framework for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[8]
Caption: Experimental workflow for forced degradation studies.
4.1. Protocol: Forced Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acidic Condition: To 1 mL of stock solution, add 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH before HPLC analysis.
-
Basic Condition: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature. Due to the expected rapid degradation, withdraw aliquots at 5, 15, 30, and 60 minutes. Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Condition: To 1 mL of stock solution, add 1 mL of water. Incubate at 60°C. Withdraw aliquots at time points similar to the acidic condition study.
4.2. Protocol: Forced Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution as described above.
-
Procedure: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution in the dark at room temperature to prevent photolytic contributions.
-
Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours. Quench any remaining H₂O₂ by adding a small amount of sodium sulfite solution if necessary, and analyze by HPLC.
4.3. Protocol: Photostability Testing (as per ICH Q1B) [1][12]
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a transparent container.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides a standardized output, conforming to ICH Q1B options (e.g., xenon lamp or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: At the end of the exposure period, compare the exposed samples to the dark controls using a stability-indicating HPLC method.
4.4. Protocol: Stability-Indicating HPLC Method Development A robust analytical method is crucial for separating the parent compound from all potential degradation products. A reverse-phase HPLC method is a suitable starting point.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for amines and acids. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential during development to ensure elution of all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | The benzyl group will absorb at ~254 nm, while the amide may absorb at shorter wavelengths (~220 nm). |
| Mass Spectrometry | ESI+ and ESI- | Use of a mass spectrometer is highly recommended for identifying the mass of unknown degradation peaks.[13] |
Conclusion and Best Practices
The stability of this compound is governed by its susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal stress. While this guide provides a scientifically grounded framework for its handling and storage, empirical validation is indispensable.
Key Takeaways for the Researcher:
-
Prioritize Exclusion of Moisture: The single most critical factor for ensuring long-term stability is storage in a dry, inert atmosphere.
-
Avoid Basic Conditions: Exposure to bases will cause rapid and irreversible degradation. Ensure all glassware and reagents are free from basic contaminants.
-
Validate Your System: Use the provided protocols as a template to perform forced degradation studies. This will confirm the stability of your material under your specific laboratory conditions and validate your analytical methods.
-
Document Everything: Maintain meticulous records of storage conditions, handling procedures, and stability study results to ensure data integrity and reproducibility.
By implementing these principles and protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Wang, L. et al. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry. [Link]
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Mass Spec Lab. Stability Testing. [Link]
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Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability. [Link]
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Munegumi, T. et al. Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. [Link]
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Bach, R. D. et al. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Schlegel Group. [Link]
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Chu, W. et al. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research. [Link]
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SARBI Engineering. Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. [Link]
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ASTM International. ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). [Link]
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Sciencemadness Discussion Board. amide group oxidation. [Link]
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Wang, W. et al. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. RSC Publishing. [Link]
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Bajaj, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
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University of Memphis Digital Commons. Methods of Analysis for Haloacetic Acids in Drinking Water and Sodium Hypochlorite Solutions. [Link]
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Lee, J. et al. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health. [Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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ResearchGate. Pd-catalyzed oxidative amidation of aldehydes with hydrogen peroxide. [Link]
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ResearchGate. Forced Degradation Studies. [Link]
-
Research Journal of Pharmacy and Technology. LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method. [Link]
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Agilent. Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. [Link]
- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
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ResearchGate. Determination of 10 Haloacetamides in Drinking Water by Gas Chromatography with Automated Solid Phase Extraction. [Link]
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Organic Syntheses. Acetamide, N-bromo-. [Link]
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ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
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ResearchGate. Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]
-
PubMed. Determination of 10 Haloacetamides in drinking water by gas chromatography with automated solid phase extraction. [Link]
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Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
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Methodological & Application
N-Benzyl-2-bromoacetamide protocol for cysteine modification
An In-Depth Guide to Cysteine Modification Using N-Benzyl-2-bromoacetamide
Application Note & Protocol
Introduction: The Strategic Importance of Cysteine Alkylation
In the landscape of chemical biology and therapeutic development, the site-specific modification of proteins is a cornerstone technology. It enables the attachment of probes, drugs, and other functionalities to proteins, unlocking deeper insights into their function and creating novel therapeutic modalities. Among the 20 proteinogenic amino acids, cysteine stands out due to the unique nucleophilicity and relatively low natural abundance of its thiol side chain.[1][2] This makes it an ideal target for selective chemical modification.[2]
Haloacetamides, such as this compound, are a class of electrophilic reagents widely employed for the specific and irreversible alkylation of cysteine residues.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practice of using this compound for robust and selective cysteine modification. We will delve into the underlying mechanism, provide a detailed experimental protocol, and offer field-proven insights for optimization and troubleshooting.
Reaction Mechanism and Selectivity
The modification of a cysteine residue by this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction's success lies in the unique chemical properties of the cysteine thiol group.
Causality of the Reaction:
-
Thiolate Anion Formation: The reactivity of the cysteine thiol is highly dependent on its protonation state.[4] For the reaction to proceed efficiently, the thiol group (R-SH), which has a typical pKa of 8.0-8.5, must be deprotonated to its more nucleophilic thiolate anion form (R-S⁻).[1][2] This is achieved by maintaining the reaction buffer at a pH slightly above the cysteine's pKa.
-
Nucleophilic Attack: The electron-rich thiolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon (the carbon atom bonded to the bromine) of this compound.
-
Displacement and Bond Formation: This nucleophilic attack leads to the displacement of the bromide leaving group and the formation of a highly stable and irreversible thioether bond between the cysteine residue and the benzylacetamide moiety.[4]
This reaction results in a mass increase of 189.08 Da at the modified cysteine residue.
Selectivity Considerations: While the reaction is highly specific for cysteine residues due to the superior nucleophilicity of the thiolate anion, potential side reactions can occur with other nucleophilic amino acid side chains, such as methionine, histidine, and lysine.[4] These off-target modifications are generally disfavored and can be minimized by carefully controlling the experimental conditions, particularly by avoiding excessively high concentrations of the alkylating reagent or prolonged reaction times.[4][5]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, with built-in checks and optimization steps to ensure reliable and reproducible results.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| Protein of Interest | >95% purity, containing at least one accessible cysteine | Substrate for modification |
| This compound | >98% purity | Alkylating Agent |
| Reaction Buffer | 50-100 mM Phosphate or HEPES buffer, pH 7.5-8.5 | Maintains pH for thiolate formation |
| Reducing Agent (Optional) | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds to free thiols |
| Organic Solvent | Anhydrous DMF or DMSO | To dissolve this compound |
| Quenching Reagent | Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) | Scavenges unreacted alkylating agent |
| Purification System | Desalting column (e.g., PD-10), dialysis, or spin concentrator | Removes excess reagents post-reaction |
Reagent Preparation
-
Protein Stock Solution: Prepare a 1-10 mg/mL solution of the protein in the chosen reaction buffer. Determine the precise concentration using a suitable method (e.g., BCA assay or A280 measurement).
-
Reducing Agent Stock (if needed): Prepare a 100 mM stock solution of TCEP-HCl in water. Neutralize to pH ~7.0 with NaOH immediately before use. TCEP is preferred over DTT or BME for the reduction step as it lacks a free thiol and will not compete with the protein for the alkylating reagent.
-
This compound Stock: Prepare a 100 mM stock solution in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use , as haloacetamides can be susceptible to hydrolysis.
-
Quenching Solution: Prepare a 1 M stock solution of DTT or BME in water.
Step-by-Step Modification Protocol
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging N-Benzyl-2-bromoacetamide as a Precision Alkylating Agent
Abstract
N-Benzyl-2-bromoacetamide is a versatile bifunctional reagent prized in synthetic organic and medicinal chemistry. As an α-haloacetamide, it features a highly electrophilic methylene carbon, making it an effective agent for the alkylation of a wide range of nucleophiles. Its utility is particularly pronounced in the synthesis of complex heterocyclic scaffolds and the specific modification of biomolecules. This guide provides an in-depth exploration of the reagent's mechanistic underpinnings, detailed, field-proven protocols for its application, and the scientific rationale behind key experimental choices. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reproducible and high-yield outcomes.
Core Concepts: Understanding the Reagent
This compound, with the chemical formula C₉H₁₀BrNO, belongs to the class of α-haloamides. Its reactivity is dominated by the carbon-bromine bond, which is polarized due to the electronegativity of the bromine atom and further activated by the adjacent electron-withdrawing acetamide group. This electronic arrangement renders the α-carbon highly susceptible to nucleophilic attack.
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a nucleophile directly attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion as the leaving group and the formation of a new covalent bond.[2] The benzyl group on the amide nitrogen provides steric bulk and electronic influence but does not typically participate directly in the alkylation reaction itself. However, its presence is crucial for the overall properties and applications of the resulting products, often imparting desirable solubility or biological recognition characteristics.
Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) by this compound.
Reagent Profile and Safety Mandates
Accurate handling and storage are paramount for both experimental success and laboratory safety. The following table summarizes the key properties and hazards associated with this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2945-03-1 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₀BrNO | PubChem[3] |
| Molecular Weight | 228.09 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | 102-105 °C (may vary) | Organic Syntheses[5] |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[3] |
| Signal Word | Warning | Oakwood Chemical[6] |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[3] |
Safety Protocol (Mandatory):
-
Handling: Always handle this compound in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[8]
-
Ingestion/Inhalation: Harmful if swallowed or inhaled.[3] Avoid creating dust. In case of accidental exposure, seek immediate medical attention.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Application in S-Alkylation: Modification of Thiols
The alkylation of sulfur nucleophiles, particularly thiols, is a robust and widely used application of this compound. The high nucleophilicity of the thiolate anion makes this reaction efficient and high-yielding. This is a cornerstone technique in bioconjugation chemistry for modifying cysteine residues in peptides and proteins and in the synthesis of sulfur-containing heterocyclic compounds.[2][9]
Protocol 3.1: General S-Alkylation of a Thiol
This protocol details the alkylation of a generic thiol-containing substrate. It is broadly applicable to simple thiols and more complex molecules like cysteine-containing peptides.
Causality Behind Choices:
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is selected as it is a polar aprotic solvent that effectively solvates the ions involved in an SN2 reaction without interfering, thereby accelerating the reaction rate.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to quantitatively deprotonate the thiol (R-SH) to the much more reactive thiolate (R-S⁻). For pH-sensitive substrates, a weaker base like sodium bicarbonate or an organic base like triethylamine (TEA) may be substituted.[10]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic deprotonation step, then allowed to proceed at room temperature for controlled alkylation.
Materials:
-
Thiol-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the thiol substrate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (concentration ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas evolution) should be observed.
-
Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure S-alkylated product.
Caption: Experimental workflow for the S-alkylation of a thiol using this compound.
Application in Heterocycle Synthesis
This compound is a valuable synthon for constructing nitrogen- and sulfur-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[11][12] The reagent provides a two-carbon electrophilic unit that can react with a substrate containing two nucleophilic centers to undergo a cyclization cascade.
Protocol 4.1: Synthesis of a 1,4-Thiazine Derivative
This protocol exemplifies the synthesis of a dihydro-1,4-thiazine ring system from a 2-aminothiophenol derivative. The reaction proceeds via a sequential S-alkylation followed by an intramolecular N-acylation (cyclization).
Causality Behind Choices:
-
Sequential Reactivity: The thiol is a significantly stronger nucleophile than the aniline amine, especially under basic conditions. The first step is a selective S-alkylation.[9]
-
Cyclization: The subsequent intramolecular cyclization (amide bond formation) is often promoted by heat, which provides the activation energy for the less nucleophilic amine to attack the amide carbonyl of the intermediate, though this is often depicted as an attack on the newly formed alkylated carbon in many related syntheses. For this specific class, the reaction is an intramolecular nucleophilic substitution where the amine displaces the amide group in a different context, or more commonly, the amine attacks the electrophilic carbon in a second step. In this protocol, we illustrate a base-mediated intramolecular cyclization.
-
Base Selection: Triethylamine (TEA) is used as a mild, non-nucleophilic organic base to neutralize the HBr formed during the initial S-alkylation without significantly promoting side reactions. A stronger base is then used to facilitate the final cyclization.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Potassium tert-butoxide (t-BuOK, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
S-Alkylation: In a flame-dried flask under an inert atmosphere, dissolve 2-aminothiophenol (1.0 eq) in anhydrous THF. Add TEA (1.1 eq).
-
Reagent Addition: Add a solution of this compound (1.05 eq) in THF dropwise at room temperature.
-
Intermediate Formation: Stir the mixture for 4-6 hours at room temperature. Monitor the formation of the S-alkylated intermediate by TLC.
-
Cyclization: Cool the mixture to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-12 hours, monitoring by TLC for the disappearance of the intermediate and formation of the product.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. Perform a standard aqueous work-up, dry the organic phase, concentrate, and purify the crude product by flash chromatography to obtain the desired 1,4-thiazine derivative.
Caption: Synthetic pathway for a 1,4-thiazine derivative via sequential alkylation and cyclization.
Conclusion
This compound is a powerful and precise tool for alkylation reactions. Its predictable reactivity via an SN2 mechanism allows for the targeted modification of soft nucleophiles like thiols and serves as a foundational building block in the elegant construction of complex heterocyclic molecules. By understanding the causality behind the choice of solvents, bases, and reaction conditions, researchers can harness the full potential of this reagent. The protocols provided herein offer a validated starting point for exploration, enabling scientists in both academic and industrial settings to advance their synthetic objectives with confidence and scientific rigor.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Siddiqui, S. Z., et al. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (2945-03-1). Chemchart. Retrieved from [Link]
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Sherwood, T. C., et al. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. Retrieved from [Link]
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Husain, A., et al. (2012). Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Journal of Chemical Sciences. Retrieved from [Link]
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Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). This compound AldrichCPR. Merck KGaA. (Duplicate reference, see)
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Oncohema Key. (2016). Alkylating Agents. Oncohema Key. Retrieved from [Link]
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Application Note & Protocols: Strategic On-Resin Alkylation of Peptides Using N-Benzyl-2-bromoacetamide
Introduction: Beyond the Primary Sequence
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutic development. While the assembly of the primary amino acid sequence is a mature technology, the strategic post-synthetic modification of peptides opens a vast landscape of possibilities for enhancing their function. Modifications such as N-alkylation can profoundly alter a peptide's conformational flexibility, proteolytic stability, and binding affinity.
This guide details the application of N-Benzyl-2-bromoacetamide as a specific alkylating agent for the post-synthetic modification of peptides, performed while the peptide is still covalently attached to the solid-phase resin. This "on-resin" approach offers significant advantages, primarily the simplification of purification, as excess reagents and by-products can be easily washed away from the immobilized peptide.
This compound is a haloacetamide-based reagent designed for the targeted alkylation of nucleophilic side chains. Its primary target is the highly nucleophilic thiol group of cysteine, though reactions with other residues such as histidine and lysine can occur under specific conditions.[1][2] This protocol provides a framework for selectively introducing a benzylacetamide moiety onto a cysteine residue, a modification that can serve as a structural probe or modulate the peptide's biological activity.
The Chemistry of Cysteine Alkylation
The core of this modification is a classic bimolecular nucleophilic substitution (SN2) reaction. The thiol group (-SH) of the cysteine side chain, particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile. It attacks the electrophilic carbon atom bearing the bromine atom in this compound, displacing the bromide ion and forming a stable thioether bond.
Key Reaction Parameters:
-
pH/Base: The reaction is highly pH-dependent. The pKa of the cysteine thiol is approximately 8.3. Therefore, performing the reaction under basic conditions (pH > 8) is crucial to deprotonate the thiol to the more nucleophilic thiolate anion, thereby accelerating the reaction rate. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is typically used in the organic solvent environment of SPPS.
-
Solvent: The reaction is carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), which effectively solvates the reagents and swells the resin support.[3]
-
Specificity: While cysteine is the primary target, side reactions can occur. Methionine, histidine, lysine, and the N-terminal amine are potential off-target sites, especially with prolonged reaction times or a large excess of the alkylating agent.[2][4][5] Careful optimization is key to achieving high specificity.
On-Resin Alkylation Workflow: A Step-by-Step Protocol
This protocol assumes the peptide has been synthesized on a standard solid support (e.g., Rink Amide or Wang resin) using Fmoc-based chemistry and that the target cysteine residue is the only side chain susceptible to alkylation. If other nucleophilic side chains are present, they must be protected with groups that are stable under the alkylation conditions. The cysteine residue itself should have its acid-labile protecting group (e.g., Trityl, Trt) removed prior to alkylation.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier Example |
| Peptide-Resin | Pre-synthesized, N-terminal Fmoc protected | User-Synthesized |
| This compound | ≥95% | Sigma-Aldrich (e.g., CBR01981) |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Alfa Aesar |
| Piperidine | Peptide Synthesis Grade | Acros Organics |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | ≥98% | TCI America |
| HPLC Grade Water & Acetonitrile | - | Fisher Scientific |
Experimental Workflow Diagram
Sources
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- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Benzyl-2-bromoacetamide for labeling proteins for mass spectrometry
Application Note & Protocol
Topic: Cysteine-Specific Alkylation using N-Benzyl-2-bromoacetamide for Advanced Proteomic Analysis
Audience: Researchers, scientists, and drug development professionals in proteomics and mass spectrometry fields.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In mass spectrometry (MS)-based proteomics, the precise and complete modification of cysteine residues is a cornerstone of reliable protein identification and quantification.[1][2] Cysteine's thiol (-SH) group is highly reactive, readily forming disulfide bonds that can introduce structural complexity, hinder enzymatic digestion by proteases like trypsin, and lead to ambiguous results in downstream analysis.[3][4] The process of reduction and alkylation is employed to break these disulfide bonds and irreversibly cap the resulting free thiols, ensuring that proteins remain in a linearized, stable state ideal for analysis.[2][5][6]
While iodoacetamide (IAA) is the most common alkylating agent, its use is associated with off-target modifications of other residues like methionine, lysine, and the peptide N-terminus, which can complicate data interpretation.[3][7][8][9] This has spurred the development and application of alternative haloacetamide reagents. This compound (NBBA) emerges as a specialized reagent within this class. As a bromoacetamide derivative, NBBA offers reactivity comparable to IAA but introduces a unique benzyl group upon reaction.[8][10] This modification imparts a distinct mass shift, providing a clear signature for identifying cysteine-containing peptides and potentially offering advantages in specific quantitative proteomics workflows.
This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for using this compound as a targeted cysteine alkylating agent for mass spectrometry.
Mechanism of Action: Targeted Nucleophilic Substitution
The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][11] This mechanism is characteristic of all haloacetyl reagents used in proteomics.[1][5]
The key steps are:
-
Deprotonation: The reaction is performed under slightly basic conditions (pH 7.5-8.5).[12] In this environment, the thiol group of a reduced cysteine residue is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The electron-rich thiolate anion attacks the electrophilic carbon atom of NBBA's bromoacetyl group.
-
Bond Formation & Halide Displacement: This attack leads to the formation of a stable, covalent thioether bond, irreversibly capping the cysteine residue. Simultaneously, the bromide ion is displaced as a leaving group.[1][5]
The result is the formation of S-benzylacetamidyl-cysteine, which introduces a fixed mass modification on every cysteine residue.
Advantages of this compound in MS Workflows
While sharing a core mechanism with IAA, the unique structure of NBBA offers specific advantages:
-
Distinct Mass Shift: NBBA provides a mass addition of +149.0684 Da to each cysteine residue. This is significantly different from the +57.0215 Da shift from IAA, allowing for clear differentiation in complex spectra and preventing potential mass overlaps with other modifications.
-
High Reactivity: As a bromoacetamide, NBBA benefits from bromine being an excellent leaving group, leading to efficient and rapid alkylation kinetics, comparable to the widely used iodoacetamide.[1][8][10]
-
Hydrophobicity: The introduction of a benzyl group increases the hydrophobicity of the modified peptide, which can alter its retention time in reversed-phase liquid chromatography (RPLC), potentially improving separation and reducing co-elution with other peptides.
-
Specialized Quantitative Strategies: The unique mass can be leveraged in custom quantitative strategies, similar to how other designer alkylating agents with stable isotope labels are used.[13][14]
Experimental Workflow Overview
A typical bottom-up proteomics experiment incorporating NBBA follows a standardized, yet critical, sequence of steps. The goal is to denature, reduce, and alkylate proteins prior to enzymatic digestion, ensuring that all cysteine-containing peptides are uniformly labeled for MS analysis.[15]
Sources
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- 14. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpt.com [jpt.com]
Application Note: A Versatile Platform for Drug Discovery: Synthesis of N-Benzyl Acetamide Derivatives from N-Benzyl-2-bromoacetamide
An In-Depth Technical Guide
Abstract: The N-benzyl acetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel N-benzyl acetamide derivatives. We leverage the reactivity of N-Benzyl-2-bromoacetamide as a versatile electrophilic hub, enabling the introduction of various functional groups through nucleophilic substitution. This document details robust, step-by-step protocols for the synthesis of derivatives via O-, N-, and S-alkylation, alongside methodologies for purification and rigorous spectroscopic characterization.
Introduction and Strategic Overview
The development of new therapeutic agents often relies on the efficient synthesis of compound libraries for structure-activity relationship (SAR) studies.[3] N-benzyl acetamide derivatives have consistently emerged as promising candidates in this arena.[2][4][5] The strategic use of this compound (CAS 2945-03-1) as a starting material provides a convergent and highly effective approach to this class of molecules.[6][7] Its structure incorporates a reactive α-bromo group, which is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack.[8]
This guide explains the causality behind the synthetic strategy, which is centered on the bimolecular nucleophilic substitution (SN2) reaction. This reaction allows for the predictable and controlled formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby generating a diverse array of molecular structures from a single, readily accessible intermediate.
Core Reaction Mechanism
The fundamental transformation involves the displacement of the bromide ion from this compound by a suitable nucleophile. The reaction proceeds via a classic SN2 pathway, characterized by a backside attack on the electrophilic α-carbon.[9][10]
Caption: General SN2 reaction for the synthesis of N-benzyl acetamide derivatives.
Preparation of Starting Material: this compound
For a self-validating workflow, ensuring the purity of the starting material is paramount. This compound can be reliably synthesized via the acylation of benzylamine.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from standard acylation procedures.[8][11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) at 0 °C (ice bath).
-
Acylating Agent Addition: Dissolve bromoacetyl bromide (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred benzylamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.
Synthetic Protocols for N-Benzyl Acetamide Derivatives
The following protocols detail the synthesis of three distinct classes of derivatives based on the nucleophile used. The choice of base and solvent is critical; polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating SN2 reactions.[12]
Protocol 3.1: Synthesis of N-Benzyl-2-(aryloxy)acetamides (O-Alkylation)
This reaction is a variant of the well-established Williamson Ether Synthesis, a reliable method for forming ether linkages.[9][10][13]
-
Reagents & Setup: To a solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form, which can be collected by vacuum filtration. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3.2: Synthesis of N-Benzyl-2-(substituted-amino)acetamides (N-Alkylation)
-
Reagents & Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq.) in anhydrous acetonitrile.
-
Addition of Electrophile: Add this compound (1.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) until the reaction is complete as indicated by TLC (typically 6-24 hours). The base is crucial for scavenging the hydrobromic acid (HBr) generated during the reaction.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 3.3: Synthesis of N-Benzyl-2-(arylthio)acetamides (S-Alkylation)
Thiolates are excellent nucleophiles, and this reaction typically proceeds efficiently under mild conditions.
-
Reagents & Setup: Dissolve the substituted thiophenol (1.0 eq.) in a solvent such as ethanol or DMF. Add a base like sodium hydroxide (1.1 eq.) or K₂CO₃ (1.5 eq.) and stir for 20 minutes to generate the thiophenoxide.
-
Addition of Electrophile: Add this compound (1.0 eq.) to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Quench the reaction by adding water. If a solid precipitates, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.
Experimental Workflow and Characterization
A systematic workflow is essential for reproducible results, from initial reaction setup to the final characterization of the pure compound.[14][15]
Caption: A generalized workflow for the synthesis, purification, and analysis of target compounds.
Structural and Purity Validation
Rigorous characterization is non-negotiable for validating the structure and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[14] Key spectroscopic signatures confirm the successful synthesis of the N-benzyl acetamide core.[3][16][17]
-
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Look for a strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide C=O stretch (Amide I band) and a peak around 3300 cm⁻¹ for the N-H stretch.[3][18]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming its elemental composition via High-Resolution Mass Spectrometry (HRMS).[3]
-
Melting Point (M.P.): A sharp melting point range is a good indicator of the purity of a crystalline solid.
Data Presentation
The following tables summarize expected quantitative data for a series of hypothetical derivatives, illustrating how results should be structured for clear comparison.
Table 1: Summary of Synthesis Results for N-Benzyl Acetamide Derivatives
| Compound ID | Nucleophile | Derivative Class | Yield (%) | M.P. (°C) |
| DA-01 | Phenol | O-Aryloxy | 85 | 110-112 |
| DA-02 | 4-Chloroaniline | N-Aryl | 78 | 125-127 |
| DA-03 | Thiophenol | S-Arylthio | 92 | 98-100 |
Table 2: Characteristic ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ ppm)
| Compound ID | -NH (br s) | Ar-H (m) | -CH₂-Ph (d) | -CH₂-Nu (s) | Other Protons |
| Core | ~6.0-6.5 | ~7.2-7.4 | ~4.4-4.5 | ~4.0-5.0 | - |
| DA-01 | ~6.2 | 6.9-7.4 | 4.48 | 4.60 | Phenoxy protons |
| DA-02 | ~6.4 | 6.8-7.4 | 4.45 | 4.15 | Amine N-H |
| DA-03 | ~6.1 | 7.2-7.5 | 4.42 | 3.80 | Thiophenyl protons |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as: s (singlet), d (doublet), m (multiplet), br s (broad singlet).
Conclusion
This compound serves as a powerful and versatile electrophilic building block for the synthesis of diverse N-benzyl acetamide derivatives. The SN2-based protocols described herein are robust, scalable, and adaptable to a wide range of nucleophiles, enabling the rapid generation of compound libraries for drug discovery programs. The detailed methodologies for synthesis, purification, and characterization provide a solid and self-validating framework for researchers aiming to explore the therapeutic potential of this important chemical scaffold.
References
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PrepChem. (n.d.). Synthesis of N-benzyl acetamide. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Benzylacetamide. ResearchGate. Retrieved from [Link]
-
SciELO. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
Associação Brasileira de Química. (2022). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Retrieved from [Link]
-
PubMed. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
MDPI. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-benzylacetamide. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐benzylacetamide. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). EP0648742B1 - Improved process for the preparation of thioacetamide. Google Patents.
- Google Patents. (n.d.). US5284974A - Process for the preparation of thioacetamide. Google Patents.
-
National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Organic Syntheses. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of the direct synthesis of N-benzyl acetoacetamide. ResearchGate. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
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-
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-
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Application Note & Protocol: High-Purity N-Benzyl-2-bromoacetamide via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Abstract: This document provides a comprehensive guide to the purification of N-Benzyl-2-bromoacetamide, a critical reagent and building block in organic synthesis, through the technique of recrystallization. The protocol herein is designed to be a self-validating system, ensuring the attainment of high-purity crystalline product suitable for downstream applications in pharmaceutical and chemical research. We delve into the causal mechanisms behind experimental choices, offering insights grounded in established chemical principles.
Introduction: The Rationale for Purity
This compound (C₉H₁₀BrNO) is a versatile bifunctional molecule, incorporating both a nucleophilic secondary amide and an electrophilic α-bromo carbonyl moiety.[1] This structural arrangement makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic architectures. However, like many synthetic intermediates, crude this compound is often contaminated with unreacted starting materials, by-products, and colored impurities. For its effective use in subsequent reactions, a high degree of purity is paramount.
Recrystallization stands as the most powerful and economical method for the purification of solid organic compounds.[2][3] The technique leverages the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[4][5] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[5][6] This guide provides a detailed protocol for the recrystallization of this compound, emphasizing the theoretical underpinnings and practical considerations for achieving optimal purity and yield.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. An ideal recrystallization solvent should exhibit the following characteristics[2][4]:
-
High Solvating Power at Elevated Temperatures: The solvent must readily dissolve the compound of interest when heated.
-
Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Inertness: The solvent should not react with the compound being purified.[2]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
For amide compounds, polar solvents are often a good starting point for solvent screening.[7] Based on the structure of this compound, a moderately polar solvent system is predicted to be effective. A mixed solvent system, often comprising a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble, can provide the fine-tuning of solvating power necessary for successful recrystallization.[6]
Safety & Handling of this compound
This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][8]
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles.
-
Wear a lab coat.
-
Wear nitrile gloves.
-
Work in a well-ventilated fume hood.
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[9]
Experimental Protocol: Purification of this compound
This protocol outlines a robust method for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials & Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Heat a separate beaker of ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the flask containing the crude solid with continuous stirring until the solid just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a glass funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask.
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring.
-
Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mother liquor.
-
Collect the crystals by vacuum filtration.[10]
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.[3] It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified crystals.[10]
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Data & Expected Results
| Parameter | Expected Value/Observation |
| Appearance of Crude Solid | Off-white to yellowish solid |
| Appearance of Purified Crystals | White, crystalline solid |
| Melting Point (Predicted) | 124.78 °C[11] |
| Purity Assessment | A sharp melting point close to the literature value is a good indicator of purity. Further analysis by techniques such as NMR or HPLC can confirm the purity. |
| Expected Yield | 70-90% (dependent on the purity of the crude material and careful execution of the protocol) |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gently heating it to evaporate some of the solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization by providing a surface for crystal nucleation.[10]
-
Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much or warm solvent.
Conclusion: A Pathway to Purity
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound by recrystallization. By understanding the underlying principles of solubility and carefully controlling the experimental parameters, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent synthetic endeavors. The self-validating nature of this technique, where the formation of well-defined crystals and a sharp melting point serve as indicators of purity, makes it an indispensable tool in the modern chemistry laboratory.
References
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Application Note: A Detailed Guide to Monitoring N-Benzyl-2-bromoacetamide Synthesis by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the real-time monitoring of the synthesis of N-Benzyl-2-bromoacetamide using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. We delve into the underlying principles of the reaction and the chromatographic separation, offering a robust, self-validating protocol designed for accuracy and reproducibility. This document emphasizes the causality behind experimental choices, providing a framework for troubleshooting and adapting the methodology to similar chemical transformations.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of target molecules, particularly in pharmaceutical and materials science, the ability to accurately monitor the progress of a chemical reaction is paramount. Effective monitoring allows for the determination of the reaction endpoint, the identification of side products, and the optimization of reaction conditions, ultimately leading to higher yields and purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique extensively used for these purposes.[1][2]
The synthesis of this compound is a classic example of an N-acylation reaction, a fundamental transformation in organic synthesis. The product itself is a versatile building block for the synthesis of various biologically active compounds. This guide will provide a detailed, field-proven protocol for monitoring this specific reaction, ensuring that researchers can confidently assess the consumption of starting materials and the formation of the desired product.
The Chemical Transformation: N-acylation of Benzylamine
The synthesis of this compound involves the reaction of benzylamine with 2-bromoacetyl bromide. This is a nucleophilic acyl substitution reaction where the nucleophilic amine group of benzylamine attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide. A base, often a tertiary amine like triethylamine or even an excess of benzylamine, is typically added to neutralize the hydrogen bromide (HBr) byproduct formed during the reaction.
Reaction Scheme:
Monitoring this reaction by TLC relies on the polarity difference between the starting materials and the product. Benzylamine, being a primary amine, is a relatively polar compound. 2-Bromoacetyl bromide is highly reactive and is expected to be less polar than benzylamine. The product, this compound, an amide, will have a polarity intermediate between the starting amine and the highly nonpolar solvents, but distinct from the starting materials. This difference in polarity allows for their separation on a polar stationary phase like silica gel.
Visualizing the Reaction Workflow
The following diagram illustrates the key stages of the synthesis and monitoring process.
Caption: Decision-making workflow based on TLC results.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaky | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds like benzylamine) to the eluent. [3][4] |
| All spots remain on the baseline | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or switch to a DCM/MeOH system). |
| All spots run to the top of the plate | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| No spots are visible under UV light | The compounds are not UV-active. | Use a chemical stain like iodine, potassium permanganate, or ninhydrin. [5][6][7] |
| Spots are very faint | The sample is too dilute. | Spot the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers can gain real-time insights into the progress of their reaction, ensuring optimal outcomes. The principles and troubleshooting guide provided herein are broadly applicable to a wide range of organic transformations, making this a valuable resource for any synthetic chemistry laboratory.
References
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
All G in one. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Application Notes & Protocols: N-Benzyl-2-bromoacetamide in Bioconjugation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
These application notes provide a comprehensive technical guide on the use of N-Benzyl-2-bromoacetamide for the site-selective modification of proteins and other biomolecules. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization of the resulting bioconjugates, empowering researchers to leverage this versatile reagent in their work.
Introduction: The Role of this compound in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] It enables the creation of sophisticated molecular tools and therapeutics, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for industrial applications.[2][3][4] The choice of chemical reaction for bioconjugation is critical, requiring high selectivity, efficiency, and stability under physiological conditions.[3][5]
This compound belongs to the class of haloacetamide reagents, which are effective electrophiles for the alkylation of nucleophilic amino acid residues.[6][7] Specifically, it is well-suited for the modification of cysteine residues, which are relatively rare on protein surfaces and possess a highly nucleophilic thiol (-SH) group, making them ideal targets for site-selective modification.[4][5][8][9] The benzyl group in this compound can impart unique properties to the resulting conjugate, such as increased hydrophobicity or the potential for specific interactions, making it a valuable tool in the bioconjugation toolbox.
Mechanism of Action: Cysteine Alkylation
The primary application of this compound in bioconjugation is the alkylation of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]
Key Steps of the SN2 Reaction:
-
Deprotonation of Cysteine: Under mildly basic conditions (typically pH 7.5-8.5), the thiol group of a cysteine residue is deprotonated to form a more nucleophilic thiolate anion (-S⁻).[8]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom in this compound.
-
Formation of a Thioether Bond: This attack leads to the displacement of the bromide ion and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide reagent.[7][11]
The resulting thioether linkage is generally stable under a wide range of physiological conditions, a desirable characteristic for many bioconjugation applications.[11][12]
Visualizing the Reaction Mechanism
Caption: SN2 mechanism of cysteine alkylation by this compound.
Applications in Bioconjugation
The stable thioether bond formed by the reaction of this compound with cysteine residues makes it suitable for a variety of applications:
-
Enzyme Inhibition: The benzyl group can be used to probe active sites of enzymes, potentially acting as a covalent inhibitor by blocking substrate access.
-
Protein Labeling: Attachment of reporter molecules (e.g., fluorophores, biotin) functionalized with a bromoacetamide group allows for the tracking and quantification of proteins in complex biological systems.
-
Drug Delivery: As a component of ADCs, this compound can serve as a stable linker to attach cytotoxic drugs to antibodies, ensuring the drug remains attached until it reaches the target cell.[3]
-
Surface Immobilization: Proteins can be covalently attached to surfaces functionalized with bromoacetamide groups for applications in biosensors and affinity chromatography.[4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific proteins and applications.
General Protocol for Protein Alkylation
This protocol describes the fundamental steps for conjugating this compound to a cysteine-containing protein.
Workflow for Protein Alkylation
Caption: General workflow for protein alkylation with this compound.
Materials:
-
Cysteine-containing protein of interest
-
Reduction buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 8 M urea for denaturing conditions)
-
Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Organic solvent (e.g., DMSO or DMF) for dissolving this compound
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Reduction (if necessary):
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an organic solvent like DMSO or DMF. This should be prepared fresh.
-
-
Conjugation Reaction:
-
Dilute the protein to the desired concentration (e.g., 1-5 mg/mL) in conjugation buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing. Protect the reaction from light, as haloacetamides can be light-sensitive.[17]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the quenching reagent by SEC, dialysis, or tangential flow filtration. The choice of method will depend on the scale of the reaction and the properties of the protein.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Facilitates deprotonation of cysteine to the more nucleophilic thiolate form.[7] |
| Reagent Molar Excess | 10 - 20 fold | Ensures efficient conjugation, but may need optimization to minimize off-target reactions. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can increase selectivity, while room temperature provides faster reaction rates.[7] |
| Reaction Time | 1 - 16 hours | Dependent on temperature and reagent concentration. Should be optimized for each specific system. |
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the modified protein.
Analytical Techniques:
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Can be used to determine the molecular weight of the intact conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR) in ADCs or the number of labels per protein.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the reaction mixture and provides mass information for each component, confirming the presence of the conjugate and identifying any byproducts.[18][20][21][22]
-
Peptide Mapping: Involves digesting the conjugate with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This technique can pinpoint the exact site(s) of modification.[18][23]
-
-
Chromatography:
-
Spectroscopy:
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the protein and, if the attached molecule has a distinct chromophore, the degree of labeling.
-
Circular Dichroism (CD) Spectroscopy: Can assess changes in the secondary and tertiary structure of the protein upon conjugation.[24]
-
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure complete reduction of disulfide bonds.
-
Increase the molar excess of this compound.
-
Optimize the pH of the conjugation buffer.
-
Check for accessibility of the target cysteine residue; it may be buried within the protein structure.[25]
-
-
Off-Target Modification:
-
While cysteine is the primary target, other nucleophilic residues like histidine, lysine, and methionine can react with haloacetamides, especially at higher pH and reagent concentrations.[6][9][23][26]
-
To improve specificity, lower the pH to around 7.0-7.5 and use the lowest effective concentration of the alkylating agent.[27]
-
-
Protein Aggregation:
-
The addition of the benzyl group increases hydrophobicity, which can sometimes lead to aggregation.
-
Perform conjugation at lower protein concentrations and include excipients like polysorbate in the buffer.
-
Monitor aggregation by SEC.
-
Conclusion
This compound is a valuable reagent for the site-selective modification of cysteine residues in proteins and other biomolecules. Its ability to form stable thioether bonds makes it a reliable choice for a wide range of applications in research, diagnostics, and therapeutics. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively utilize this compound to create novel bioconjugates with tailored properties and functions.
References
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- Benchchem. (n.d.). Stability Showdown: Thioether vs. Disulfide Bonds in a Biological Arena.
- University of Cambridge. (n.d.). Site-selective protein-modification chemistry for basic biology and drug development.
- (n.d.). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins.
- (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry.
- Wikipedia. (n.d.). Bioconjugation.
- ACS Publications. (2021, July 7). Protein Conjugation by Electrophilic Alkynylation Using 5-(Alkynyl)dibenzothiophenium Triflates | Bioconjugate Chemistry.
- PubMed. (2021, April 15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents.
- ACS Publications. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters.
- Benchchem. (n.d.). A Comparative Guide to Cysteine Alkylation: Bromobenzyl Cyanide vs. Iodoacetamide.
- Chem-Station Int. Ed. (2016, January 26). Bioconjugation.
- PubMed Central. (n.d.). Advances in Bioconjugation.
- NIH. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.
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- Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation.
- (2025, August 7). Analytical methods for physicochemical characterization of antibody drug conjugates.
- (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- MDPI. (n.d.). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification.
- MDPI. (2022, September 24). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices.
- ResearchGate. (2025, October 13). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices.
- (n.d.). Site-selective protein-modification chemistry for basic biology and drug development.
- (n.d.). Bioconjugation application notes.
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- PubMed. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins.
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- NIH. (n.d.). Emerging Synthetic Techniques for Protein-Polymer Conjugations.
- PubMed. (2012, August 15). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- NIH. (n.d.). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications.
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- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. royalsocietypublishing.org [royalsocietypublishing.org]
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- 8. Bioconjugation - Wikipedia [en.wikipedia.org]
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- 27. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzyl-2-bromoacetamide as a Versatile Intermediate in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of N-Benzyl-2-bromoacetamide, a pivotal intermediate in organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the compound's synthetic utility, grounded in mechanistic principles and supported by field-proven protocols. We will detail its preparation, explore its role as a versatile alkylating agent, and present its application in the synthesis of high-value molecules, including potential therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this reagent in their synthetic strategies.
Introduction: Understanding the Utility of this compound
This compound is a bifunctional reagent characterized by a secondary amide and a reactive α-bromo group. This unique structural arrangement makes it an exceptionally useful building block in synthetic organic chemistry. The benzyl group provides steric and electronic influence, while the amide offers hydrogen bonding capabilities and a site for further chemical modification. However, its primary reactivity stems from the carbon-bromine bond, which is susceptible to nucleophilic substitution.
The bromine atom, being a good leaving group, makes the adjacent methylene carbon highly electrophilic. This reactivity is the cornerstone of its application as an alkylating agent for a wide array of nucleophiles, including amines, thiols, and carbanions. This allows for the straightforward introduction of a benzylaminocarbonylmethyl moiety into a target molecule, a common scaffold in medicinal chemistry.
Synthesis of this compound: A Standard Protocol
The most common and efficient synthesis of this compound involves the acylation of benzylamine with a 2-bromoacetyl halide, typically 2-bromoacetyl bromide or 2-bromoacetyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct.
Diagram of Synthetic Workflow
Application Notes and Protocols for the Functionalization of the Bromoacetyl Moiety in N-Benzyl-2-bromoacetamide
Abstract
N-Benzyl-2-bromoacetamide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structure incorporates a reactive α-bromoacetyl moiety, rendering the α-carbon highly electrophilic and susceptible to a wide array of nucleophilic attacks.[6][7] This reactivity, coupled with the presence of the N-benzyl group which can influence steric hindrance and electronic effects, makes it a valuable scaffold for the synthesis of diverse molecular architectures, including peptidomimetics, heterocyclic compounds, and other biologically active molecules.[8][9] This guide provides a comprehensive overview of the key functionalization strategies for the bromoacetyl moiety of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
Introduction: The Chemical Versatility of an α-Bromoamide
The core reactivity of this compound lies in the lability of the carbon-bromine bond at the α-position to the carbonyl group. The electron-withdrawing nature of the adjacent amide carbonyl polarizes the C-Br bond, making the α-carbon an excellent electrophile for nucleophilic substitution reactions, predominantly proceeding via an SN2 mechanism.[10][11][12] This inherent reactivity allows for the facile introduction of a wide range of functionalities, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. Furthermore, the α-bromoamide motif can participate in more complex transition-metal-catalyzed cross-coupling reactions, expanding the synthetic utility of this reagent.
This document will explore the following key transformations of this compound:
-
C-N Bond Formation: Synthesis of α-amino amides and precursors to nitrogen-containing heterocycles.
-
C-S Bond Formation: Preparation of thioethers and related sulfur-containing compounds.
-
C-O Bond Formation: Synthesis of α-hydroxy and α-alkoxy amides.
-
C-C Bond Formation: Introduction of carbon-based functionalities through cross-coupling reactions.
-
Multicomponent Reactions: Utilization in complex transformations like the Ugi reaction.
Nucleophilic Substitution Reactions: The Workhorse of Functionalization
The most direct and widely employed method for functionalizing this compound is through nucleophilic substitution. The general mechanism involves the attack of a nucleophile on the electrophilic α-carbon, with the simultaneous displacement of the bromide leaving group.
Diagram: General SN2 Reaction Workflow
Caption: Workflow for the SN2 functionalization of this compound.
C-N Bond Formation: Gateway to Amines and Heterocycles
The introduction of nitrogen nucleophiles is a cornerstone of medicinal chemistry, enabling the synthesis of compounds with diverse biological activities.
Application Note: The reaction of this compound with primary or secondary amines provides a straightforward route to α-amino acetamide derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including peptidomimetics and nitrogen-containing heterocycles.[13][14][15] The choice of base is crucial to neutralize the HBr byproduct and prevent the protonation of the amine nucleophile. Non-nucleophilic bases such as potassium carbonate or triethylamine are commonly employed.
Experimental Protocol: Synthesis of N-Benzyl-2-(benzylamino)acetamide
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M with respect to the starting amide.
-
Nucleophile Addition: To the stirring suspension, add benzylamine (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Benzyl-2-(benzylamino)acetamide.
| Nucleophile | Base | Solvent | Typical Yield (%) |
| Benzylamine | K₂CO₃ | MeCN | 85-95% |
| Morpholine | Et₃N | DMF | 80-90% |
| Aniline | K₂CO₃ | DMF | 70-85% |
| Sodium Azide | N/A | DMF/H₂O | >95% |
Table 1: Representative yields for the amination of this compound.
C-S Bond Formation: Synthesis of Thioethers
Thioethers are important structural motifs in numerous pharmaceuticals and agrochemicals.[16][17] The reaction of this compound with thiols or their corresponding thiolates is an efficient method for their synthesis.[18][19][20]
Application Note: The synthesis of thioethers from this compound and a thiol is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The reaction proceeds smoothly under mild conditions.
Experimental Protocol: Synthesis of N-Benzyl-2-(phenylthio)acetamide
-
Reagent Preparation: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add thiophenol (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add potassium carbonate (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography (hexane/ethyl acetate) to yield N-Benzyl-2-(phenylthio)acetamide.
| Thiol | Base | Solvent | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 90-98% |
| Benzyl Mercaptan | NaH | THF | 88-95% |
| Cysteine (protected) | Et₃N | DMF | 75-85% |
Table 2: Representative yields for the thioetherification of this compound.
C-O Bond Formation: Accessing α-Hydroxy and α-Alkoxy Amides
The formation of an ether or ester linkage at the α-position can be achieved using oxygen nucleophiles.
Application Note: The reaction with carboxylates leads to the formation of α-acyloxy amides. The use of a phase-transfer catalyst can be beneficial when using salts with low solubility in organic solvents. For the synthesis of α-hydroxy amides, a common strategy involves displacement with a carboxylate, such as acetate, followed by hydrolysis.
Experimental Protocol: Synthesis of N-Benzyl-2-acetoxyacetamide
-
Reagent Preparation: Suspend this compound (1.0 eq) and sodium acetate (1.5 eq) in DMF (0.2 M).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 6-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the desired product.
Transition Metal-Catalyzed Cross-Coupling Reactions
While nucleophilic substitution is highly effective, transition metal-catalyzed cross-coupling reactions offer alternative pathways for C-C bond formation, particularly for the introduction of aryl, vinyl, and alkynyl groups.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling: Arylation of the α-Position
Application Note: The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond by reacting the α-bromoamide with an organoboron reagent in the presence of a palladium catalyst and a base.[21][22][23][24] This reaction is a powerful tool for synthesizing α-aryl amides, which are prevalent in many biologically active compounds. The choice of ligand for the palladium catalyst is critical for achieving high yields and can influence the reaction's success.[25]
Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamide
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the α-arylated product.
Sonogashira Coupling: Alkynylation of the α-Position
Application Note: The Sonogashira coupling allows for the introduction of a terminal alkyne at the α-position, forming a C(sp³)-C(sp) bond.[26][27][28][29][30] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. The resulting α-alkynyl amides are versatile intermediates for further synthetic transformations.
Experimental Protocol: Synthesis of N-Benzyl-2-(phenylethynyl)acetamide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Then, add phenylacetylene (1.2 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-18 hours.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with dichloromethane. Concentrate the filtrate.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired alkynylated amide.
Ugi Four-Component Reaction: A Convergent Approach
Application Note: this compound can potentially be used as a component in multicomponent reactions, such as the Ugi four-component reaction (U-4CR).[31][32][33][34][35] While not a direct functionalization of the bromoacetyl moiety in the traditional sense, its derivatives can participate in these powerful transformations. For instance, the corresponding α-amino amide (synthesized as in section 2.1) can serve as the amine component in a U-4CR, leading to the rapid assembly of complex peptidomimetic structures.
Safety and Handling
This compound is a harmful and irritating compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. The electrophilic nature of its α-carbon allows for a plethora of functionalization reactions, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this reagent and to construct diverse and complex molecular entities for various applications.
References
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Journal of the American Chemical Society. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Available at: [Link]
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Journal of the American Chemical Society. Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Available at: [Link]
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ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). Available at: [Link]
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ACS Publications. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]
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SciSpace. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. Available at: [Link]
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Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
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Organic Syntheses. Acetamide, N-bromo. Available at: [Link]
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Application Notes & Protocols: Comprehensive Purity Assessment of N-Benzyl-2-bromoacetamide
Abstract
This document provides a detailed guide for the comprehensive purity assessment of N-Benzyl-2-bromoacetamide, a key intermediate in pharmaceutical synthesis. We move beyond a single-method approach to present an integrated strategy employing chromatographic and spectroscopic techniques. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols but the scientific rationale behind method selection and validation. Adherence to these protocols will ensure a robust, reliable, and scientifically sound determination of purity, identity, and impurity profiles, consistent with global regulatory expectations.
Introduction and Strategic Overview
This compound (C₉H₁₀BrNO) is a vital building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents. Its reactive bromoacetyl group makes it a potent alkylating agent for introducing a benzylamino-ethanone moiety. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic components into a final drug product.
A comprehensive purity assessment is therefore not merely a quality control checkpoint but a foundational element of process understanding and product safety. This guide outlines a multi-faceted analytical strategy. We will leverage the high-resolution separating power of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and combine it with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for unequivocal identity confirmation. All methods are presented within the framework of rigorous validation, drawing upon principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Physicochemical Properties
Understanding the molecule's properties is the first step in designing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | PubChem[6] |
| Molecular Weight | 228.09 g/mol | PubChem[6] |
| Appearance | Solid (Typical) | Matrix Scientific[7] |
| Melting Point | ~91-92 °C (Varies with purity) | Google Patents[8] |
| Key Structural Features | Benzyl group (chromophore), Amide linkage, Bromoalkyl chain | N/A |
| CAS Number | 2945-03-1 | PubChem[6] |
The presence of the benzyl group provides a strong chromophore, making UV detection in HPLC highly effective. The compound's molecular weight and potential for fragmentation are well-suited for mass spectrometry. Its volatility is moderate, allowing for analysis by Gas Chromatography (GC), though care must be taken to avoid thermal degradation.
Integrated Analytical Workflow
No single method can provide a complete picture of a compound's purity. A robust assessment integrates orthogonal techniques to control for the limitations of any individual method.
Caption: Integrated workflow for this compound assessment.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone of quantitative purity analysis, separating the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for its high resolution, robustness, and suitability for non-volatile compounds. The method described below is a starting point and should be optimized and validated for specific instrumentation.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the non-polar benzyl group of the analyte.
-
Mobile Phase: An acetonitrile/water gradient provides a robust separation. Acetonitrile is a common organic modifier with good UV transparency. A low concentration of acid (e.g., phosphoric or formic acid) is used to sharpen peak shape by suppressing the ionization of any silanol groups on the column.[9][10]
-
Detector: A UV detector set at 254 nm is selected due to the strong absorbance of the benzene ring in the analyte, providing high sensitivity.
Protocol 1: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water (e.g., Milli-Q).
-
Phosphoric acid (85%) or Formic acid.
-
This compound reference standard (of known, high purity).
-
Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size, or equivalent.[11]
-
-
Chromatographic Conditions:
Parameter Setting Mobile Phase A Water with 0.1% Phosphoric Acid Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid Gradient 0-5 min: 50% B; 5-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm Injection Volume 10 µL | Run Time | 30 minutes |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Data Analysis:
-
Calculate the purity using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.
-
Identify impurities by their relative retention times (RRT) to the main peak. Quantify impurities against the main peak or a qualified impurity standard if available.
-
Gas Chromatography (GC)
GC is an excellent orthogonal technique, particularly for identifying volatile or semi-volatile impurities not detected by HPLC.[12]
Causality Behind Experimental Choices:
-
Technique: GC with Flame Ionization Detection (GC-FID) is chosen for its robustness and near-universal response to organic compounds.[12] Coupling with a Mass Spectrometer (GC-MS) is invaluable for impurity identification.[6]
-
Temperature Program: A temperature ramp is necessary to elute compounds with different boiling points, from volatile starting materials to the main analyte.
-
Inlet Temperature: A carefully chosen inlet temperature is crucial to ensure volatilization without causing thermal degradation of the bromoacetamide moiety.
Protocol 2: GC-FID Purity Assay
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and autosampler.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic Conditions:
Parameter Setting Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min Inlet Temperature 250 °C Split Ratio 50:1 Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min Detector Temperature 300 °C | Injection Volume | 1 µL |
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL of this compound in a suitable solvent like acetone or ethyl acetate.
-
-
Data Analysis:
-
Use area percent to determine the purity and relative levels of volatile impurities.
-
Spectroscopic Methods for Identity Confirmation
While chromatography quantifies, spectroscopy confirms. These methods ensure the primary peak is indeed this compound and provide structural information on impurities.
Protocol 3: NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any structurally related impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.[14] Key expected signals include aromatic protons (benzyl ring), a doublet for the methylene (-CH₂-) group adjacent to the nitrogen, and a singlet for the methylene (-CH₂-) group adjacent to the bromine.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including the carbonyl carbon of the amide.[15]
-
-
Data Interpretation: Compare the obtained spectra with a reference spectrum or predicted chemical shifts. Integration of the ¹H NMR signals can provide a ratio of the analyte to impurities if their signals are resolved.
Protocol 4: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Can be performed via GC-MS or by direct infusion into an Electrospray Ionization (ESI) source.
-
Data Acquisition: Scan for the molecular ion peak. For this compound, expect to see a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks at m/z 227 and 229 ([M]+ and [M+2]+).[6] High-resolution MS (HRMS) can confirm the elemental composition.[13]
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[13]
-
Data Interpretation: Look for characteristic absorption bands:
-
N-H stretch: ~3300 cm⁻¹ (secondary amide)
-
C=O stretch (Amide I): ~1650 cm⁻¹
-
N-H bend (Amide II): ~1550 cm⁻¹
-
Aromatic C-H stretch: ~3030 cm⁻¹
-
Method Validation: Establishing Trustworthiness
An analytical method is only as reliable as its validation.[2] For a purity assay like the HPLC method, validation must be performed according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[5][16][17]
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure the method is not interfered with by impurities, degradants, or placebo components. | Peak purity analysis (PDA), resolution > 2 between analyte and closest impurity. |
| Linearity | Demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[5] | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | Measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[18] |
| Intermediate Precision | Precision within the same lab, but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% across all conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Show the reliability of the method with respect to deliberate small variations in parameters (e.g., flow rate ±10%, column temp ±5°C).[18] | System suitability parameters remain within limits; peak area variation is minimal. |
Conclusion
The purity assessment of this compound requires a scientifically rigorous and multi-faceted approach. By combining a validated quantitative HPLC method with orthogonal GC analysis and definitive spectroscopic identification (NMR, MS, FTIR), researchers and developers can have high confidence in the quality of this critical intermediate. This integrated strategy not only ensures product purity but also aligns with the stringent expectations of global regulatory bodies, ultimately supporting the development of safe and effective pharmaceuticals.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- AMSbiopharma. (2025, July 22).
- Scribd.
- ECA Academy.
- U.S. Food and Drug Administration. (2015, July).
- International Council for Harmonisation. (2023, November 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. Separation of N-(2-Benzoylphenyl)-2-bromoacetamide on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column.
- PubChem. This compound | C9H10BrNO | CID 145664.
- Benchchem. Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide.
- Benchchem. Common impurities in N-Bromoacetamide and how to remove them.
- The Royal Society of Chemistry.
- SciELO. insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)
-
Organic Syntheses Procedure. Acetamide, N-bromo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs1dhnai7BK_Zhy3Cm6hIOwMC5yK5NL59Mpoab2zEzC44oqs-u73P0ZToS2uGMAD8ggK_D4JQ23yz1aC2-tzrKoNrLbpp9ZqkJgE46ND8Qvq8ZaOlrIZ9QrUllkPTgaOKdSnPM]([Link]
Sources
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- 9. Separation of N-(2-Benzoylphenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
1H and 13C NMR characterization of N-Benzyl-2-bromoacetamide
Application Note: AN-NMR-028
Title: A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of N-Benzyl-2-bromoacetamide
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the structural elucidation of this compound using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines optimized sample preparation, data acquisition parameters, and a thorough interpretation of the resulting spectra. The causality behind chemical shifts, signal multiplicities, and key structural correlations is explained, establishing a robust framework for the unambiguous characterization of this and structurally related molecules.
Introduction: The Role of NMR in Structural Elucidation
This compound (C₉H₁₀BrNO) is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2][3][4][5] Its bifunctional nature, containing both a reactive bromoacetyl group and a benzylamide moiety, makes it a versatile building block. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps and the purity of final compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[6] It provides unparalleled insight into the electronic environment of individual nuclei (¹H and ¹³C), allowing for the mapping of atomic connectivity and stereochemistry. Due to the partial double bond character of the amide C-N bond, rotation can be restricted, leading to unique spectral features that NMR is adept at resolving.[6][7][8] This guide provides the foundational data and protocols necessary for the confident NMR characterization of this compound.
Molecular Structure and NMR Assignments
To facilitate a clear discussion of the NMR data, the atoms in this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently in the data tables and spectral interpretation sections.
Caption: General experimental workflow for NMR analysis.
Spectral Interpretation and Discussion
-
¹H NMR Spectrum:
-
Aromatic Region (δ ~7.35 ppm): The five protons on the benzyl ring are in similar electronic environments, resulting in a complex, overlapping multiplet.
-
Amide Proton (δ ~6.70 ppm): The N-H proton is coupled to the two adjacent benzylic protons on C₆, leading to a triplet signal (according to the n+1 rule, 2+1=3). Its chemical shift can be sensitive to concentration and temperature due to hydrogen bonding. The signal is often broad due to quadrupolar relaxation of the nitrogen atom and chemical exchange. [8] * Benzylic Protons (δ ~4.45 ppm): The two protons on C₆ are chemically equivalent. They are coupled to the single N-H proton, resulting in a doublet (1+1=2). Their downfield shift is attributed to the inductive effect of the adjacent nitrogen atom.
-
Bromoacetyl Protons (δ ~3.90 ppm): The two protons on C₃ are highly deshielded due to the strong electron-withdrawing inductive effects of both the adjacent bromine atom and the carbonyl group. [9][10]Since there are no adjacent protons, this signal appears as a sharp singlet.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~165.5 ppm): The C₂ carbonyl carbon is the most downfield signal, which is characteristic of amide functional groups. [11] * Aromatic Carbons (δ 128.0-137.0 ppm): Four distinct signals are expected for the six aromatic carbons due to the symmetry of the ring. The quaternary carbon (C₇) is typically the least intense signal and is located at the downfield end of the aromatic region.
-
Aliphatic Carbons (δ 29.0-44.0 ppm): The C₆ benzylic carbon appears around 44.0 ppm. The C₃ carbon, attached to the highly electronegative bromine, is found further upfield at approximately 29.0 ppm.
-
Conclusion
This application note provides a comprehensive and authoritative guide for the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental protocols and utilizing the provided spectral assignments and interpretations, researchers can confidently verify the structure and purity of this important chemical intermediate. The principles discussed herein are broadly applicable to the analysis of other substituted amides and halogenated organic compounds.
References
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University Chemistry. (n.d.). ¹H NMR Spectrum of Amide Compounds. Retrieved from [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2024). 2-Bromoacetamide. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (2945-03-1). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10BrNO). Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
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- 11. compoundchem.com [compoundchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-2-bromoacetamide Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromoacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, a key intermediate in various pharmaceutical and organic synthesis applications, is typically achieved through the N-acylation of benzylamine with bromoacetyl bromide or a related bromoacetylating agent. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution. While seemingly straightforward, achieving high yields and purity can be challenging due to competing side reactions and the reactivity of the starting materials and product.
This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to ensure the successful and reproducible synthesis of this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact. |
| Hydrolysis of Bromoacetyl Bromide | Bromoacetyl bromide is highly reactive and susceptible to hydrolysis by moisture, rendering it inactive for the acylation reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Protonation of Benzylamine | The reaction generates hydrobromic acid (HBr) as a byproduct. If not neutralized, this acid will protonate the nucleophilic benzylamine, forming the non-nucleophilic benzylammonium bromide salt and halting the reaction. | A base is essential to neutralize the HBr byproduct. A two-phase system with an aqueous base like sodium hydroxide or sodium carbonate is a common and effective strategy under Schotten-Baumann conditions.[1] |
Issue 2: Presence of Significant Impurities
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Unreacted Benzylamine | Incomplete reaction or improper work-up. | During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic benzylamine into the aqueous layer.[2] |
| Unreacted Bromoacetic Acid (from hydrolysis) | Hydrolysis of bromoacetyl bromide. | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate and remove the acidic bromoacetic acid into the aqueous layer.[2] |
| Formation of N,N-Dibenzyl-2-bromoacetamide | If the initially formed this compound is deprotonated by the base, it can act as a nucleophile and react with another molecule of bromoacetyl bromide. | This is less common for secondary amides but can be minimized by slow, controlled addition of the bromoacetyl bromide to the reaction mixture to avoid a high localized concentration. |
| Formation of N,N'-dibenzylglycinamide | The product, this compound, is an alkylating agent. It can react with another molecule of benzylamine, especially if there is an excess of the amine. | Use a slight excess of the bromoacetyl bromide or ensure a 1:1 stoichiometry. Control the reaction temperature to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A biphasic system is often employed for Schotten-Baumann reactions. An organic solvent that dissolves the starting materials and product, such as dichloromethane (DCM) or diethyl ether, is used in conjunction with an aqueous phase containing the base.[1] Anhydrous aprotic solvents like tetrahydrofuran (THF) can also be used, particularly if a non-aqueous base like triethylamine is employed.[3]
Q2: Which base is most suitable for this reaction?
A2: An aqueous solution of sodium hydroxide or sodium carbonate is commonly used to maintain a basic pH and neutralize the HBr byproduct.[4] Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent. The choice of base can influence the reaction rate and the profile of side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 30:70), can be used to separate the starting materials (benzylamine and bromoacetyl bromide) from the product (this compound). The consumption of the starting materials and the appearance of the product spot indicate the reaction's progress.
Q4: My product is an oil and will not crystallize. What should I do?
A4: The presence of impurities often prevents crystallization. Ensure all solvent has been removed under high vacuum. If it remains an oil, further purification by column chromatography is recommended. After purification, attempt recrystallization from a different solvent system. Seeding with a small crystal of the pure product, if available, can also induce crystallization.[5]
Experimental Protocols
Optimized Synthesis of this compound
This protocol describes a reliable method for the synthesis of this compound using a biphasic Schotten-Baumann approach.
Materials:
-
Benzylamine
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Sodium carbonate (Na₂CO₃), 5% aqueous solution
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add a 5% aqueous solution of sodium carbonate (2.0 equivalents). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in dichloromethane to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC until the benzylamine is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of this compound
Method 1: Recrystallization
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the crude product at an elevated temperature but not at room temperature. Common solvent systems to test include ethanol/water, ethyl acetate/hexane, or chloroform/hexane.[6][7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Method 2: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for this purification.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.[2]
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Expected Yields and Physical Properties
| Reaction Conditions | Expected Yield | Physical State | Melting Point (°C) |
| Schotten-Baumann (DCM/aq. Na₂CO₃) | 75-90% | White to off-white solid | 91-94 |
| Anhydrous (THF/Triethylamine) | 70-85% | White to off-white solid | 91-94 |
Yields are dependent on the purity of starting materials, reaction scale, and purification efficiency.
Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
- Khan, I., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 37(1), 143-149.
-
PubChem. This compound. Available at: [Link]
- Cosgrove, S. C., et al. (2025). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science.
-
Associação Brasileira de Química. Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Available at: [Link]
- Organic Syntheses. (1951). Acetamide, N-bromo-. Org. Synth., 31, 17.
- National Center for Biotechnology Information. (2010). N-Benzyl-2-(2-bromo-phen-yl)-2-(2-nitro-phen-oxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1274.
Sources
common side reactions with N-Benzyl-2-bromoacetamide and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Benzyl-2-bromoacetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this versatile reagent. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary, most common side reactions observed with this compound?
A: The most prevalent side reactions stem from the molecule's dual functionality—an electrophilic α-carbon and a nucleophilic amide nitrogen (under basic conditions). The key side reactions are:
-
Elimination (Dehydrobromination): Formation of N-benzylacrylamide, particularly in the presence of strong, non-hindered bases.
-
Dimerization (Intermolecular Self-Alkylation): Where one molecule of this compound alkylates another, forming a dimer.
-
Hydrolysis: Cleavage of the amide bond to form benzylamine and bromoacetic acid (or its salt), or substitution of the bromide to form N-benzyl-2-hydroxyacetamide, especially during aqueous workups under harsh pH conditions.
-
Contamination with Starting Materials: Residual benzylamine or bromoacetylating agents from an incomplete synthesis reaction.[1]
Q2: My reaction mixture containing this compound turned dark brown upon adding a strong base. What is the likely cause?
A: A dark brown or black coloration often indicates decomposition or polymerization. This is typically caused by a strong base (like an alkoxide or sodium hydride) promoting multiple side reactions at once, such as elimination followed by polymerization of the resulting N-benzylacrylamide.[2] High reaction temperatures can accelerate this degradation. To avoid this, consider using a milder inorganic base (e.g., K₂CO₃, NaHCO₃) and maintaining a lower reaction temperature.
Q3: I am using this compound as an alkylating agent. Why is my yield low, and what is the main byproduct I should look for?
A: Low yields in alkylation reactions using this reagent are often due to competition from the side reactions mentioned above (elimination, self-alkylation). The most likely byproduct depends on your base: with strong, small bases, elimination is common.[3] If you are using a base to deprotonate a nucleophile, the deprotonated amide of this compound can compete with your intended nucleophile, leading to dimerization. Careful selection of a base that selectively deprotonates your substrate but not the amide is crucial.
Q4: How can I best purify crude this compound to remove common impurities?
A: A combination of liquid-liquid extraction followed by either recrystallization or column chromatography is highly effective.[1]
-
Liquid-Liquid Extraction: First, wash the organic solution of your crude product with a mild acid (e.g., 1 M citric acid) to remove any residual basic starting material like benzylamine. Then, wash with a mild base (e.g., saturated sodium bicarbonate) to remove acidic impurities.[1]
-
Column Chromatography: This is excellent for separating the target compound from byproducts with different polarities, such as dimers or elimination products. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) can be very effective for achieving high purity.
Troubleshooting Guide: Isolating and Preventing Side Reactions
This section provides a deeper dive into specific experimental problems, their underlying causes, and validated solutions.
Issue 1: Formation of an Alkene Byproduct (Elimination)
-
Symptom: You observe signals in your ¹H NMR spectrum around 5.5-6.5 ppm, characteristic of vinyl protons, and your mass spectrum shows a peak corresponding to the mass of N-benzylacrylamide (M-HBr).
-
Scientific Cause: This is a classic base-induced elimination reaction (E2 mechanism). A base removes a proton from the carbon adjacent to the carbonyl group, and simultaneously, the bromide ion leaves, forming a double bond. This pathway is favored by strong, non-hindered bases (e.g., NaOEt, t-BuOK) and higher temperatures.[3][5] The amide functionality makes the α-protons acidic and thus susceptible to abstraction.
-
Validated Solutions:
-
Choice of Base: Switch to a milder, weaker base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to drive alkylation reactions without causing significant elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.
-
Steric Hindrance: Using a bulky base like potassium tert-butoxide can sometimes favor proton abstraction at a less hindered site, though in this case, it would still likely lead to elimination. The primary solution is to reduce base strength.
-
Issue 2: High Molecular Weight Impurity (Dimerization)
-
Symptom: Your mass spectrum shows a significant peak at M+227 (or M=455 for the dimer ion), and the NMR spectrum is complex, with overlapping benzyl signals.
-
Scientific Cause: This is an intermolecular Sₙ2 reaction where the deprotonated amide nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon-bromine bond of a second molecule.[6][7] This is more likely to occur if the concentration of the reagent is high and a strong, non-nucleophilic base (like NaH) is used, which readily deprotonates the amide.
-
Validated Solutions:
-
Dilution: Run the reaction at a lower concentration (e.g., <0.1 M) to decrease the probability of intermolecular collisions.
-
Slow Addition: If using this compound as a reagent, add it slowly via a syringe pump to a solution of your nucleophile. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired reaction over self-alkylation.
-
Base Selection: Avoid bases known to readily deprotonate amides, such as NaH or LDA, unless the reaction specifically requires it. A milder base is less likely to generate a high concentration of the nucleophilic amide anion.
-
Issue 3: Product Loss or Contamination During Workup (Hydrolysis)
-
Symptom: After aqueous workup, you notice the appearance of benzylamine or bromoacetic acid byproducts, or your overall yield is significantly reduced.
-
Scientific Cause: While amides are generally stable, the presence of the α-bromo group can make the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis under either strong acidic or basic conditions.[8] Heating during extraction or concentration in the presence of water can accelerate this decomposition.
-
Validated Solutions:
-
Use Mild Conditions: Always use mild aqueous solutions for workup. Saturated sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium hydroxide (NaOH). Dilute citric acid or ammonium chloride (NH₄Cl) is better than strong acids like HCl.[1]
-
Minimize Contact Time: Perform extractions quickly and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Temperature Management: Conduct all aqueous workups at room temperature or below (using an ice bath). When concentrating the organic layer, use the lowest possible temperature on the rotary evaporator to remove the solvent.
-
| Workup Reagent | Potential Risk | Recommended Alternative | Rationale |
| 1 M NaOH | High risk of amide hydrolysis. | Saturated NaHCO₃ solution | Mildly basic, neutralizes acid without significantly promoting hydrolysis. |
| 1 M HCl | High risk of amide hydrolysis. | 1 M Citric Acid or Sat. NH₄Cl | Mildly acidic, effective at removing basic impurities with lower hydrolysis risk.[1] |
Experimental Protocols
Protocol 1: Optimized Workup via Liquid-Liquid Extraction
This procedure is designed to effectively remove common acidic and basic impurities while minimizing the risk of product hydrolysis.[1]
-
Initial Quench: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water or a saturated solution of NH₄Cl (if organometallics or reactive hydrides were used).
-
Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product fully and transfer the entire mixture to a separatory funnel.
-
Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel, shake gently while venting frequently, and then allow the layers to separate. Drain and discard the aqueous (bottom) layer. Repeat this wash once more.
-
Acidic Wash (to remove basic impurities): Add a 1 M aqueous solution of citric acid. Shake, vent, and separate as described above. Drain and discard the aqueous layer. This step is critical for removing unreacted benzylamine.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature (<40 °C). The resulting crude product can then be further purified.
Protocol 2: Purification by Recrystallization
This is an effective method for purifying solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent or system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities remaining on the surface. Dry the crystals under vacuum.
Troubleshooting Workflow
References
-
Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2021). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. Available at: [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. BenchChem.
- Organic Syntheses. (2015). Org. Synth. 2015, 92, 117.
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. BenchChem.
- BenchChem Technical Support. (2025). 2-Bromoacetamide synthesis and purification methods. BenchChem.
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Available at: [Link]
-
Cravatt, B. F., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available at: [Link]
-
Cole, A. J., et al. (2021). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI. Available at: [Link]
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- 7. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide [mdpi.com]
- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Reactions of N-Benzyl-2-bromoacetamide with Amino Acids
Welcome to the technical support center for N-Benzyl-2-bromoacetamide and related haloacetamide reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction specificity and troubleshooting common issues related to off-target modifications of amino acids. Our goal is to ensure your experiments are both successful and reproducible by explaining the causality behind experimental choices.
This compound is a valuable alkylating agent, often used to modify cysteine residues in proteins and peptides. Its core reactivity is driven by the bromoacetamide group, which makes it a member of the broader class of haloacetamide reagents. Like its counterparts, iodoacetamide (IAA) and chloroacetamide (CAA), it is highly effective for capping reduced cysteine residues to prevent disulfide bond reformation, a critical step in proteomics and protein characterization workflows.[1][2] However, this high reactivity can also lead to undesired off-target modifications on other nucleophilic amino acid residues, complicating data analysis and potentially altering protein function.[3][4]
This guide provides a structured approach to understanding, controlling, and troubleshooting these off-target reactions.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most susceptible to off-target modification by this compound and why?
A1: While the primary target for haloacetamide reagents is the thiol group of cysteine, other nucleophilic amino acid side chains can react, especially when the reagent is in excess or under non-optimal pH conditions.[1][4] The general order of reactivity for off-target alkylation is:
Cysteine (on-target) > Histidine > Lysine > Methionine > Aspartic Acid > Glutamic Acid > Tyrosine > Peptide N-terminus [1][3][4][5]
The reason for this hierarchy lies in the nucleophilicity of each side chain at a given pH. The reaction is a bimolecular nucleophilic substitution (SN2), where the electron-rich side chain attacks the electrophilic carbon of the bromoacetamide.[6]
-
Cysteine: The thiol group (-SH) of cysteine is the most nucleophilic residue in proteins. Its reactivity is highly pH-dependent; deprotonation to the more potent thiolate anion (-S⁻) at alkaline pH (above its pKa of ~8.3) dramatically increases the reaction rate.[4]
-
Histidine: The imidazole ring of histidine (pKa ~6.0) can be alkylated, particularly at pH values above 6 where it is partially deprotonated.
-
Lysine: The ε-amino group of lysine (pKa ~10.5) becomes a significant off-target at higher pH values (pH > 9) when it is deprotonated and highly nucleophilic.[2]
-
Methionine: The sulfur atom in the thioether side chain of methionine is nucleophilic and can be alkylated.[3][7][8][9] This side reaction is a major concern with iodine-containing reagents like iodoacetamide and can affect a large percentage of methionine-containing peptides.[3][9] Bromoacetamide has a comparable reactivity profile.[6][10]
-
N-terminus: The free α-amino group at the N-terminus of a peptide or protein can also be alkylated, particularly under conditions of excess reagent.[5][11]
Q2: How does pH critically influence the selectivity of the alkylation reaction?
A2: pH is the single most critical parameter for controlling the selectivity of alkylation with this compound.[2][4] The reactivity of each targetable amino acid side chain is directly tied to its protonation state, which is governed by its pKa.
| Amino Acid Side Chain | Approximate pKa | Optimal pH for Reaction | Rationale |
| Cysteine (Thiol) | 8.3 | 7.5 - 8.5 | At pH > pKa, the highly nucleophilic thiolate anion (-S⁻) is favored, accelerating the desired reaction.[4] At pH below 7, the reaction is significantly slower. |
| Histidine (Imidazole) | 6.0 | > 6.5 | Becomes increasingly reactive as pH rises above its pKa. |
| Lysine (ε-Amino) | 10.5 | > 9.0 | The amino group must be deprotonated (-NH₂) to become nucleophilic. Significant off-target reactions on lysine are more common at high pH. |
| N-terminus (α-Amino) | ~8.0 | > 8.0 | Reactivity increases as the N-terminus deprotonates. |
Key takeaway: To maximize selectivity for cysteine, the reaction should be performed at a pH that is high enough to deprotonate a significant fraction of cysteine thiols but low enough to keep other residues like lysine protonated and therefore unreactive. A pH range of 7.5 to 8.5 is generally the best compromise.
Q3: My mass spectrometry data shows multiple unexpected mass additions. What is the likely cause?
A3: This is a classic sign of "over-alkylation," where the concentration of this compound was too high relative to the concentration of reactive thiol groups.[8][11] When all cysteine residues are alkylated, the excess reagent will begin to react with less nucleophilic sites.[8][11]
Common mass additions from this compound to look for are:
-
On-target: +147.036 Da (C₉H₉NO) on Cysteine.
-
Off-target: +147.036 Da on His, Lys, Met, or the N-terminus.
-
Double alkylation: +294.072 Da on a single residue (e.g., N-terminus or lysine).[12]
To resolve this, you must optimize the stoichiometry of the reaction.
Troubleshooting Guide & Mitigation Protocols
This section provides a problem-oriented approach to resolving common issues encountered during alkylation experiments.
Problem 1: Low Yield of Cysteine Alkylation
-
Symptom: Mass spectrometry or other analytical methods show a high percentage of unmodified cysteine residues.
-
Root Cause Analysis & Solutions:
-
Incomplete Reduction: The primary requirement for alkylation is a free thiol. If the preceding disulfide bond reduction step (e.g., with DTT or TCEP) was incomplete, there will be no available thiol to alkylate.
-
Protocol 1: Verify Reduction Efficiency: Before alkylation, perform an Ellman's test to quantify free thiols. Ensure your reducing agent is fresh and used at an appropriate concentration (typically 5-10 mM DTT).
-
-
Incorrect pH: The reaction was performed at a pH that is too low (e.g., < 7.0). As discussed in the FAQ, the cysteine thiol is not sufficiently deprotonated at acidic pH, leading to a very slow reaction rate.
-
Action: Ensure your buffer is at pH 7.5-8.5. Verify the pH of the final reaction mixture.
-
-
Insufficient Reagent: The concentration of this compound was too low to alkylate all available cysteines.
-
Action: Increase the molar excess of the alkylating agent. A common starting point is a 2-4 fold molar excess over the reducing agent used.
-
-
Problem 2: Excessive Off-Target Alkylation (Over-alkylation)
-
Symptom: Mass spectrometry reveals modification of multiple amino acid types (His, Lys, Met) and potentially double alkylation of the N-terminus.[3][11][12]
-
Root Cause Analysis & Solutions:
-
Excessive Reagent Concentration: This is the most common cause.[8]
-
Protocol 2: Reagent Titration: Perform a titration experiment. Reduce a standard protein (like BSA) and then alkylate separate aliquots with a range of this compound concentrations (e.g., from 1x to 10x molar excess over DTT). Analyze the results by mass spectrometry to find the lowest concentration that provides complete cysteine alkylation with minimal off-target effects.
-
-
High pH: The reaction pH was too high (e.g., > 9.0), leading to the deprotonation and subsequent reaction of lysine and N-terminal amino groups.
-
Action: Lower the reaction pH to the optimal 7.5-8.5 range.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially with excess reagent, allows for the slower modification of less reactive sites.
-
Action: Optimize the reaction time. For iodoacetamide, reactions are often complete in 30-60 minutes at room temperature in the dark.[5] Start with 45 minutes and analyze the time course.
-
-
Failure to Quench: Unreacted this compound remaining in the sample can continue to react during sample processing (e.g., proteolytic digestion).[11]
-
Protocol 3: Quenching and Cleanup: Always quench the reaction to consume excess alkylating agent. This is typically done by adding a thiol-containing compound like DTT, β-mercaptoethanol, or L-cysteine.[11] Subsequent sample cleanup via dialysis, buffer exchange columns, or gel electrophoresis is also crucial to remove the excess reagent and quench products.[11]
-
-
Visualized Workflows and Mechanisms
Reaction Mechanism: On-Target vs. Off-Target
Caption: SN2 mechanism for on-target Cysteine vs. off-target Lysine alkylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting alkylation experiment outcomes.
References
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(6), 1173–1187. Available from: [Link]
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576–3582. Available from: [Link]
-
Zhang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(9), 4239–4248. Available from: [Link]
-
Murphy, E., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Available from: [Link]
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Overalkylation of a Protein Digest with Iodoacetamide. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. Available from: [Link]
-
Shen, Y., et al. (2025). Revealing the impact of side-chains in amino acids on the formation of haloacetamides during chlorination. Journal of Hazardous Materials, 481, 139945. Available from: [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 145664. Available from: [Link]
-
ResearchGate. (n.d.). Revealing the impact of side-chains in amino acids on the formation of haloacetamides during chlorination. Request PDF. Available from: [Link]
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Chemchart. (n.d.). This compound (2945-03-1). Chemchart. Available from: [Link]
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Oakwood Chemical. (n.d.). This compound. Oakwood Chemical Product Page. Available from: [Link]
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Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available from: [Link]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: Free amino acids versus oligopeptides. Request PDF. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. Available from: [Link]
-
Liu, F., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 263–272. Available from: [Link]
-
Kohn, H., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry, 54(19), 6417–6431. Available from: [Link]
-
Wang, Y., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13, 2487. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: The Effect of pH on N-Benzyl-2-bromoacetamide Alkylation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of pH in the alkylation of nucleophiles with N-Benzyl-2-bromoacetamide. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize side products.
Introduction
This compound is a versatile alkylating agent frequently employed in bioconjugation, proteomics, and synthetic chemistry.[1] Its reactivity is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group.[1][2] The efficiency and selectivity of this reaction are profoundly influenced by the reaction's pH. This guide will explore the nuances of pH control to help you navigate the complexities of your alkylation experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the this compound alkylation process, with a focus on pH-related causes and their remedies.
Question 1: My alkylation reaction is showing low to no yield. What are the likely pH-related causes?
Answer: Low or no product formation is a common issue that can often be traced back to suboptimal pH conditions. Here are the primary pH-related factors to investigate:
-
Protonation of the Nucleophile (Acidic pH): If your target nucleophile is an amine or a thiol, acidic conditions (low pH) will lead to its protonation. For instance, a primary amine (R-NH₂) will be converted to its ammonium salt (R-NH₃⁺), and a thiol (R-SH) will remain protonated.[3] This protonation neutralizes the lone pair of electrons on the nitrogen or sulfur, rendering the nucleophile significantly less reactive and unable to effectively attack the electrophilic carbon of this compound.
-
Insufficient Deprotonation (Neutral or Slightly Acidic pH): For nucleophiles like thiols, which become significantly more nucleophilic upon deprotonation to the thiolate anion (R-S⁻), a pH that is too low will result in a small population of the more reactive species.[3][4] The pKa of a typical cysteine thiol group is around 8.3, so a pH below this will favor the less reactive protonated form.[3]
-
Hydrolysis of this compound (Strongly Acidic or Basic pH): Although less common under typical alkylation conditions, extreme pH values can lead to the hydrolysis of the amide bond in this compound, consuming your reagent. Acid-catalyzed hydrolysis can occur under strongly acidic conditions.[5]
dot
Caption: Troubleshooting workflow for low alkylation yield.
Question 2: I'm observing significant side product formation. How can pH be adjusted to improve selectivity?
Answer: The formation of unintended products is often a result of the pH being too high, which can activate alternative nucleophilic sites or promote side reactions.
-
Over-alkylation: At a higher pH, the mono-alkylated product, especially if it's a primary or secondary amine, can be deprotonated and react again with another molecule of this compound. This is particularly problematic when the mono-alkylated product is more nucleophilic than the starting material.[6]
-
Reaction with Other Nucleophiles: In complex mixtures like protein samples, a high pH will not only deprotonate the target thiol but also increase the reactivity of other nucleophilic amino acid residues such as lysine (ε-amino group), histidine (imidazole ring), and the N-terminal amino group.[4][7] This can lead to a loss of specificity.
-
Elimination Reactions: While less common with primary bromides like this compound, very strong bases and high pH can favor elimination reactions, especially if there is any steric hindrance.
Recommended pH Range for Optimal Selectivity:
| Target Nucleophile | Recommended pH Range | Rationale |
| Cysteine Thiol | 7.5 - 8.5 | Balances efficient deprotonation to the highly reactive thiolate with minimizing side reactions with other amino acid residues.[3][4] |
| Primary/Secondary Amine | 8.0 - 10.0 | Ensures the amine is in its free base form for sufficient nucleophilicity. The upper end should be approached with caution to avoid over-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the alkylation reaction with this compound?
A1: The pH of the reaction medium dictates the protonation state of the nucleophile. For the SN2 reaction to occur, the nucleophile must have a lone pair of electrons available to attack the electrophilic carbon of the bromoacetamide. In acidic conditions, nucleophiles like amines and thiols are protonated, which sequesters this lone pair and drastically reduces their nucleophilicity.[3] Conversely, a basic environment deprotonates these groups, making them more potent nucleophiles. For thiols, deprotonation to the thiolate anion (-S⁻) at alkaline pH significantly accelerates the alkylation rate.[4]
Q2: Why is this compound considered an amide if the nitrogen is not basic?
Q3: Can the pH of the reaction mixture change during the alkylation?
A3: Yes. The alkylation of a neutral nucleophile (like an amine or thiol) with this compound will produce one equivalent of hydrobromic acid (HBr). This will cause the pH of an unbuffered solution to decrease as the reaction progresses. The resulting acidification can protonate the remaining nucleophile, slowing down or even stopping the reaction. Therefore, using a suitable buffer system or a base is crucial to maintain the optimal pH throughout the reaction. Common choices include phosphate buffers, HEPES buffers, or non-nucleophilic bases like potassium carbonate or DIPEA.[7][9]
dot
Caption: pH effect on the SN2 alkylation mechanism.
Q4: Are there any alternatives to this compound that are less sensitive to pH?
A4: While most alkylating agents that proceed via an SN2 mechanism will have a degree of pH dependence related to the nucleophile's protonation state, some reagents might offer advantages in specific pH ranges. For instance, maleimides are also commonly used for cysteine alkylation and react efficiently at near-neutral pH (6.5-7.5). However, they can be prone to hydrolysis at higher pH. The choice of alkylating agent should always be tailored to the specific application, considering factors like target selectivity, desired reaction kinetics, and the stability of all components at the intended pH.[10]
Experimental Protocols
General Protocol for pH Optimization of Alkylation
This protocol provides a framework for determining the optimal pH for the alkylation of a target nucleophile with this compound.
-
Buffer Preparation: Prepare a series of buffers covering a pH range relevant to your nucleophile (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Phosphate or HEPES buffers are common starting points.
-
Reaction Setup: In separate reaction vessels, dissolve your target nucleophile in each of the prepared buffers.
-
Initiation: Add a standardized amount of this compound (typically a slight molar excess) to each reaction vessel to initiate the alkylation.
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a defined period.[11]
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol like dithiothreitol (DTT) or β-mercaptoethanol to consume any excess this compound.[3]
-
Analysis: Analyze the extent of alkylation in each reaction mixture using an appropriate analytical technique such as LC-MS, HPLC, or gel electrophoresis to determine the pH that yields the highest conversion to the desired product with the fewest side products.
References
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- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Impact of pH on Bromoacetic acid-d3 alkylation efficiency. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylation: Bromobenzyl Cyanide vs. Iodoacetamide. BenchChem Technical Support.
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Science Madness. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
- Reddit. (2021).
- Wang, M., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. BenchChem Technical Support.
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Retrieved from [Link]
-
PubMed. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. Retrieved from [Link]
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PubMed. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemchart. (n.d.). This compound (2945-03-1). Retrieved from [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H10BrNO). Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]
- ACS Publications. (2017).
-
National Institutes of Health. (2010). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
-
PubMed. (2010). N-Benzyl-2-(2-bromo-phen-yl)-2-(2-nitro-phen-oxy)acetamide. Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in N-Benzyl-2-bromoacetamide Synthesis
Welcome to the technical support guide for the synthesis of N-Benzyl-2-bromoacetamide. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this critical acylation reaction. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your synthetic outcomes.
Section 1: The Ideal Reaction Pathway
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. Benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an acylating agent like 2-bromoacetyl bromide or 2-bromoacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the acid byproduct (HBr or HCl), preventing the protonation of the starting amine and driving the reaction to completion.[1][2]
Caption: Ideal pathway for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My overall yield is extremely low (<30%). What are the most common culprits?
A low yield is typically traced back to one of three areas:
-
Deactivation of the Amine: The reaction generates a strong acid (HBr or HCl). Without a sufficient amount of base, this acid will protonate the starting benzylamine, rendering it non-nucleophilic and effectively stopping the reaction.[3]
-
Hydrolysis of the Acylating Agent: 2-Bromoacetyl bromide and chloride are highly reactive and moisture-sensitive.[4][5] Exposure to water (from wet solvents, glassware, or the atmosphere) will rapidly hydrolyze them to bromoacetic acid, which will not react with the amine under these conditions.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, inefficient stirring in a two-phase system, or adding the acylating agent too quickly can favor side reactions over the desired amide formation.[6]
Q2: I'm getting a significant amount of a white, water-soluble precipitate during work-up. What is it?
This is most likely the benzylammonium bromide (or chloride) salt. It forms when the acid byproduct reacts with the unreacted benzylamine starting material. Its presence indicates that either an insufficient amount of base was used to neutralize the acid, or the reaction did not go to completion, leaving excess benzylamine to be protonated.
Q3: My crude product is a persistent oil or goo and won't crystallize. How can I purify it?
While this compound is a solid at room temperature, impurities can act as a eutectic contaminant, depressing the melting point and preventing crystallization.
-
Initial Work-up is Key: First, ensure all acidic (bromoacetic acid) and basic (benzylamine) impurities are removed. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess benzylamine, followed by a mild base (e.g., saturated NaHCO₃) to remove bromoacetic acid, and finally with brine.[7]
-
Chromatography: If impurities persist, column chromatography on silica gel is the most effective purification method.[3][7] A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing polarity is recommended.[7]
Q4: The reaction mixture turned dark brown or black. Is this normal?
This is not typical for a clean reaction and often suggests decomposition or polymerization side reactions.[4] Bromoacetyl halides are highly reactive and can undergo self-condensation or react with other species to form polymeric materials, especially if the temperature is not controlled or if certain impurities are present.[4] Ensure the reaction is kept cool (0-5 °C), especially during the addition of the acyl halide.[3]
Section 3: In-Depth Troubleshooting - A Causal Analysis
This section explores how specific experimental parameters can lead to low yield and provides solutions grounded in chemical principles.
Problem Area 1: Reagent Quality, Stoichiometry, and Order of Addition
The purity and ratio of your reactants are paramount.
-
Cause of Failure: Using old or improperly stored 2-bromoacetyl bromide/chloride. These reagents readily hydrolyze upon contact with atmospheric moisture.[4][8] A partially hydrolyzed reagent means less active acylating agent is available for the reaction.
-
Solution: Use freshly opened or distilled reagents. Always handle them under an inert atmosphere (Nitrogen or Argon) and use dry syringes and glassware.[4]
-
Cause of Failure: Incorrect stoichiometry. While a 1:1 ratio is theoretically required, the amine can act as both the nucleophile and the base. However, this requires at least two equivalents of the amine, one of which is sacrificed to form the ammonium salt. This is often inefficient.
-
Solution (Schotten-Baumann): The most reliable method is to use a slight excess of the amine (e.g., 1.1 equivalents) and an external base (e.g., 1.5 equivalents of 10% NaOH or pyridine) to neutralize the acid byproduct.[1][3] This ensures the amine is always available in its nucleophilic, free-base form.[9]
| Parameter | Condition 1: Amine as Base | Condition 2: External Base | Rationale |
| Benzylamine (eq.) | 2.2 | 1.1 | In Condition 1, one equivalent is the nucleophile, while >1 eq. acts as the base. Condition 2 is more efficient. |
| Acyl Halide (eq.) | 1.0 | 1.0 | The acyl halide is the limiting reagent. |
| External Base (eq.) | 0 | 1.5 | An external base (e.g., NaOH, Pyridine) is more effective at neutralizing HCl/HBr than benzylamine.[3] |
| Expected Yield | Moderate | High | Condition 2 maintains a higher concentration of nucleophilic amine throughout the reaction, maximizing yield. |
Problem Area 2: Competing Reaction Pathways
The low yield is often a result of competing side reactions out-pacing the desired amide formation. Understanding these alternative pathways is key to suppressing them.
Caption: Key competing reactions in the synthesis.
-
Pathway 1: Hydrolysis of Acyl Halide (Most Common)
-
Mechanism: The highly electrophilic carbonyl carbon of 2-bromoacetyl bromide is attacked by water, a competing nucleophile. This is often faster than the reaction with the amine if significant moisture is present.[4]
-
Prevention:
-
-
Pathway 2: Dimerization/Polymerization
-
Mechanism: The product, this compound, still possesses a reactive C-Br bond. Under basic conditions, the amide nitrogen can be deprotonated, becoming nucleophilic. This can then attack the electrophilic carbon of another product molecule, leading to dimerization (forming a diketopiperazine) or polymerization. This is more likely at higher temperatures or with prolonged reaction times.
-
Prevention:
-
Low Temperature: Perform the addition of the acyl halide at 0 °C to control the exothermic reaction and minimize side reactions.[3]
-
Controlled Addition: Add the acyl halide dropwise to the amine solution.[4] This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine over the less nucleophilic amide product.[11][12]
-
-
Section 4: Validated Experimental Protocol (Schotten-Baumann Conditions)
This protocol incorporates the best practices discussed above to maximize yield and purity.
-
Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.1 equivalents).
-
Dissolve the benzylamine in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration).
-
In a separate flask, prepare an aqueous solution of sodium hydroxide (10% w/v, 1.5 equivalents).
-
Combine the DCM solution of benzylamine and the aqueous NaOH solution in the reaction flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[3]
-
-
Reaction:
-
In a dry, nitrogen-flushed addition funnel, prepare a solution of 2-bromoacetyl bromide (1.0 equivalent) in a small volume of anhydrous DCM.
-
Add the 2-bromoacetyl bromide solution dropwise to the vigorously stirred, cooled reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.[3]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 30:70 Ethyl Acetate/Hexane mixture. The product spot should be clearly visible and the benzylamine spot should diminish.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove bromoacetic acid), and finally with brine (to remove dissolved water).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
The resulting crude solid can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound as a white solid.[3]
-
References
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. BYJU'S. Retrieved from [Link]
-
PubChem. (n.d.). Bromoacetyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Reaction Mixtures Containing N-Benzyl-2-bromoacetamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted N-Benzyl-2-bromoacetamide from reaction mixtures. As a key alkylating agent in many synthetic pathways, its effective removal is critical for obtaining pure products. This center is designed to provide you with not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The most effective methods for purifying your desired compound from unreacted this compound are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method will depend on the scale of your reaction, the nature of your desired product and impurities, and the required final purity. Often, a combination of these techniques, such as an initial work-up with liquid-liquid extraction followed by column chromatography or recrystallization, is the most robust strategy.
Q2: What are the most probable impurities in my reaction mixture besides unreacted this compound?
The likely impurities are typically the starting materials used to synthesize this compound or byproducts from the main reaction. Common contaminants include:
-
Unreacted Starting Materials for this compound synthesis:
-
Benzylamine
-
Bromoacetic acid or a bromoacetyl halide (e.g., bromoacetyl bromide)
-
-
Hydrolysis Product:
-
N-Benzyl-2-hydroxyacetamide, if the reaction or work-up conditions involve water and are acidic or basic.
-
-
Side-Reaction Products: Depending on the nucleophile used in your reaction, you may have side products from over-alkylation or reaction at other sites.
Q3: How can I quickly assess the presence of this compound and other impurities in my crude product?
Thin-Layer Chromatography (TLC) is an indispensable tool for a quick assessment. This compound, having a benzyl group, is UV active and can be easily visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm).[1] For compounds that are not UV-active, various stains can be used.[2][3] A common solvent system to start with for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7).[4] By co-spotting your crude reaction mixture with a standard of pure this compound, you can identify its presence and get a preliminary idea of its concentration relative to your product.
Troubleshooting Purification Challenges
This section addresses specific problems you might encounter during the purification process.
Issue 1: My desired product and this compound have very similar polarities, making separation by column chromatography difficult.
Causality: When the polarity of your product and the unreacted starting material are too close, they will co-elute during column chromatography, resulting in poor separation.
Solutions:
-
Optimize the Solvent System:
-
Decrease Polarity: If both spots are running too high on the TLC plate (high Rf values), decrease the polarity of your eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).[5]
-
Try Different Solvents: Sometimes a complete change of solvent system can improve separation. Consider trying a system with different solvent selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.[4][6]
-
-
Consider a Different Stationary Phase: If silica gel (which is slightly acidic) doesn't provide adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic).[7]
-
Chemical Scavenging (for specific cases): If your desired product is stable to basic conditions, you could consider adding a nucleophilic scavenger resin to react with the electrophilic this compound, making the resulting adduct easier to separate.
Issue 2: During my aqueous work-up, I seem to be losing my product or forming new impurities.
Causality: this compound, like other α-haloamides, can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9] This can lead to the formation of N-benzyl-2-hydroxyacetamide. Your desired product might also be unstable under these conditions.
Solutions:
-
Use Mild Aqueous Washes: When performing a liquid-liquid extraction, use mild acids and bases. For example, a saturated aqueous solution of sodium bicarbonate can be used to remove acidic impurities, and a dilute solution of citric acid can be used to remove basic impurities like benzylamine.[5]
-
Minimize Contact Time: Perform the aqueous extractions quickly and avoid letting the reaction mixture sit in acidic or basic aqueous solutions for extended periods.
-
Brine Wash: Always wash the organic layer with brine (saturated aqueous NaCl) as a final step to help remove dissolved water and minimize the potential for hydrolysis during solvent evaporation.[5]
Issue 3: I am unable to crystallize my product from the crude mixture containing this compound.
Causality: The presence of impurities, including unreacted this compound, can inhibit the crystallization of your desired compound. The mixture may "oil out" or fail to precipitate altogether.[5]
Solutions:
-
Initial Purification: First, try to remove some of the impurities using a different method, such as a quick liquid-liquid extraction or by passing the crude mixture through a small plug of silica gel to remove highly polar or non-polar impurities.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a suitable solvent or solvent system.[10] The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[10]
-
Single Solvent: Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[11]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[12] Common pairs include ethyl acetate/hexane and methanol/water.[13]
-
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your pure product.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is often the most reliable method for separating compounds with different polarities.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35, with good separation from the this compound spot.[5]
2. Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the least polar eluent identified from your TLC analysis.[5]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.[5]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain your purified product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
DOT Script for Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal when a suitable solvent can be found and is often scalable.
1. Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[10]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[10]
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
DOT Script for Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Protocol 3: Liquid-Liquid Extraction for Impurity Removal
This is an excellent initial work-up step to remove acidic or basic impurities.
1. Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
2. Basic Wash (to remove acidic impurities like bromoacetic acid):
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. Repeat if necessary.
3. Acidic Wash (to remove basic impurities like benzylamine):
-
To the organic layer in the separatory funnel, add a 1 M aqueous solution of citric acid or dilute HCl.[5]
-
Shake, vent, and allow the layers to separate. Discard the aqueous layer. Repeat if necessary.
4. Brine Wash and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[5]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
5. Concentration:
-
Remove the solvent using a rotary evaporator to obtain the partially purified product, which can then be further purified by chromatography or recrystallization.
Data Summary
| Purification Method | Key Advantages | Common Solvents/Reagents | Troubleshooting Focus |
| Column Chromatography | High resolution for separating similar compounds. | Silica gel, Alumina, Ethyl acetate/Hexane, Dichloromethane/Methanol | Solvent system optimization, stationary phase choice. |
| Recrystallization | Scalable, can yield very pure crystalline material. | Ethanol, Isopropanol, Ethyl acetate/Hexane, Toluene | Finding the right solvent/solvent system, preventing "oiling out".[5] |
| Liquid-Liquid Extraction | Good for removing acidic and basic impurities. | Ethyl acetate, Dichloromethane, NaHCO₃ (aq), Citric Acid (aq) | Preventing hydrolysis, ensuring complete phase separation. |
References
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
TLC Visualization Methods. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Recrystallization. [Link]
-
Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. [Link]
-
ResearchGate. How to develop solvent system for TLC when the compound is unknown?. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Oakwood Chemical. This compound. [Link]
-
PubChem. This compound. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
PubMed. N-Benzyl-2-(2-bromo-phen-yl)-2-(2-nitro-phen-oxy)acetamide. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
National Institutes of Health. Reactions of Benzylboronate Nucleophiles. [Link]
-
PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
University of Rochester. Solvents and Polarity. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
EPFL. Stains for Developing TLC Plates. [Link]
-
Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants.. [Link]
Sources
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- 3. organometallics.it [organometallics.it]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
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- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Hit2Lead | this compound | CAS# 2945-03-1 | MFCD00726815 | BB-4023673 [hit2lead.com]
- 14. youtube.com [youtube.com]
preventing degradation of N-Benzyl-2-bromoacetamide during storage
Technical Support Center: N-Benzyl-2-bromoacetamide
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this critical reagent. This compound is a versatile building block, but its electrophilic nature makes it susceptible to degradation if not handled and stored correctly. This document provides in-depth, experience-driven advice to help you maintain the integrity of your material, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions our team encounters regarding the storage and handling of this compound.
Q1: My this compound powder, which was initially white, has developed a pale yellow tint. What does this mean, and is it still usable?
A pale yellow color is often the first visual indicator of minor degradation.[1] While slight discoloration may not significantly impact some applications, it signifies that the compound is beginning to break down. The usability depends entirely on the sensitivity of your experiment. For highly sensitive applications like quantitative proteomics or clinical-phase synthesis, we recommend using a fresh, pure sample. For general synthetic chemistry, you may be able to proceed after assessing the purity via techniques like HPLC or melting point analysis.[2]
Q2: What are the absolute ideal conditions for the long-term storage of this compound?
For maximum stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dark, and dry place.[1][3][4] A desiccator cabinet stored in a cold room (2-8°C) is an excellent choice. Avoid storing it at room temperature on an open bench where it is exposed to light and temperature fluctuations.
Q3: Is a standard laboratory freezer (-20°C) a good place to store this compound?
While a freezer provides a cold and dark environment, it can introduce moisture-related risks. If the container is not perfectly sealed, temperature cycling from opening and closing the freezer can cause atmospheric moisture to condense inside the container, accelerating hydrolysis. If you must use a freezer, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening to prevent condensation on the cold powder.
Q4: What type of container should I use for storage?
The best choice is an amber glass bottle with a PTFE-lined cap.[4] The amber glass protects the compound from light, and the PTFE liner provides an inert seal. Avoid using metal containers or spatulas, as halogenated organic compounds can degrade to form acidic byproducts that may corrode metals.[5] Polyethylene or polypropylene containers can also be used, but glass is generally preferred for long-term inertness.[5]
Q5: I suspect my material has degraded. What is the quickest way to check its purity?
Melting point analysis is a rapid and effective initial check. Pure this compound has a sharp melting point. A broad or depressed melting point range is a strong indication of impurities.[2] For a more quantitative assessment, Thin Layer Chromatography (TLC) against a known fresh sample or High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Troubleshooting Guide: Diagnosing and Addressing Degradation
If you are experiencing unexpected results in your experiments, degraded this compound could be the culprit. This guide will help you diagnose the issue.
Visual Troubleshooting Workflow
Use the following flowchart to identify the potential cause of degradation based on your observations.
Sources
Technical Support Center: Strategies to Improve the Solubility of N-Benzyl-2-bromoacetamide in Aqueous Buffers
Introduction
Welcome to the technical support center for N-Benzyl-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a valuable reagent and building block, but its hydrophobic nature, conferred by the benzyl group, significantly limits its solubility in aqueous buffers, a common prerequisite for biological assays and formulation studies.
This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. We will explore the causality behind each experimental choice, offering detailed, step-by-step protocols to ensure you can achieve a stable and homogenous solution for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is predicted to be low. One source estimates its water solubility at approximately 492.22 mg/L, which is roughly 2.15 mM.[1] This limited solubility is a primary hurdle for experiments requiring higher concentrations in purely aqueous media.
Q2: Why is this compound poorly soluble in water?
A2: The molecule's structure contains a non-polar benzyl group and a polar bromoacetamide group. The large, hydrophobic surface area of the benzyl ring dominates, making it energetically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water. This leads to poor solvation and low solubility.
Q3: My compound precipitates when I add it to my aqueous buffer. What is the first and simplest thing I should try?
A3: The most direct and widely used initial strategy is to first dissolve the this compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution. This stock can then be carefully diluted into your final aqueous buffer. This technique, known as co-solvency, is detailed in the Troubleshooting Guide under Strategy 1 . Dimethyl sulfoxide (DMSO) is the most common first choice for a co-solvent.
Q4: Is this compound stable in aqueous buffers?
A4: Stability is a critical concern. The molecule contains an amide bond and a reactive bromoacetyl group. The amide bond is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2][3] The bromoacetyl moiety is an alkylating agent and can react with nucleophiles. While generally slow, hydrolysis rates increase significantly at pH extremes (e.g., pH < 4 and pH > 9).[4] For this reason, it is imperative to prepare solutions fresh and use them promptly. Structurally related N-bromoacetamide is noted to be sensitive to moisture and heat, which can accelerate decomposition.[5][6][7]
Troubleshooting Guide: Systematic Approach to Solubilization
This guide presents a tiered approach to improving the solubility of this compound, starting with the most common and moving to more specialized techniques.
Issue: Compound fails to dissolve or precipitates upon dilution in aqueous buffer.
A logical workflow is essential for efficiently resolving solubility issues. Start with the most common and least disruptive methods before proceeding to more complex formulation strategies that might interfere with your downstream application.
Caption: Co-solvents reduce solvent polarity to enhance solubility.
Common Co-solvents:
| Co-solvent | Typical Starting Conc. (% v/v in final buffer) | Pros | Cons |
| DMSO | 0.1 - 5% | Excellent solubilizing power for many organics. | Can be toxic to cells at >0.5-1%; may interfere with some assays. |
| Ethanol | 1 - 10% | Less toxic than DMSO; readily available. | Less effective than DMSO for highly insoluble compounds; can cause protein precipitation. |
| PEG 400 | 5 - 20% | Low toxicity; commonly used in formulations. [8] | Higher viscosity; may require higher concentrations. |
| Propylene Glycol | 1 - 20% | Good safety profile. | Can be viscous; solubility enhancement may be moderate. |
Experimental Protocol: Preparation of a Stock Solution
-
Calculate: Determine the mass of this compound needed for a concentrated stock solution (e.g., 100 mM or 22.8 mg/mL).
-
Dissolve: Add the calculated mass to a microcentrifuge tube or glass vial. Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to fully dissolve the solid. Vortex or sonicate gently if needed.
-
Dilute: Perform a serial dilution of this stock solution into your pre-warmed (if applicable) aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to avoid localized high concentrations that can cause precipitation.
-
Observe: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution is clear, it is ready for use. Always prepare fresh.
Critical Consideration: The final concentration of the co-solvent in your experiment must be below the tolerance level of your biological system (e.g., cell culture, enzyme assay). Always run a vehicle control (buffer + co-solvent) to account for any effects of the co-solvent itself.
Strategy 2: Surfactants (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. [9][10][11]These micelles have a hydrophobic core and a hydrophilic shell. [12]The hydrophobic this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the bulk aqueous phase. [12][13][14]
Caption: Surfactant micelles encapsulate hydrophobic molecules.
Common Non-ionic Surfactants (Recommended to minimize biological disruption):
| Surfactant | Typical Concentration (% w/v) | Key Characteristics |
| Tween® 20/80 | 0.01 - 0.1% | Widely used, low CMC, generally biocompatible at low concentrations. |
| Poloxamers (Pluronic®) | 0.1 - 1.0% | Thermosensitive properties can be useful; low toxicity. |
| Brij® Series | 0.05 - 0.5% | Effective solubilizers used in pharmaceutical formulations. [14] |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Buffer: Prepare your aqueous buffer containing the desired surfactant at a concentration well above its CMC.
-
Prepare Drug Slurry: Create a concentrated slurry of this compound in a small volume of the surfactant-containing buffer.
-
Equilibrate: Agitate the slurry (e.g., on a rotator or with a magnetic stirrer) for several hours (or overnight) at a controlled temperature to allow for partitioning into the micelles.
-
Clarify: Centrifuge or filter the solution (using a surfactant-compatible filter, e.g., PVDF) to remove any undissolved material.
-
Quantify: Determine the concentration of the solubilized compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Strategy 3: Cyclodextrins (Inclusion Complexation)
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone structure. [15]They feature a hydrophilic exterior and a hydrophobic internal cavity. [15][16][17]this compound (the "guest") can fit inside the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex". [15][18][19]This molecular encapsulation masks the hydrophobic nature of the guest molecule, significantly enhancing its aqueous solubility. [15][16] Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Cavity Size | Key Features |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | Most common due to high water solubility and low toxicity. Suitable for the benzyl group. |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High water solubility; often used in parenteral formulations. |
| α-CD | Small | May be too small for the benzyl group. |
| γ-CD | Large | May be too large for efficient complexation. |
Experimental Protocol: Kneading Method for Inclusion Complex
-
Moisten CD: Place a calculated amount of HP-β-CD in a glass mortar. Add a very small amount of water (e.g., dropwise) and triturate with a pestle to form a uniform paste. [15]2. Add Compound: Add the this compound to the paste. A molar ratio of 1:1 (compound:CD) is a good starting point.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry: Dry the resulting solid paste (e.g., in a desiccator or oven at low heat, ~40-50°C) to obtain a solid powder.
-
Dissolve: The resulting powder, which is the inclusion complex, should now be directly soluble in your aqueous buffer.
Strategy 4: pH Adjustment (A Cautious Approach)
Mechanism: While this compound is a neutral molecule and does not have an ionizable group for significant pH-dependent solubility changes, the stability of the amide bond is pH-dependent. Amide hydrolysis is catalyzed by both acid and base. [2][3][20]The rate of hydrolysis is generally at its minimum in the neutral pH range (approx. pH 5-8). [4]Therefore, while pH adjustment is not a primary solubilization strategy for this compound, ensuring your buffer is within a stable pH range (ideally pH 6-7.5) is crucial to prevent chemical degradation during your experiment. Extreme pH values should be avoided.
References
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Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Thakur, R., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics. Retrieved from [Link]
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Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
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Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Zhang, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics. Retrieved from [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn. Retrieved from [Link]
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Savla, S. (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs. SciSpace. Retrieved from [Link]
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How does co-solvency increase solubility. (2025, November 14). Filo. Retrieved from [Link]
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Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
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A Generic Explanation of the Mechanism of Co-solvency. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, T., et al. (2022). Revealing the Molecular Mechanism of Cosolvency Based on Thermodynamic Phase Diagram, Molecular Simulation, and Spectrum Analysis: The Tolbutamide Case. ACS Publications. Retrieved from [Link]
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Cagide, F., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Pharmaceutics. Retrieved from [Link]
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Wang, J., et al. (2024). Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. ACS Publications. Retrieved from [Link]
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A theoretical investigation of the influence of the second critical micelle concentration on the solubilization capacity of surfactant micelles. (2018, May 31). AIP Publishing. Retrieved from [Link]
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Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). PMC - NIH. Retrieved from [Link]
-
Doke, V. V., et al. (2020). A REVIEW ON ANTI-SOLVENT AND CO-SOLVENCY TECHNIQUE. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Hyla-Kryspin, I., & Riley, K. E. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]
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Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical. Retrieved from [Link]
-
Understanding Critical Micelle Concentration (CMC) | Surfactant Chemistry Explained. (2024, October 9). YouTube. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
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N-Bromoacetamide. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound (2945-03-1). (n.d.). Chemchart. Retrieved from [Link]
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Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. American Chemical Society. Retrieved from [Link]
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Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. Retrieved from [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]
-
N-(Benzyloxy)-2-bromoacetamide. (n.d.). PubChem. Retrieved from [Link]
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Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved from [Link]
-
Schellin, M., & Stoll, D. R. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Retrieved from [Link]
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Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. Retrieved from [Link]
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This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. (n.d.). ResearchGate. Retrieved from [Link]
-
N-(2-Benzoylphenyl)-2-bromoacetamide. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Managing N,N-Dibromoacetamide Impurities in Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter N,N-dibromoacetamide as a reactive impurity. Here, we provide direct, actionable answers and in-depth troubleshooting protocols to help you identify, manage, and eliminate this challenging byproduct, ensuring the integrity of your synthesis and the safety of your lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N,N-dibromoacetamide, and why is it a significant concern in my reaction?
N,N-dibromoacetamide is a common byproduct formed during reactions involving N-bromoacetamide (NBA), particularly under basic conditions or when an excess of a brominating agent is used.[1] It is a potent oxidizing and brominating agent, often more reactive and less stable than its monosubstituted counterpart. Its presence is a concern for several reasons:
-
Safety Hazard: It is a highly reactive and potentially unstable compound that can decompose, especially when heated.[2] Like many N-bromo compounds, it should be treated as a corrosive irritant.[3][4]
-
Reaction Control: As a strong brominating agent, it can lead to undesired side reactions, such as over-bromination of the desired product or reaction with sensitive functional groups in subsequent steps.[5]
-
Product Purity: Its presence contaminates the final product, depresses the melting point, and complicates purification, often requiring specific quenching or purification steps to remove.[1][6]
A classic example where N,N-dibromoacetamide can form is during the Hofmann rearrangement of primary amides.[7][8] In this reaction, acetamide is treated with bromine and a base to form an N-bromoamide intermediate.[8] If the stoichiometry is not carefully controlled, or if localized high concentrations of base and bromine exist, the initially formed N-bromoacetamide can be further brominated to yield N,N-dibromoacetamide.
Q2: I suspect my reaction contains N,N-dibromoacetamide. How can I quickly confirm its presence?
There are several bench-top methods to infer its presence:
-
Thin-Layer Chromatography (TLC): N,N-dibromoacetamide is generally less polar than N-bromoacetamide and the starting amide. It can often be visualized as a separate spot on a TLC plate. Staining with an oxidizing agent indicator, such as a potassium permanganate (KMnO₄) stain, will show a yellow spot on a purple background, as it consumes the stain.
-
Iodide-Starch Test: Take a small aliquot of your reaction mixture (diluted in a suitable solvent) and spot it onto iodide-starch paper or add it to a solution of potassium iodide. An immediate dark blue/black color indicates the presence of a strong oxidizing agent, likely an N-bromo species. While not specific to the dibromo- impurity, a very rapid and intense color change can suggest a high concentration of oxidizing impurities.
-
Melting Point Depression: If you have isolated a solid product that should be pure N-bromoacetamide, a melting point that is significantly lower and broader than the expected 102–105°C is a strong indicator of N,N-dibromoacetamide contamination.[1][6]
Q3: What is the most common and effective way to quench N,N-dibromoacetamide during a reaction work-up?
The most reliable method is to use a mild reducing agent. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the industry-standard approach.[9][10] The thiosulfate ion efficiently reduces the N-Br bonds to bromide ions (Br⁻), converting the reactive impurity into non-reactive, water-soluble byproducts that are easily removed in the aqueous layer.[11] A color change from yellow (indicating residual bromine or N-bromo species) to colorless is a good visual cue that the quenching process is complete.[10]
Q4: What immediate safety precautions should I take when handling a reaction mixture containing this impurity?
Always handle the material in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12] Given its reactivity, avoid exposure to heat, light, and moisture, as these can promote decomposition.[2][3][4] Have a quenching agent, such as a beaker with sodium thiosulfate solution, readily available in case of a spill.[13]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Identification and Quantification
Accurate identification is the first step to effective removal. While qualitative tests are useful, quantitative or semi-quantitative analysis provides a clearer picture.
Analytical Techniques Comparison
| Technique | Sample Preparation | Information Provided | Pros & Cons |
| TLC | Dilute aliquot in an appropriate solvent. | Qualitative presence and relative polarity. | Pro: Fast, simple, readily available. Con: Not quantitative, resolution may be poor. |
| ¹H NMR | Evaporate a small aliquot to dryness and dissolve in a deuterated solvent (e.g., CDCl₃). | Quantitative or semi-quantitative data. N,N-dibromoacetamide will lack the N-H proton signal seen in N-bromoacetamide. | Pro: Provides structural confirmation and ratio of impurities. Con: Requires access to an NMR spectrometer. |
| Iodometric Titration | Dissolve a weighed sample in water/solvent, add excess potassium iodide (KI) and acid, then titrate the liberated iodine with a standardized sodium thiosulfate solution.[1][6] | Quantitative measure of total active bromine content. | Pro: Highly accurate for total oxidizing capacity. Con: Does not distinguish between different N-bromo species. |
| HPLC/IC | Dilute sample in mobile phase. May require hydrolysis to convert N-Br to bromide for Ion Chromatography (IC).[14] | Quantitative separation and detection of impurities.[15] | Pro: High sensitivity and specificity.[14] Con: Requires method development and specialized equipment. |
Guide 2: Strategic Removal and Quenching Protocols
The choice of removal strategy depends on the stability of your desired product and the scale of your reaction.
Caption: Decision tree for selecting a purification strategy.
This is the most common and robust method for removing N-bromo impurities.
Objective: To reduce and remove N,N-dibromoacetamide from an organic reaction mixture.
Methodology:
-
Cool the Reaction: Ensure your reaction mixture is cooled to room temperature or below (0-5 °C) to control any exotherm from the quenching process.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.[9]
-
Quench: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add the solution portion-wise and swirl gently. If the reaction mixture was colored yellow/orange, continue adding until it becomes colorless.[10]
-
Causality: Sodium thiosulfate is a mild reducing agent that selectively reacts with the electrophilic bromine on the N,N-dibromoacetamide, reducing it to bromide (Br⁻). The thiosulfate is oxidized to tetrathionate (S₄O₆²⁻), both of which are highly water-soluble.[11]
-
-
Separate Layers: Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
Wash: Wash the organic layer sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[9][10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the reactive impurity.
If your desired product is a solid, recrystallization can be highly effective for removing N,N-dibromoacetamide, which often remains as an oil or is more soluble in the mother liquor.[1]
Objective: To purify a solid product contaminated with N,N-dibromoacetamide.
Methodology:
-
Solvent Selection: Choose a solvent system where your desired product has high solubility at elevated temperatures but low solubility at room temperature or below.[16] The impurity should ideally remain soluble at low temperatures. Common systems for moderately polar compounds include ethyl acetate/hexanes or chloroform/hexanes.[1]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.[1][16]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.[1]
-
Drying: Dry the purified crystals under vacuum.
Section 3: Prevention Strategies
The most effective way to deal with an impurity is to prevent its formation.
Caption: Key factors promoting N,N-dibromoacetamide formation.
-
Stoichiometry Control: Use no more than 1.0 equivalent of the brominating agent relative to the primary amide. Adding the brominating agent slowly and sub-surface can prevent localized high concentrations.
-
Base Addition: When using a strong base (as in the Hofmann rearrangement), add it slowly to a cooled, well-stirred solution to avoid creating pockets of high basicity, which can deprotonate the N-bromoamide intermediate and facilitate a second bromination.[7]
-
Temperature Management: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of side reactions, including the formation of N,N-dibromoacetamide.[2]
By carefully controlling these parameters, you can significantly minimize the formation of this problematic impurity, leading to a cleaner reaction, simpler purification, and a safer experimental process.
References
-
N-Bromoacetamide | C2H4BrNO | CID 4353. PubChem, National Center for Biotechnology Information. [Link]
-
N-Bromoacetamide Separation by HPLC. SIELC Technologies. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Semantic Scholar. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
-
Reinvestigation of the reaction of 8-bromoguanine derivatives with sodium thiosulfate. ResearchGate. [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, Thieme. [Link]
-
HOFMANN REARRANGEMENT. PHARMD GURU. [Link]
-
How does sodium thiosulfate neutralize bromine? Quora. [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Request PDF. ResearchGate. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Journal of Chemistry. [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
How to do workup after doing bromination with NBS? ResearchGate. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Taylor & Francis Online. [Link]
-
Quenching of Pyrophoric Materials. Sarpong Group, UC Berkeley. [Link]
-
analytical chemist attempting a reaction with bromine- looking for tips. Reddit. [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
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Technical Support Center: Optimizing N-Benzyl-2-bromoacetamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing coupling reactions with N-Benzyl-2-bromoacetamide. This guide is structured to provide actionable solutions to common challenges encountered during the N-alkylation of various nucleophiles using this versatile reagent. The content moves from general principles to specific troubleshooting scenarios to help you enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of coupling with this compound?
The reaction is a classic bimolecular nucleophilic substitution (SN2). A nucleophile (Nu:⁻) attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion as the leaving group. This forms a new carbon-nucleophile bond. The reaction is concerted, meaning the bond-forming and bond-breaking steps occur simultaneously.[1][2]
Q2: Why is temperature a critical parameter in this reaction?
Temperature directly influences the reaction rate by providing the necessary activation energy for the SN2 collision.
-
Low Temperature: Insufficient thermal energy can lead to very slow or stalled reactions, as molecules may lack the energy to overcome the activation barrier.
-
High Temperature: While elevated temperatures increase the rate, they can also promote undesirable side reactions. For instance, with basic nucleophiles, a competing elimination (E2) pathway might become significant, leading to byproduct formation.[3] Excessive heat can also cause decomposition of the starting material or the product.[4] Most N-alkylation reactions of this type are conducted between room temperature and 80 °C.[5]
Q3: How does reaction time impact yield and purity?
Reaction time is optimized to maximize the conversion of the starting material while minimizing the formation of degradation products or byproducts from subsequent reactions.
-
Too Short: Incomplete conversion results in low yields and complicates purification by leaving unreacted starting materials.
-
Too Long: Extended reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Q4: What are the best choices for solvents and bases?
-
Solvents: Polar aprotic solvents are ideal for SN2 reactions because they can dissolve the reactants but do not form a strong "cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile more "free" and reactive.[1] Excellent choices include dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[1][7][8]
-
Bases: A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) to increase its nucleophilicity or to neutralize the acid generated during the reaction.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used because they are effective and less likely to compete as nucleophiles.[7][10] For sensitive substrates, weaker organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be employed.[11]
Visualizing the Core Reaction and Troubleshooting Logic
The SN2 Pathway
The diagram below illustrates the direct, single-step mechanism for the coupling reaction.
Caption: General SN2 mechanism for nucleophilic coupling.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues systematically.
Caption: A logical workflow for troubleshooting coupling reactions.
Troubleshooting Guide
This section provides detailed solutions for specific experimental problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Conversion | A. Insufficient Temperature | Gradually increase the reaction temperature in 15-20°C increments. Many N-alkylations require heating to overcome the activation energy barrier.[12] Monitor by TLC/LC-MS at each new temperature before increasing further. |
| B. Poor Solubility | The reactants, particularly the base (e.g., K₂CO₃), may not be soluble in the chosen solvent. Switch to a solvent with higher dissolving power, such as DMF or DMSO.[7][8][11] Sonication can also help in some cases. | |
| C. Ineffective Base | The chosen base may be too weak to sufficiently deprotonate the nucleophile, or it may be insoluble. Consider switching to a more soluble or stronger base. For example, Cesium Carbonate (Cs₂CO₃) is more soluble in organic solvents than K₂CO₃.[10] For amide N-alkylation, a very strong base like Sodium Hydride (NaH) may be necessary.[10][13] | |
| 2. Formation of Side Products | A. Temperature Too High | High temperatures can promote competing elimination (E2) reactions, especially with secondary alkyl halides or sterically hindered bases.[3] Lowering the temperature generally favors the SN2 pathway over E2. Run the reaction at the lowest temperature that provides a reasonable rate. |
| B. Over-Alkylation | If the nucleophile or the newly formed product can react again with the bromoacetamide, multiple alkylations can occur. This is common with primary amines. To minimize this, try adding the this compound slowly to the reaction mixture to keep its concentration low. Using a slight excess of the nucleophile can also help.[11] | |
| C. Base-Induced Decomposition | Strong bases can sometimes cause decomposition of the bromoacetamide starting material or the product, especially at elevated temperatures.[4] If decomposition is suspected, switch to a milder base (e.g., from K₂CO₃ to DIPEA) or run the reaction at a lower temperature. | |
| 3. Reaction Stalls | A. Inactivation of Nucleophile | If the reaction generates an acidic byproduct (HBr), it can protonate and deactivate the nucleophile. Ensure at least one equivalent of a suitable base is present to act as an acid scavenger.[7] |
| B. Catalyst (if used) Deactivation | In some specialized coupling reactions, a catalyst might be used. If the reaction starts but does not go to completion, the catalyst may have deactivated. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere if the catalyst is air-sensitive.[14] |
Exemplary Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound. Note: This is a starting point and must be optimized for your specific nucleophile.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the amine.
-
Reagent Addition: Add this compound (1.1 equivalents) to the stirred suspension.
-
Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 1 hour.[15] Monitor the reaction progress by TLC or LC-MS.
-
Temperature Optimization: If little or no conversion is observed, heat the reaction mixture to 50°C. Continue to monitor progress every 1-2 hours. If the reaction is still slow, the temperature can be further increased to 80°C.
-
Workup: Once the starting amine is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography.
References
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters - ACS Publications. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH National Library of Medicine. [Link]
-
Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Optimizing reaction conditions of N-alkylation reaction | Download Table. (n.d.). ResearchGate. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). NIH National Library of Medicine. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
(PDF) Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. (2015). ResearchGate. [Link]
-
(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006). ResearchGate. [Link]
-
N-alkylation of amides with alkyl halides?. (2015). Chemistry Stack Exchange. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. (2022). ChemistrySelect. [Link]
-
Can You Solve These SN2 Problems?. (2022). YouTube. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Quenching Excess N-Benzyl-2-bromoacetamide
Welcome to the technical support center for handling N-Benzyl-2-bromoacetamide. As a potent electrophilic alkylating agent, this compound is a valuable reagent in synthetic chemistry, particularly for introducing benzylamino-acetyl moieties. However, any unreacted excess of this reagent can interfere with downstream reactions, complicate product purification, and pose safety risks due to its irritant properties.[1]
This guide provides in-depth, field-tested advice for effectively quenching excess this compound, ensuring the integrity of your synthesis and the safety of your laboratory operations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when planning to quench reactions involving this compound.
Q1: Why is it critical to quench excess this compound?
A1: There are three primary reasons for quenching this reagent:
-
Preventing Side Reactions: this compound is a reactive electrophile.[2] If not neutralized, it can alkylate your desired product, solvents (like alcohols), or other nucleophilic species added during workup or subsequent steps, leading to a complex mixture of impurities.
-
Facilitating Purification: The quenching byproducts are typically designed to be easily separable from the desired product. For example, reacting it with an amine often yields a more polar, water-soluble adduct that can be removed during an aqueous workup.
-
Ensuring Safety: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] It is also harmful if swallowed.[1] Quenching converts it into a less hazardous substance, simplifying handling and waste disposal.
Q2: What are the most effective quenching agents and their mechanisms?
A2: The most effective quenchers are nucleophiles that readily react with the electrophilic α-carbon of the bromoacetamide via an SN2 (bimolecular nucleophilic substitution) reaction. The choice of nucleophile depends on the reaction conditions and the nature of the desired product.
-
Amines (e.g., Diethylamine, Piperidine): These are excellent, cost-effective nucleophiles. They attack the carbon bearing the bromine atom, displacing the bromide ion and forming a stable, often water-soluble, quaternary ammonium salt or a tertiary amine adduct. This mechanism is analogous to the alkylation of amines.[3]
-
Thiols (e.g., 2-Mercaptoethanol, L-Cysteine): Thiols are "soft" nucleophiles and are highly effective at reacting with soft electrophiles like α-halo amides.[4][5][6] The resulting thioether is generally stable and can be easily separated. Thiolates (RS⁻), the conjugate bases of thiols, are even more potent nucleophiles.[6]
-
Thiosulfate (e.g., Sodium Thiosulfate): This inorganic salt is a mild and inexpensive quenching agent. The thiosulfate anion is a good nucleophile that attacks the alkyl halide to form a Bunte salt, which is highly water-soluble.
Q3: How do I select the right quenching agent for my specific reaction?
A3: The selection process involves considering the stability of your product and the overall reaction environment. The following decision tree diagram illustrates a logical approach to this selection.
Caption: Decision tree for selecting a quenching agent.
Q4: What are the signs of an incomplete or improper quench?
A4: Several observations can indicate an incomplete quench:
-
Persistent Irritation: A lingering sharp or irritating smell, characteristic of lachrymatory alkyl halides, suggests the presence of unreacted reagent.
-
TLC Analysis: A spot corresponding to the Rf value of this compound remains visible on a Thin-Layer Chromatography plate of the crude reaction mixture after quenching.
-
Unexpected Byproducts: The appearance of unexpected spots on TLC or peaks in NMR/LC-MS analysis of the purified product can often be traced back to the reaction of the unquenched reagent with the product, solvents, or chromatography media.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the quenching and workup process in a structured format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during aqueous workup after quenching. | The quenched adduct may be acting as a surfactant. High concentrations of salts or polar solvents like THF or DMF can also contribute. | 1. Break the Emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[7] 2. Dilution: Dilute the entire mixture with more of the organic extraction solvent. 3. Filtration: Filter the entire mixture through a pad of Celite® to break up the emulsion. 4. Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, Dioxane), remove it under reduced pressure before performing the aqueous workup.[7] |
| Product is contaminated with the quenched byproduct. | 1. The byproduct is not sufficiently soluble in the aqueous phase. 2. Insufficient number of aqueous washes were performed. | 1. Adjust pH: If an amine quencher was used, washing with dilute acid (e.g., 1M HCl) will protonate the amine adduct, significantly increasing its aqueous solubility. 2. Increase Washes: Perform additional extractions with the appropriate aqueous solution (water, brine, or dilute acid/base).[8] 3. Switch Quencher: In future runs, consider a quencher like sodium thiosulfate that forms a highly polar byproduct. |
| Low yield of desired product after workup. | The quenching agent or conditions may be degrading the product. For example, a strongly basic amine quencher could hydrolyze an ester product. | 1. Use a Milder Quencher: Switch to a less basic nucleophile like sodium thiosulfate or a neutral thiol. 2. Control Temperature: Perform the quench at a lower temperature (e.g., 0 °C) to minimize potential side reactions. 3. Monitor Reaction: Use TLC or LC-MS to monitor the reaction during the quench to ensure the product remains stable. |
| Quenching reaction is dangerously exothermic or vigorous. | The concentration of the unreacted this compound is very high, and the quenching agent is highly reactive. | 1. Cool the Reaction: Immerse the reaction flask in an ice bath before and during the addition of the quenching agent. 2. Add Quencher Slowly: Add the quenching agent dropwise or in small portions to control the rate of reaction and heat generation. 3. Dilute the Reaction: If feasible, dilute the reaction mixture with more solvent before quenching. |
Part 3: Standard Operating Procedure (SOP) - Quenching with Diethylamine
This protocol provides a self-validating method for quenching excess this compound using diethylamine, followed by a standard aqueous workup.
Objective: To neutralize excess this compound and facilitate its removal from the reaction mixture.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10]
-
This compound is an irritant.[1] Diethylamine is corrosive and has a strong odor. Handle both with care.
Protocol Steps:
-
Reaction Completion Check (Validation Point 1):
-
Before quenching, confirm that the primary reaction has gone to completion by running a TLC of the reaction mixture. Ensure the limiting reagent has been consumed.
-
-
Cooling:
-
Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for controlling the exotherm of the quench.
-
-
Quencher Addition:
-
Slowly add diethylamine (typically 2-3 molar equivalents relative to the initial amount of this compound) to the cooled, stirring reaction mixture.
-
Rationale: Diethylamine is a strong nucleophile that will rapidly react with the electrophilic bromoacetamide. Adding it slowly at 0 °C prevents a dangerous temperature spike.
-
-
Quench Completion Check (Validation Point 2):
-
Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Spot a new TLC plate with the quenched reaction mixture against a co-spot of the starting this compound. The spot corresponding to the bromoacetamide should be completely gone. If it persists, add another equivalent of diethylamine and stir for another 30 minutes.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This step protonates the diethylamine adduct and any remaining diethylamine, moving them to the aqueous layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Finally, wash the organic layer with brine to remove bulk water.[8]
-
-
Drying and Concentration:
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the quenched electrophile.
-
References
-
Poole, K. M., et al. (2015). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PLoS ONE, 10(11), e0142523. [Link]
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 145664. [Link]
-
ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Parvez, S., et al. (2016). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Toxicology Reports, 3, 163-179. [Link]
-
Forman, H. J., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Free Radical Biology and Medicine, 88(Pt A), 3-15. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
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- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Challenges in the Purification of N-Benzyl-2-bromoacetamide Derivatives
Introduction
N-Benzyl-2-bromoacetamide and its derivatives are crucial intermediates in pharmaceutical research and drug development, valued for their role as versatile alkylating agents and building blocks in organic synthesis.[1] However, their inherent reactivity and the nature of their synthesis often lead to a complex mixture of starting materials, by-products, and side-reaction products. Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This technical guide provides a comprehensive troubleshooting resource for researchers encountering challenges in the purification of this compound derivatives. We will delve into the common impurities, offer solutions through various purification techniques, and provide detailed, field-proven protocols to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The primary impurities typically originate from the starting materials and potential side reactions. These include:
-
Unreacted Benzylamine: A basic impurity, often detectable by its characteristic amine-like odor.[2]
-
Unreacted 2-Bromoacetyl Halide or Acid: Residual acidic starting materials.
-
Di-substituted By-products: Over-alkylation can sometimes occur, leading to products like N,N-dibromoacetamide, especially if reaction conditions are not carefully controlled.[3][4]
-
Hydrolysis Products: The bromoacetyl group can be susceptible to hydrolysis, particularly during aqueous work-ups, leading to the formation of N-benzyl-2-hydroxyacetamide.
-
Side-Reaction Products: Under certain conditions, side reactions can lead to more complex structures such as quinazolinone derivatives.[5]
Q2: My purified product is an off-white or yellowish solid/oil. What causes this discoloration and how can I fix it?
A2: Discoloration is often due to trace amounts of highly colored impurities or minor degradation products.[2] The most effective method to remove these is recrystallization, often with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration before the solution is cooled to induce crystallization.[2] If the product is a persistent oil, it's a strong indicator of significant impurities, and column chromatography is recommended before attempting recrystallization again.[6]
Q3: How do I choose the best primary purification technique for my derivative?
A3: The choice depends on the nature of the impurities and the desired scale.
-
For removing acidic/basic impurities: A preliminary liquid-liquid extraction is highly effective and efficient.[5]
-
For complex mixtures or high-purity requirements: Silica gel column chromatography offers the highest resolution.[5]
-
For crystalline solids with minor impurities: Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[7] Often, a combination of these methods, such as an initial aqueous work-up followed by chromatography or recrystallization, yields the best results.[5]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and the effectiveness of column chromatography fractions. A single spot is a good indication of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities that may be present.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the product's purity and can detect impurities at very low levels.[6]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a classic indicator of a highly pure crystalline compound. A broad or depressed melting point suggests the presence of impurities.[3]
Troubleshooting Guides
Guide 1: Liquid-Liquid Extraction (LLE) Issues
A well-executed LLE is the first line of defense, designed to remove the most common ionic impurities before more resource-intensive methods are employed.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low product yield after extraction | 1. Incomplete Extraction: The product may have some solubility in the aqueous layer. | Solution: Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery from the aqueous phase.[4] |
| 2. Emulsion Formation: An emulsion layer forms at the interface, trapping the product. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the mutual solubility of the two phases.[2] | |
| Product still contains benzylamine (basic impurity) | Ineffective Acidic Wash: The acidic wash was insufficient to protonate and extract all the unreacted benzylamine. | Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 1M citric acid). This converts the basic benzylamine into its water-soluble hydrochloride or citrate salt, which partitions into the aqueous layer.[2][5] Check the pH of the aqueous layer after washing to ensure it is acidic. Repeat the wash if necessary. |
| Product still contains acidic impurities | Ineffective Basic Wash: The basic wash was insufficient to deprotonate and extract acidic starting materials or by-products. | Solution: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates any acidic impurities, converting them into their water-soluble sodium salts, which are removed in the aqueous phase.[6] |
Guide 2: Column Chromatography Issues
Column chromatography is the workhorse for separating non-ionic impurities with similar polarities.
Sources
Navigating the Solvent Landscape: A Technical Guide to N-Benzyl-2-bromoacetamide Reaction Kinetics
Introduction: The Pivotal Role of the Solvent
For researchers engaged in synthetic chemistry and drug development, the reaction between an amine and an alkyl halide to form a new carbon-nitrogen bond is a fundamental transformation. A prime example is the synthesis of N-Benzyl-2-bromoacetamide, a versatile intermediate. The kinetics of this nucleophilic substitution reaction are profoundly influenced by the choice of solvent. A well-chosen solvent can dramatically accelerate reaction rates, enhance yield, and minimize side-product formation, while a suboptimal choice can lead to sluggish or failed reactions.[1]
This technical support guide provides an in-depth exploration of the impact of solvent selection on the reaction kinetics of this compound. We will delve into the underlying principles, offer practical troubleshooting advice in a frequently asked questions (FAQ) format, and provide detailed experimental protocols to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound formation is extremely slow. What is the most likely cause related to my solvent choice?
A1: The most probable reason for slow reaction rates is the use of a polar protic solvent , such as water, methanol, or ethanol.[1] These solvents possess hydrogen atoms bonded to electronegative atoms (like oxygen), enabling them to form strong hydrogen bonds.[1] In the context of this reaction, which proceeds via an SN2 mechanism, the polar protic solvent molecules will form a "cage" around the nucleophile (benzylamine), stabilizing it and lowering its ground-state energy.[1][2] This solvation shell hinders the nucleophile's ability to attack the electrophilic carbon of 2-bromoacetamide, thereby increasing the activation energy and slowing down the reaction.[3][4]
Q2: Which type of solvent is recommended to accelerate the reaction?
A2: To enhance the reaction rate, it is highly recommended to use a polar aprotic solvent .[3][5][6] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile (CH3CN) are excellent choices.[1][3] These solvents possess significant dipole moments to dissolve the reactants but lack acidic protons.[1] Consequently, they solvate the cation (if a salt is present) but do not strongly solvate the anionic nucleophile (or the lone pair of the amine).[3] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction.[3] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[2]
Q3: I am observing significant side product formation. Can the solvent be a contributing factor?
A3: Yes, solvent choice can influence the reaction pathway and lead to the formation of unwanted side products. In some cases, particularly with hindered substrates or strong bases, an elimination reaction (E2) can compete with the desired substitution (SN2). While polar aprotic solvents generally favor SN2, the specific properties of the solvent, in conjunction with the base strength and temperature, can influence the SN2/E2 ratio. If you are observing elimination products, you might consider a less polar aprotic solvent or adjusting the reaction temperature.
Q4: How does the dielectric constant of the solvent affect the reaction rate?
A4: The dielectric constant (ε) of a solvent is a measure of its ability to insulate charges from each other and is often used as an indicator of polarity.[7][8] For SN2 reactions involving a neutral nucleophile (like benzylamine) and a neutral electrophile (2-bromoacetamide), the transition state is more polar than the reactants. A solvent with a higher dielectric constant can stabilize this polar transition state more effectively than the reactants, thus lowering the activation energy and increasing the reaction rate.[9] However, the effect of proticity often outweighs the dielectric constant. For example, while methanol (ε ≈ 33) has a higher dielectric constant than acetone (ε ≈ 21), the reaction is significantly faster in acetone due to the absence of hydrogen bonding.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or No Reaction | Use of a polar protic solvent (e.g., methanol, ethanol, water). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][5] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Impure reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction.[11] | |
| Formation of Side Products | Competing elimination (E2) reaction. | Consider using a less polar aprotic solvent or a bulkier, non-nucleophilic base if applicable. Lowering the reaction temperature may also favor the SN2 pathway. |
| Decomposition of reactants or products. | If the reaction requires elevated temperatures, ensure the reactants and products are stable under those conditions. Consider running the reaction at a lower temperature for a longer duration. | |
| Inconsistent Results | Variability in solvent quality. | Use a fresh bottle of anhydrous solvent from a reliable supplier for each experiment. |
| Inaccurate temperature control. | Ensure the reaction temperature is consistently maintained using a reliable heating mantle and thermometer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound.
Materials:
-
2-Bromoacetamide
-
Benzylamine
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Sodium bicarbonate (or other suitable base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromoacetamide (1.0 eq) and sodium bicarbonate (1.2 eq) in the chosen anhydrous polar aprotic solvent.
-
With stirring, add benzylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Kinetic Study of the this compound Reaction in Different Solvents
This protocol describes a method to compare the reaction kinetics in different solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DMF, DMSO, acetonitrile, methanol, ethanol)
-
Internal standard (e.g., a stable compound not involved in the reaction)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostated reaction vessels
Procedure:
-
Prepare stock solutions of this compound, benzylamine, and the internal standard in each of the chosen solvents.
-
In separate thermostated reaction vessels for each solvent, combine the stock solutions of benzylamine and the internal standard. Allow the solutions to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reactions by adding the stock solution of 2-bromoacetamide to each vessel simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 2-bromoacetamide and the formed this compound relative to the internal standard.
-
Plot the concentration of the reactant or product versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.
Data Presentation
Table 1: Properties of Common Solvents and Their Expected Impact on SN2 Reaction Rates
| Solvent | Type | Dielectric Constant (ε) at 25°C | Expected Relative Rate of this compound Formation |
| Methanol | Polar Protic | 32.7[10][12] | Slow |
| Ethanol | Polar Protic | 24.55[10][12] | Slow |
| Water | Polar Protic | 80.1[10] | Very Slow |
| Acetone | Polar Aprotic | 20.7[10] | Fast |
| Acetonitrile | Polar Aprotic | 37.5[10] | Very Fast |
| DMF | Polar Aprotic | 36.71[10] | Very Fast |
| DMSO | Polar Aprotic | 46.68[10] | Very Fast |
Visualizing the Concepts
Caption: Relationship between solvent type, nucleophile solvation, and SN2 reaction rate.
Caption: Experimental workflow for kinetic analysis of the this compound reaction.
Conclusion
The choice of solvent is a critical parameter in optimizing the synthesis of this compound. By understanding the fundamental principles of solvent effects on SN2 reactions, researchers can make informed decisions to accelerate reaction rates, improve yields, and minimize the formation of byproducts. Polar aprotic solvents are generally the superior choice for this transformation due to their ability to dissolve reactants while minimizing the solvation of the nucleophile. The troubleshooting guide and experimental protocols provided herein offer a practical framework for addressing common challenges and systematically investigating the impact of solvent choice on reaction kinetics.
References
- The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide - Benchchem. (URL: )
- SN2 Effect of Solvent | OpenOChem Learn. (URL: )
- In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? - Study.com. (URL: )
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (URL: [Link])
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (URL: [Link])
-
(PDF) Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models - ResearchGate. (URL: [Link])
-
7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (URL: [Link])
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7.5: SN1 vs SN2 - Chemistry LibreTexts. (URL: [Link])
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Nucleophilicity (Protic vs. Aprotic solvents) : r/Mcat - Reddit. (URL: [Link])
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How do you distinguish the polarity of organic solvent? - ResearchGate. (URL: [Link])
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Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran - Scribd. (URL: [Link])
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Illustrated Glossary of Organic Chemistry - Dielectric constant. (URL: [Link])
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Common Solvents Used in Organic Chemistry: Table of Properties. (URL: [Link])
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Synthesis of N-benzyl acetamide - PrepChem.com. (URL: [Link])
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This compound - Oakwood Chemical. (URL: [Link])
- 2-Bromoacetamide synthesis and purific
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Acetamide, N-bromo - Organic Syntheses Procedure. (URL: [Link])
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(PDF) Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium - ResearchGate. (URL: [Link])
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This compound | C9H10BrNO | CID 145664 - PubChem. (URL: [Link])
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Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (URL: [Link])
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On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (URL: [Link])
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Kinetics and Mechanism of Oxidation of Benzyl Ethers by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium. (URL: [Link])
- Troubleshooting low conversion rates in Benzyl 2-bromonicotin
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Reactions at the benzylic position (video) - Khan Academy. (URL: [Link])
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controlling stoichiometry to prevent over-alkylation with N-Benzyl-2-bromoacetamide
<Technical Support Center: Controlling Stoichiometry to Prevent Over-Alkylation with N-Benzyl-2-bromoacetamide
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an alkylating agent. Over-alkylation is a frequent and challenging side reaction, particularly when working with primary and secondary amines, leading to mixtures of products that are difficult to separate and result in lower yields of the desired mono-alkylated product.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve high selectivity and control over your reaction stoichiometry.
The core issue stems from the fact that the mono-alkylated amine product is often more nucleophilic than the starting amine.[2][3] This increased reactivity creates a "runaway train" effect, where the product competes with the starting material for the remaining this compound, leading to di- and even tri-alkylated species.[2][3] This guide will explore the mechanistic principles and practical steps to mitigate this inherent reactivity challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing significant amounts of a di-alkylated byproduct in my reaction with a primary amine. What is the primary cause and how can I fix it?
Answer: The formation of a di-alkylated product is the classic sign of over-alkylation. As mentioned, the initially formed secondary amine is more electron-rich and thus more nucleophilic than the starting primary amine, causing it to react faster with the available this compound.[2][3]
Immediate Solutions:
-
Adjust Stoichiometry: The most direct approach is to use a large excess of the primary amine relative to the this compound.[4] By increasing the concentration of the starting amine, you statistically favor the reaction of the alkylating agent with the intended nucleophile rather than the more reactive mono-alkylated product.[4] A starting ratio of 3-5 equivalents of the amine is a good starting point.
-
Slow Addition of Alkylating Agent: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours. This maintains a very low concentration of the alkylating agent at all times, ensuring it is more likely to react with the highly concentrated primary amine before it can react with the newly formed secondary amine product.
-
Lower the Reaction Temperature: Lowering the temperature can slow down the rate of both the desired and undesired reactions.[5][6] However, it can disproportionately affect the second alkylation step, especially if it has a slightly higher activation energy. This can provide a window of selectivity for mono-alkylation. This strategy moves the reaction toward kinetic control, favoring the product that forms fastest (mono-alkylation) over the more stable, but slower-forming, di-alkylated product.[5][7][8]
Question 2: My reaction is sluggish and I'm still getting over-alkylation when I try to push it to completion with heat. What role does the base play?
Answer: The choice and stoichiometry of the base are critical for controlling both the reaction rate and selectivity. The base neutralizes the HBr generated during the SN2 reaction, preventing the protonation and deactivation of your starting amine. However, the wrong base or concentration can exacerbate over-alkylation.
Key Considerations for Base Selection:
-
Steric Hindrance: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over smaller bases like triethylamine (TEA). The steric bulk can help prevent the base from interfering with the primary alkylation reaction while still effectively scavenging the acid byproduct.
-
Basicity (pKa): The base should be strong enough to deprotonate the ammonium salt formed after alkylation, regenerating the neutral, nucleophilic amine. However, a base that is too strong can deprotonate the amide proton of this compound, leading to undesired side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often a good choice as they are effective, inexpensive, and their heterogeneous nature can sometimes help moderate the reaction rate.[1]
-
Stoichiometry of Base: Use at least one equivalent of base to neutralize the acid produced. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess of a strong base may accelerate the undesired second alkylation.
Troubleshooting Steps: If your reaction is sluggish, first ensure your reagents are pure and dry.[9] Then, consider switching to a slightly stronger, yet still hindered, base. If over-alkylation is the main issue, try using a weaker inorganic base like K₂CO₃ or even sodium bicarbonate (NaHCO₃) and carefully control the temperature.[1]
Question 3: How does my choice of solvent affect the selectivity of the reaction?
Answer: The solvent plays a crucial role by influencing the solubility of reactants and the rate of the SN2 reaction.[9]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally excellent choices for SN2 reactions.[10][11] They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the nucleophile (the amine), leaving it "bare" and highly reactive. This can significantly increase the reaction rate. However, this increased reactivity can sometimes favor over-alkylation.
-
Less Polar Solvents: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can slow the reaction down, which may improve selectivity for mono-alkylation. However, solubility of the amine salt byproduct can become an issue.
Optimization Strategy: Start with a polar aprotic solvent like Acetonitrile for a good balance of reactivity and ease of removal. If over-alkylation persists, consider switching to THF. Running the reaction at higher dilution can also disfavor the bimolecular over-alkylation reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of alkylation with this compound? A1: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[10][12] The nucleophilic amine attacks the carbon atom bearing the bromine, displacing the bromide ion as the leaving group.[12]
Q2: Why is the secondary amine product more nucleophilic than the primary amine starting material? A2: Alkyl groups are electron-donating. When the first alkyl group (from this compound) is added to the primary amine, it increases the electron density on the nitrogen atom, making its lone pair more available for nucleophilic attack. This electronic effect makes the secondary amine product a stronger nucleophile than the primary amine reactant.[2][3]
Q3: Can I avoid over-alkylation by using N-Benzyl-2-chloroacetamide instead? A3: Yes, this is a viable strategy based on leaving group ability. Bromide is a better leaving group than chloride. Switching to the chloro-analogue will slow down the SN2 reaction.[10] This reduced reactivity can provide a larger kinetic window to favor mono-alkylation over di-alkylation, although it will likely require more forcing conditions (e.g., higher temperature or longer reaction times) to achieve a good conversion.
Q4: Are there alternative methods to achieve selective mono-alkylation if direct alkylation fails? A4: Absolutely. If optimizing the direct alkylation proves too difficult, consider these highly effective alternatives:
-
Reductive Amination: This is often the most reliable method.[2] It involves reacting the primary amine with a suitable aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This process is inherently self-limiting and does not lead to over-alkylation.
-
Protecting Groups: You can protect the primary amine with a suitable protecting group (e.g., Boc, Cbz), perform the alkylation on the amide nitrogen (if applicable to your substrate), and then deprotect. This adds steps but provides excellent control.[1]
Data & Protocols
Table 1: General Starting Conditions for Stoichiometry Control
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Amine : Alkylating Agent Ratio | 3:1 to 5:1 | Statistically favors reaction with the primary amine over the mono-alkylated product.[4] |
| Base | K₂CO₃ or DIPEA | K₂CO₃ is a mild, effective base. DIPEA is a sterically hindered non-nucleophilic base. |
| Solvent | Acetonitrile (MeCN) or THF | MeCN promotes a good reaction rate. THF can slow the reaction, potentially improving selectivity.[10][11] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor kinetic control, enhancing selectivity for the faster-forming mono-alkylated product.[5][6][13] |
| Addition Method | Slow addition via syringe pump | Maintains a low concentration of the alkylating agent, minimizing its reaction with the product. |
Experimental Protocol: Optimized Mono-Alkylation of a Primary Amine
This protocol provides a robust starting point for achieving selective mono-alkylation.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (0.33 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (0.5 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (0.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (0.33 eq) in a minimal amount of anhydrous acetonitrile.
-
Draw the this compound solution into a syringe and place it on a syringe pump.
-
Cool the reaction flask containing the amine to 0 °C using an ice bath.
-
Slowly add the this compound solution to the reaction mixture over a period of 4-6 hours via the syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[9]
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways leading to the desired mono-alkylated product and the undesired di-alkylated byproduct.
Caption: Competing pathways in the N-alkylation of a primary amine.
Workflow for Optimizing Stoichiometry
This workflow provides a logical progression for troubleshooting and optimizing your reaction to prevent over-alkylation.
Caption: A systematic workflow for troubleshooting over-alkylation.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
- Alkyl Strategies for Optimizing Reaction Conditions. (2025). Source Not Available.
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Quora. (2023). How does a large excess of ammonia prevent polyalkylation when preparing primary amines? Retrieved from [Link]
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Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
YouTube. (2022). Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
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identifying and characterizing byproducts in N-Benzyl-2-bromoacetamide reactions by MS
A Guide to Identifying and Characterizing Byproducts by Mass Spectrometry
Welcome to the Technical Support Center for N-Benzyl-2-bromoacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify potential byproducts in their reactions using mass spectrometry (MS). As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring scientifically sound and reproducible results.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a common N-acylation reaction where benzylamine is reacted with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. While seemingly straightforward, this reaction can be prone to side reactions, leading to a mixture of products that can complicate downstream applications. Mass spectrometry is an indispensable tool for identifying these impurities, ensuring the quality and purity of your target molecule.
Troubleshooting Guide: Unexpected Peaks in Your Mass Spectrum
This section addresses specific issues you may encounter during the MS analysis of your this compound reaction mixture.
Scenario 1: A prominent peak observed at m/z 197 and/or m/z 287.
-
Question: My mass spectrum shows a significant peak at m/z 197 and another at m/z 287, in addition to my expected product peak. What are these?
-
Answer: These peaks are highly indicative of overalkylation of the starting benzylamine.[1] The peak at m/z 197 corresponds to the molecular ion of dibenzylamine , while the peak at m/z 287 corresponds to the molecular ion of tribenzylamine .[1][2]
-
Causality: Benzylamine, the starting material, can act as a nucleophile and react with the benzyl group of the product or another benzylamine molecule that has been alkylated. This is more likely to occur if there is an excess of benzylamine or if the reaction temperature is too high.[3][4]
-
MS Characterization:
-
Dibenzylamine (C₁₄H₁₅N, MW: 197.28 g/mol ): The mass spectrum of dibenzylamine typically shows a strong molecular ion peak at m/z 197. A characteristic fragment is observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).[5][6]
-
Tribenzylamine (C₂₁H₂₁N, MW: 287.41 g/mol ): The mass spectrum of tribenzylamine will show a molecular ion at m/z 287. Key fragments include peaks at m/z 196 (loss of a benzyl radical) and a prominent peak at m/z 91 (benzyl cation).[1]
-
-
Preventative Measures:
-
Carefully control the stoichiometry of your reactants. Use of a slight excess of the acylating agent can help minimize overalkylation.
-
Maintain a low reaction temperature to control the rate of reaction.
-
Consider slow, dropwise addition of the acylating agent to the benzylamine solution.
-
-
Scenario 2: A peak observed at m/z 319/321 in a ~1:1 ratio.
-
Question: I am observing a pair of peaks at m/z 319 and 321 with roughly equal intensity. What could this be?
-
Answer: This isotopic pattern is characteristic of a monobrominated compound and likely corresponds to the N,N-dibenzyl-2-bromoacetamide byproduct. The molecular formula is C₁₆H₁₆BrNO, with a molecular weight of 318.21 g/mol . The two peaks represent the isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Causality: This byproduct forms when the overalkylation product, dibenzylamine, is N-acylated by the bromoacetylating agent.
-
-
Molecular Ion: [M]⁺ at m/z 318 and [M+2]⁺ at m/z 320.
-
Key Fragments:
-
Loss of a bromine radical to give a fragment at m/z 239.
-
Cleavage of the N-CO bond to generate the dibenzylaminium ion at m/z 196.
-
Formation of the benzyl cation at m/z 91.
-
-
-
Scenario 3: A peak observed at m/z 165.
-
Question: My spectrum shows a peak at m/z 165 that I cannot account for. What is its origin?
-
Answer: This peak likely corresponds to N-benzyl-2-hydroxyacetamide (C₉H₁₁NO₂, MW: 165.19 g/mol ), the hydrolysis product of your target molecule.[8]
-
Causality: this compound can undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group. This can occur during the reaction if water is present, or during workup and purification steps.[9]
-
MS Characterization: The GC-MS of N-benzyl-2-hydroxyacetamide shows a molecular ion peak at m/z 165.[8] Common fragments include the benzyl cation at m/z 91 and a fragment at m/z 106.[8]
-
Preventative Measures:
-
Ensure your reaction is performed under anhydrous conditions.
-
Minimize exposure to water during workup.
-
If purification is done via chromatography, ensure your solvents are dry.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected mass spectrum of pure this compound?
-
A1: this compound (C₉H₁₀BrNO) has a molecular weight of 228.09 g/mol .[10] Due to the presence of bromine, you will observe a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 227 and 229 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively). The nominal molecular weight is 228 g/mol .[10][11] A prominent fragment is the benzyl cation at m/z 91.
-
-
Q2: I see a peak at m/z 107 in my crude reaction spectrum. What is it?
-
Q3: My mass spectrum is very complex with many peaks. How can I simplify the analysis?
-
A3: A complex spectrum suggests multiple side products. To simplify analysis:
-
LC-MS: Couple your mass spectrometer with a liquid chromatograph (LC). This will separate the components of your mixture before they enter the mass spectrometer, providing a cleaner spectrum for each component.
-
Tandem MS (MS/MS): If available, use tandem mass spectrometry. This technique allows you to isolate a specific ion of interest and then fragment it, providing structural information that can help in its identification.[14]
-
-
-
Q4: Can the amide bond of this compound fragment in the mass spectrometer?
Experimental Protocols
Protocol 1: Sample Preparation for MS Analysis
-
Dissolution: Dissolve a small amount of your crude or purified reaction mixture in a volatile solvent compatible with your MS system (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument.
-
Dilution: Depending on the sensitivity of your instrument, you may need to further dilute the sample to avoid detector saturation.
Protocol 2: General MS Data Acquisition Parameters (ESI-MS)
These are general starting parameters and should be optimized for your specific instrument and analyte.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive | This compound and its likely byproducts contain basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3-4 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 20-40 V | Can be adjusted to control the degree of in-source fragmentation. Lower voltages will favor the molecular ion. |
| Source Temp. | 120-150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Temp. | 350-500 °C | Ensures complete removal of solvent from the ions. |
| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation and ion transport. |
Data Presentation
Table 1: Summary of Potential Byproducts and their Mass Spectral Signatures
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Values |
| This compound | C₉H₁₀BrNO | 228.09 | 227/229 ([M]⁺, [M+2]⁺), 91 | |
| Benzylamine | C₇H₉N | 107.15 | 107 ([M]⁺), 106, 77 | |
| Dibenzylamine | C₁₄H₁₅N | 197.28 | 197 ([M]⁺), 91 | |
| Tribenzylamine | C₂₁H₂₁N | 287.41 | 287 ([M]⁺), 196, 91 | |
| N,N-Dibenzyl-2-bromoacetamide | C₁₆H₁₆BrNO | 318.21 | 318/320 ([M]⁺, [M+2]⁺), 196, 91 | |
| N-Benzyl-2-hydroxyacetamide | C₉H₁₁NO₂ | 165.19 | 165 ([M]⁺), 106, 91 |
Visualizations
Caption: Reaction scheme showing the formation of this compound and potential byproducts.
Caption: A troubleshooting workflow for identifying byproducts from MS data.
References
-
PubChem. (n.d.). n-Benzyl-2-hydroxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]
-
PubChem. (n.d.). Dibenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Silva, F. M. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21893–21901. [Link]
-
ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Tribenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1996). Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs. Journal of Mass Spectrometry. [Link]
-
mzCloud. (2015). Dibenzylamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. [Link]
-
SpectraBase. (n.d.). N-Benzyl-N-(2-bromoallyl)-2-cyclohexenylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). Tribenzylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzoylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibenzylamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
SpectraBase. (n.d.). Tribenzylamine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Labeling: N-Benzyl-2-bromoacetamide vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a foundational technique in chemical proteomics. The choice of alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of experiments ranging from peptide mapping to the identification of drug targets. This guide provides an in-depth, objective comparison between the industry workhorse, iodoacetamide (IAM), and a more specialized alternative, N-Benzyl-2-bromoacetamide (NBBA). We will explore the underlying chemistry, compare performance based on established principles, and provide actionable protocols to guide your experimental design.
The Chemistry of Cysteine Alkylation: A Shared Mechanism
Both this compound and iodoacetamide modify cysteine residues via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process begins with the deprotonation of the cysteine's thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom adjacent to the halogen (bromine or iodine), forming a stable thioether bond and displacing the halide as a leaving group.[1][3] This irreversible modification effectively "caps" the cysteine, preventing the formation of disulfide bonds, which is crucial for preparing proteins for mass spectrometry analysis.[4][5]
Figure 1: The SN2 reaction mechanism for the alkylation of a cysteine thiolate by iodoacetamide and this compound.
Head-to-Head Comparison: Reactivity, Specificity, and Application
While the mechanism is shared, the structural differences between IAM and NBBA lead to significant variations in their performance characteristics.
Reactivity: The Leaving Group and Steric Effects
The rate of an SN2 reaction is heavily influenced by the quality of the leaving group. Iodide (I⁻) is a superior leaving group to bromide (Br⁻) due to its larger size and weaker basicity.[1] Consequently, iodoacetamide is inherently more reactive and will alkylate cysteine residues faster than this compound under identical conditions.[1][6]
Furthermore, the bulky N-benzyl group on NBBA introduces potential steric hindrance. This bulk may slow the reaction rate and could limit its ability to access and modify cysteine residues located within sterically constrained regions of a protein's structure. IAM, being a much smaller molecule, can more readily access a wider range of cysteine residues.
Specificity and Off-Target Reactions
Cysteine alkylation is rarely perfectly specific. The high reactivity of these agents means they can modify other nucleophilic amino acid residues, leading to "off-target" reactions.
-
Iodoacetamide (IAM): As the more reactive agent, IAM is well-documented to cause off-target alkylation of methionine, lysine, histidine, aspartic acid, glutamic acid, and peptide N-termini, particularly at alkaline pH or high concentrations.[6][7][8][9] In some cases, IAM can form adducts on lysine residues that mimic the diglycine remnant left by trypsin digestion of ubiquitinated proteins, a potential source of false positives in ubiquitin studies.[7][10]
-
This compound (NBBA): As a haloacetamide, NBBA is expected to exhibit a similar profile of off-target reactions to IAM.[6][11] However, its slightly lower reactivity might translate to a modest improvement in specificity, with fewer side reactions occurring under carefully controlled conditions. The hydrophobicity of the benzyl group may also influence its reactivity profile, potentially favoring modification of cysteines within hydrophobic pockets of a protein.
Applications and Unique Features
The choice between these two reagents ultimately depends on the experimental goal.
-
Iodoacetamide (IAM): Is the undisputed standard for comprehensive and rapid protein alkylation . Its high reactivity makes it ideal for routine proteomics workflows where the primary goal is to block all accessible cysteine thiols to prevent disulfide bond formation prior to enzymatic digestion and mass spectrometry.[4][12]
-
This compound (NBBA): The key advantage of NBBA lies in the significant mass it adds to a peptide upon modification. The N-benzylacetamido group adds approximately 149.08 Da, compared to the 57.02 Da added by IAM's carbamidomethyl group. This makes NBBA a useful "mass tag" . The larger, more unique mass shift can simplify the identification of cysteine-containing peptides in complex mass spectra, a strategy employed by other modified alkylating agents for quantitative proteomics.[13][14] This feature is particularly valuable when the goal is not just to block cysteines, but to specifically identify them.
Data Summary: A Comparative Overview
| Feature | This compound (NBBA) | Iodoacetamide (IAM) |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Halogen Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Relative Reactivity | Moderate to High; Slower than IAM[1][6] | High; Faster than bromo-derivatives[1] |
| Mass Addition | ~149.08 Da | ~57.02 Da |
| Primary Application | Cysteine-peptide identification (Mass Tag) | Routine, comprehensive cysteine blocking[4] |
| Known Off-Targets | Expected: Met, Lys, His, N-terminus[6][11] | Met, Lys, His, Asp, Glu, Tyr, N-terminus[7][8] |
| Key Advantage | Large, unique mass shift for easy identification | High reactivity, well-established protocols[15] |
| Potential Drawback | Steric hindrance, slower reaction rate | Higher potential for off-target reactions[9] |
Experimental Protocols: From Theory to Practice
Achieving reliable and reproducible results requires robust, well-defined protocols. The following section provides step-by-step methodologies for in-solution protein alkylation.
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The Expert's Guide to Thiol-Reactive Probes: A Comparative Analysis of N-Benzyl-2-bromoacetamide and N-ethylmaleimide
In the dynamic fields of chemical biology, proteomics, and drug development, the precise and efficient modification of proteins is paramount. Cysteine-specific modification is a cornerstone of this endeavor, leveraging the unique nucleophilicity of the thiol side chain. Among the arsenal of reagents available for this purpose, N-Benzyl-2-bromoacetamide and N-ethylmaleimide represent two of the most common, yet distinct, classes of thiol-reactive probes: haloacetamides and maleimides. The choice between these reagents is not trivial, as it has profound implications for reaction efficiency, specificity, and the stability of the final conjugate. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
At a Glance: Key Differences in Reactivity and Stability
The fundamental difference between this compound and N-ethylmaleimide lies in their reaction mechanisms, which in turn dictates their optimal reaction conditions and the stability of the resulting thioether bond. N-ethylmaleimide reacts with thiols via a Michael addition, a process that is exceptionally rapid at neutral pH.[1] In contrast, this compound reacts through a bimolecular nucleophilic substitution (SN2) reaction, which is more favorable under slightly basic conditions.[2] A critical distinction for downstream applications is the stability of the formed conjugate. The thioether bond from the bromoacetamide reaction is considered essentially irreversible under physiological conditions.[3] Conversely, the thiosuccinimide linkage formed from the maleimide reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[3]
Comparative Performance Data
| Feature | This compound | N-ethylmaleimide |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target | Cysteine Thiol (Thiolate) | Cysteine Thiol (Thiolate) |
| Optimal pH Range | 7.5 - 9.0[2][4] | 6.5 - 7.5[5] |
| Relative Reactivity | Moderate to High | Very High (at optimal pH) |
| Kinetic Discrimination | Significantly slower than maleimides at pH 6.5[1][2] | 2-3 orders of magnitude faster than bromoacetyl groups at pH 6.5[1][2] |
| Conjugate Stability | High (Stable Thioether Bond)[3] | Moderate (Thiosuccinimide linkage can undergo retro-Michael reaction)[3] |
| Common Side Reactions | Histidine, Lysine (at pH > 9.0), Methionine[3] | Amines (at pH > 7.5), Hydrolysis of maleimide group[5][6] |
Delving into the Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing experimental conditions and troubleshooting unexpected results.
This compound: The SN2 Pathway
The reaction of this compound with a cysteine residue proceeds via an SN2 mechanism. The deprotonated thiol, or thiolate anion, acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond. The rate of this reaction is dependent on the concentration of the thiolate, which is favored at pH values above the pKa of the cysteine thiol (typically around 8.5).[7]
Caption: SN2 reaction of a cysteine thiolate with this compound.
N-ethylmaleimide: The Michael Addition Pathway
N-ethylmaleimide's reactivity stems from the electrophilic nature of the carbon-carbon double bond within the maleimide ring. The reaction with a cysteine thiol is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbons of the double bond.[5] This reaction is highly efficient and specific for sulfhydryls at a pH range of 6.5-7.5.[5] At pH values above 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide ring can also occur.[5]
Caption: Michael addition of a cysteine thiolate to N-ethylmaleimide.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the alkylation of cysteine residues in a purified protein sample. Optimization may be required depending on the specific protein and experimental goals.
Protocol 1: Cysteine Alkylation with this compound
This protocol is designed for applications where a highly stable, irreversible thioether linkage is desired.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
This compound
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., 1 M DTT or L-cysteine)
-
Desalting column
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds, they must first be reduced. Add the reducing agent to the protein solution and incubate at 37°C for 1 hour.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous solvent like DMSO.
-
Alkylation Reaction: Add the this compound stock solution to the reduced protein sample to a final concentration that is typically a 10- to 20-fold molar excess over the concentration of cysteine residues. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration that is in excess of the initial this compound concentration. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.
Protocol 2: Cysteine Alkylation with N-ethylmaleimide
This protocol is suitable for applications requiring rapid and highly specific cysteine modification at or near neutral pH.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Reducing agent (e.g., 10 mM DTT or 5 mM TCEP)
-
N-ethylmaleimide (NEM)
-
Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Reduction: If necessary, reduce the protein sample as described in Protocol 1. It is crucial to remove the reducing agent before adding NEM, for example by using a desalting column.
-
Reagent Preparation: Prepare a fresh stock solution of NEM (e.g., 100 mM) in water or buffer immediately before use to prevent hydrolysis.
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of the NEM solution to the protein sample. React for 2 hours at room temperature or overnight at 4°C.[8]
-
Quenching: Quench any unreacted NEM by adding a thiol-containing reagent.
-
Purification: Purify the protein conjugate using a desalting column to remove excess reagents.
Experimental Workflow Visualization
Caption: General workflow for cysteine alkylation in proteins.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and N-ethylmaleimide is a strategic one, guided by the specific demands of the experiment.
-
Choose N-ethylmaleimide for:
-
Speed and efficiency at neutral pH: When rapid and complete alkylation is critical.[6]
-
Minimizing reaction time: To reduce potential sample degradation.
-
Probing solvent accessibility: Its high reactivity allows for rapid labeling of exposed thiols.
-
-
Choose this compound for:
-
Maximum conjugate stability: When the integrity of the final product over time and in challenging environments (e.g., in the presence of other thiols) is paramount.[3]
-
Applications requiring an irreversible linkage: Such as in the development of certain antibody-drug conjugates or stable protein modifications.
-
When working at a slightly basic pH is feasible and desirable.
-
By understanding the distinct chemical personalities of these two powerful reagents, researchers can enhance the precision, efficiency, and reliability of their bioconjugation strategies, ultimately accelerating discovery and innovation.
References
- Schwartz, A., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Troyer, K. P., & Ferdous, A. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323.
- Anjo, S. I., et al. (2016). Methods for the determination and quantification of the reactive thiol proteome. Methods in Molecular Biology, 1445, 1-16.
- Boeckler, C., et al. (1999). The comparative reactivity of maleimide and bromoacetyl groups with thiols (2-mercaptoethanol, free cysteine, and cysteine residues present at the N-terminus of peptides) was investigated in aqueous media.
- Hodges, R. S., et al. (1981). The N-ethylmaleimide-sensitive Cysteine Residue in the pH-dependent Subunit Interactions of Malate Dehydrogenase. Journal of Biological Chemistry, 256(19), 9895-9900.
- Rogers, L. C., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1677-1686.
- BenchChem. (2025). A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide.
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- Karlin, A., & Akabas, M. H. (1998). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. Biochemistry, 37(3), 839-847.
- BenchChem. (2025). side reactions of bromoacetamide group in bioconjugation.
- Raines, R. T., et al. (2016). Context-Dependence of the Reactivity of Cysteine and Lysine Residues.
- Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of Biochemistry and Biophysics, 115(3), 593-597.
- Troyer, K. P., & Ferdous, A. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323.
- Wang, J., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry–A European Journal, 28(1), e202103444.
- BenchChem. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- Kim, E., et al. (2018). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
- Williams, C. G., et al. (2021). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Journal of the American Chemical Society, 143(34), 13686-13695.
- Jida, M., et al. (2022). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry B, 126(35), 6725-6733.
- BenchChem. (2025). Technical Support Center: 2-Bromoacrylamide & Cysteine Conjugation.
- Burda, J. V., & Rulíšek, L. (2025). pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations. Physical Chemistry Chemical Physics, 27(10), 7135-7145.
- Ferrer-Sueta, G., & Radi, R. (2009). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free Radical Biology and Medicine, 47(10), 1335-1348.
- Rowley, C. N. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 25(11), 2661.
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The Fine Art of Cysteine Alkylation: A Senior Application Scientist's Guide to Bromoacetamides Over Iodoacetamides in Proteomics
In the intricate world of proteomics, the fidelity of every analytical step is paramount to the success of an experiment. The alkylation of cysteine residues, a seemingly routine procedure, is a critical juncture where the choice of reagent can profoundly influence the quality and accuracy of mass spectrometry data. For years, iodoacetamide (IAM) has been the workhorse for this task, favored for its high reactivity. However, this same reactivity is a double-edged sword, often leading to a cascade of undesirable side reactions that can complicate data analysis and compromise results.
This guide, born from extensive experience in the field, presents a compelling case for the use of bromoacetamides as a more specific and reliable alternative to iodoacetamides. We will delve into the fundamental chemistry of cysteine alkylation, dissect the pitfalls of iodoacetamide's over-reactivity, and provide experimental evidence and detailed protocols that showcase the advantages of bromoacetamide for generating cleaner, more accurate, and ultimately more insightful proteomics data.
The Chemistry of Cysteine Alkylation: A Tale of Two Halogens
The primary goal of cysteine alkylation in proteomics is to irreversibly cap the thiol group (-SH) of cysteine residues.[1] This prevents the reformation of disulfide bonds following their reduction, a crucial step for effective protein denaturation and subsequent enzymatic digestion.[1][2] Both iodoacetamide and bromoacetamide achieve this through a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom of the haloacetamide.[1][3] This results in the formation of a stable thioether bond.
The key difference in the reactivity of these two reagents lies in the nature of the halogen leaving group.[1] The general trend for reactivity in haloacetamides is Iodo > Bromo > Chloro.[4] Iodide is an excellent leaving group due to its larger size and weaker basicity compared to bromide.[1] Consequently, the carbon-iodine bond is weaker and requires less energy to break, leading to a faster reaction rate for iodoacetamide under identical conditions.[1]
Caption: SN2 mechanism of cysteine alkylation by haloacetamides.
While the high reactivity of iodoacetamide ensures rapid and complete alkylation of cysteine residues, it comes at a significant cost: a pronounced lack of specificity that can introduce a host of analytical challenges.
The Perils of Over-alkylation: Iodoacetamide's Hidden Costs
The high electrophilicity of iodoacetamide makes it prone to reacting with other nucleophilic amino acid side chains, a phenomenon known as over-alkylation.[5] This is particularly problematic when dealing with complex protein samples where precise stoichiometry is difficult to control.[5]
Numerous studies have documented the off-target modification of several amino acid residues by iodoacetamide, including:
-
Methionine: The thioether side chain of methionine is susceptible to alkylation, which can affect up to 80% of methionine-containing peptides.[6] This modification is known to cause a prominent neutral loss during mass spectrometry, complicating peptide identification.[7]
-
Histidine: The imidazole ring of histidine can be alkylated, especially at pH values above 6.[8]
-
Lysine: The ε-amino group of lysine can react, particularly at a higher pH where the amine is deprotonated.[8]
-
N-terminus: The N-terminal amino group of peptides is also a common site for over-alkylation.[5]
These off-target modifications have several detrimental effects on proteomics analysis:
-
Increased Search Space: The presence of unexpected modifications significantly increases the complexity of database searches, which can reduce the sensitivity and increase the time required for analysis.[5]
-
Reduced Signal-to-Noise: The signal for a given peptide can be spread across multiple modified forms, reducing the signal-to-noise ratio and potentially hindering identification and quantification.[5]
The Bromoacetamide Advantage: A Balance of Reactivity and Specificity
The moderately lower reactivity of bromoacetamide, a direct consequence of bromide being a less effective leaving group than iodide, provides a significant advantage in minimizing the off-target reactions that plague iodoacetamide users.[1][4] While still highly effective at alkylating cysteine residues, bromoacetamide exhibits greater specificity, leading to cleaner and more easily interpretable mass spectra.
One study highlighted that using a cocktail of chloroacetamide, bromoacetamide, and iodoacetamide resulted in optimal alkylation with reduced over-alkylation effects due to the lower concentration of each individual reagent.[9] This suggests that the more controlled reactivity of bromoacetamide contributes to a more specific modification of cysteine residues.
Quantitative Data Comparison
While direct, extensive quantitative comparisons of side reactions between bromoacetamide and iodoacetamide are not abundant in the literature, the well-established principles of chemical reactivity and the available data allow for a clear comparative assessment.
| Feature | Bromoacetamide | Iodoacetamide |
| Relative Reactivity | High | Very High[10] |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Known Off-Target Residues | Methionine, Lysine, Histidine, N-terminus[10] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[10] |
| Propensity for Side Reactions | Lower than Iodoacetamide | High[5][6] |
The key advantage of bromoacetamide lies in its "just right" reactivity – potent enough to ensure complete cysteine alkylation under optimized conditions, yet tempered enough to significantly reduce the widespread off-target modifications associated with iodoacetamide.
Experimental Protocols: Harnessing the Power of Bromoacetamide
Achieving optimal results with bromoacetamide requires a well-defined protocol. Below are detailed, step-by-step methodologies for in-solution alkylation using both bromoacetamide and iodoacetamide for comparison.
In-Solution Alkylation Workflow
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A Senior Application Scientist's Guide to Covalent Probe Selectivity: Comparing the Off-Target Reactivity of N-Benzyl-2-bromoacetamide and Other Alkylating Agents
For researchers at the forefront of chemical biology and drug discovery, the covalent modification of proteins is a powerful tool. Whether for developing targeted covalent inhibitors, mapping active sites, or quantifying protein expression, the ability to form a stable bond with a specific amino acid residue is invaluable. The thiol group of cysteine is a prime target for such modifications due to its high nucleophilicity.[1][2] However, the very reactivity that makes alkylating agents effective also presents their greatest challenge: the risk of off-target reactions.
This guide provides an in-depth comparison of the off-target reactivity of N-Benzyl-2-bromoacetamide against other commonly used alkylating agents. We will move beyond simple cataloging of reagents to explore the chemical rationale behind their selectivity, present quantitative comparisons, and provide robust experimental protocols for you to validate these properties in your own work. Our goal is to empower you, the researcher, to make informed decisions that enhance the precision and reliability of your experiments.
The Central Challenge: On-Target Efficacy vs. Off-Target Effects
Alkylating agents function as electrophiles, seeking out nucleophilic partners within the proteome.[3][4] While cysteine is often the intended target, other amino acid residues possess nucleophilic side chains, including histidine, lysine, and methionine.[5][6] Unintended reactions with these off-target residues can lead to a cascade of undesirable outcomes:
-
Confounded Biological Data: Modification of an unintended protein can produce a biological phenotype that is mistakenly attributed to the target of interest.
-
Cellular Toxicity: Widespread, indiscriminate protein alkylation can disrupt cellular homeostasis, leading to cell death and unreliable results in cell-based assays.[7]
-
Analytical Complexity: In proteomics workflows, off-target modifications create unexpected mass shifts, complicating peptide identification and data analysis.[8]
The choice of the electrophilic "warhead" is therefore a critical experimental parameter that dictates the balance between successful on-target modification and problematic off-target reactivity.
Comparative Analysis of Alkylating Agents
The Haloacetamides: A Study in Halogen Reactivity
Haloacetamides, including bromoacetamides, iodoacetamide, and chloroacetamide, are a cornerstone of protein chemistry. They react with nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] Their reactivity is primarily governed by the nature of the halogen, which serves as the leaving group. The established reactivity trend is Iodine > Bromine > Chlorine .[5][9] This means iodoacetamide is the most reactive, and chloroacetamide is the least.
This compound belongs to the bromoacetamide class. Its reactivity is expected to be high, comparable to but slightly less than that of iodoacetamide.[5][10] The key distinguishing feature is the N-benzyl group.
-
Structure and Reactivity: The core reactivity lies in the bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by the nucleophilic thiolate of a cysteine residue.
-
Influence of the N-Benzyl Group: Compared to a simple 2-bromoacetamide, the benzyl group adds significant steric bulk and hydrophobicity. This has two potential consequences for its off-target profile:
-
Increased Specificity: The bulky group may sterically hinder reactions with solvent-exposed, non-target nucleophiles on protein surfaces, potentially favoring reactions with cysteines located within specific binding pockets that can accommodate the benzyl moiety.
-
Altered Off-Target Profile: The hydrophobicity may cause the molecule to partition into different subcellular compartments or associate with different protein classes compared to its smaller, more hydrophilic counterparts, leading to a unique set of off-target hits.
-
While direct, large-scale proteomic studies on this compound are not extensively published, its off-target profile can be inferred from the known behavior of bromoacetamides, which are known to react with histidine, lysine, and methionine, particularly under non-optimal pH conditions.[6]
Iodoacetamide is arguably the most widely used alkylating agent in proteomics for its role in preventing disulfide bond reformation.[1][11]
-
Reactivity: Its high reactivity ensures rapid and complete alkylation of cysteine residues.[12]
-
Off-Target Profile: This high reactivity comes at the cost of specificity. IAM is well-documented to cause off-target alkylation of methionine, lysine, histidine, and even the N-termini of peptides.[5][8][13] These side reactions are a significant source of artifactual data in proteomic studies.[14]
Seeking to reduce off-target effects, many researchers have turned to chloroacetamide.
-
Reactivity: As the least reactive of the common haloacetamides, CAA offers enhanced specificity for cysteine.[15] Studies have shown that it results in virtually no off-target alkylation compared to IAM.[15]
-
Off-Target Profile & Side Effects: While CAA reduces off-target alkylation, it is not without drawbacks. A significant adverse effect is the induction of methionine oxidation, with one study reporting oxidation in up to 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[11][13] This can be a major confounding factor, especially in studies focused on redox biology.
N-Ethylmaleimide (NEM): A Different Mechanism
N-Ethylmaleimide (NEM) is not a haloacetamide but a Michael acceptor. It reacts with thiols via a Michael addition mechanism, forming a stable thioether bond.[16]
-
Reactivity and Specificity: NEM reacts very rapidly and with considerable specificity for cysteine thiols in the pH range of 6.5-7.5.[16][17]
-
Off-Target Profile: Its specificity is highly pH-dependent. At more alkaline pH, NEM can react with amines, such as the ε-amino group of lysine, and the imidazole moiety of histidine.[17][18] Careful control of pH is therefore critical to minimizing off-target reactions with NEM.[18]
Quantitative Data Summary
The following table summarizes the key characteristics and off-target profiles of the discussed alkylating agents to facilitate an objective comparison.
| Feature | This compound | Iodoacetamide (IAM) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) |
| Class | Haloacetamide | Haloacetamide | Haloacetamide | Michael Acceptor |
| Reaction Mechanism | Sₙ2 | Sₙ2 | Sₙ2 | Michael Addition |
| Relative Reactivity | High (inferred) | Very High | Moderate | High (pH-dependent) |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Known Off-Targets | Histidine, Lysine, Methionine (inferred)[6] | Methionine, Lysine, Histidine, N-terminus[5] | Minimal alkylation off-targets[15] | Lysine, Histidine (at pH > 7.5)[18] |
| Key Side Effects | Steric/hydrophobic effects may alter target scope | High rate of off-target alkylation | Promotes significant methionine oxidation[11][13] | Reactivity is highly pH-sensitive |
| Optimal pH | ~7.5 - 8.5 (inferred)[6] | ~8.0 | ~8.0 | ~6.5 - 7.5[16] |
Visualizing Covalent Modification & Off-Targeting
To conceptualize the process, the following diagram illustrates the desired on-target reaction versus undesirable off-target reactions.
Caption: Mechanism of on-target vs. off-target protein alkylation.
Experimental Protocols for Reactivity Profiling
Trust in a covalent probe is built upon rigorous validation. The following protocols provide standardized workflows to assess the efficiency and off-target profile of this compound or any other alkylating agent in a complex biological sample.
Protocol 1: Competitive Chemoproteomic Profiling
This method leverages mass spectrometry to identify the protein targets of a covalent compound across the proteome by measuring its ability to block the binding of a broad-spectrum probe.
Rationale: By treating a proteome with your compound of interest first, its targets will be covalently occupied. A subsequent treatment with a highly reactive, alkyne-tagged probe (e.g., iodoacetamide-alkyne) will only label those cysteines that were not engaged by your compound. Comparing the alkyne-probe signal between a vehicle-treated and compound-treated sample reveals the specific targets of your compound.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Harvest cells (e.g., HEK293T, Jurkat) and lyse in a suitable buffer (e.g., PBS) via sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet membranes and insoluble protein.
-
Determine protein concentration of the supernatant using a standard method (e.g., BCA assay). Normalize concentration to 2-5 mg/mL.
-
-
Competitive Labeling:
-
Aliquot the proteome into two samples: "Vehicle" and "Test Compound".
-
To the "Test Compound" sample, add this compound to a final concentration of 100 µM (or desired concentration).
-
To the "Vehicle" sample, add an equivalent volume of solvent (e.g., DMSO).
-
Incubate both samples for 1 hour at room temperature with gentle agitation.
-
-
Broad-Spectrum Probe Labeling:
-
To both samples, add a broad-spectrum, alkyne-functionalized cysteine probe (e.g., Iodoacetamide-Alkyne) to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry):
-
Prepare a "Click-Mix" containing:
-
TBTA ligand
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Azide-Biotin tag
-
-
Add the Click-Mix to both samples and incubate for 1 hour at room temperature to conjugate biotin to the alkyne-labeled proteins.
-
-
Protein Precipitation and Digestion:
-
Precipitate proteins using a methanol/chloroform procedure to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea), reduce with DTT, and alkylate remaining free cysteines with standard IAM (to ensure no disulfide reformation).
-
Dilute the urea and digest proteins to peptides overnight using sequencing-grade trypsin.
-
-
Biotinylated Peptide Enrichment:
-
Use high-affinity streptavidin agarose beads to enrich for the biotin-tagged peptides from the digested samples.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides from both "Vehicle" and "Test Compound" samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and quantify their relative abundance between the two samples. Peptides that show a significant decrease in abundance in the "Test Compound" sample are considered targets of this compound.
-
Caption: Experimental workflow for competitive chemoproteomic profiling.
Protocol 2: Cell Viability Assay (General Toxicity Screen)
This protocol provides a straightforward method to compare the general cellular toxicity of different alkylating agents, which can serve as a surrogate for overall off-target reactivity.
Rationale: Highly promiscuous, non-specific alkylating agents are more likely to disrupt essential cellular processes, leading to a rapid decrease in cell viability. By comparing the concentration at which different agents induce 50% cell death (the IC₅₀ value), one can rank their general toxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of each alkylating agent (e.g., this compound, IAM, CAA, NEM) in cell culture medium. A typical concentration range would be from 1 µM to 500 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of alkylating agents. Include a "vehicle only" control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add a viability reagent, such as Resazurin or MTT, to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours to allow for the metabolic conversion of the reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value for each agent. A lower IC₅₀ value suggests higher general toxicity.
-
Conclusion and Recommendations
The selection of an alkylating agent is a decision that fundamentally impacts the quality and interpretability of experimental data. While highly reactive agents like iodoacetamide ensure complete modification, they do so at the cost of specificity. Milder agents like chloroacetamide reduce off-target alkylation but may introduce other artifacts like methionine oxidation.
This compound presents an interesting case. As a bromoacetamide, it possesses high intrinsic reactivity. However, the addition of the N-benzyl group introduces steric and hydrophobic properties that may refine its selectivity profile, potentially favoring targets with accommodating binding pockets over promiscuous surface-level reactions. This hypothesis requires rigorous testing.
As a Senior Application Scientist, my recommendation is to never assume the selectivity of a covalent probe. The gold standard is to perform a competitive chemoproteomic analysis (Protocol 1) to empirically determine the on- and off-target profile of your chosen reagent in your biological system of interest. For initial screening or when comparing multiple candidates, a cell viability assay (Protocol 2) can provide a rapid assessment of general toxicity. By investing in this initial characterization, you build a foundation of trust in your tools, ensuring your subsequent biological discoveries are both robust and reliable.
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Parker, S. J., & Van Eyk, J. E. (2012, August 15). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. Retrieved from [Link]
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Hains, P. G., & Robinson, P. J. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. Retrieved from [Link]
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Liu, Y., et al. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. Retrieved from [Link]
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Abdel-Latif, E., et al. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
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Hains, P. G., et al. (2017, August 11). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. Retrieved from [Link]
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ResearchGate. (2025, August 10). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. Retrieved from [Link]
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Analytical Chemistry. (2015, February 5). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. ACS Publications. Retrieved from [Link]
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Wang, G., et al. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Retrieved from [Link]
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ResearchGate. (2025, August 6). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. Retrieved from [Link]
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Chen, Y. H., et al. (2000, September 15). Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation. PubMed. Retrieved from [Link]
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Kasher, J. S., et al. (1989, June 5). Cysteine 532 and cysteine 545 are the N-ethylmaleimide-reactive residues of the Neurospora plasma membrane H+-ATPase. PubMed. Retrieved from [Link]
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Resnick, E., et al. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Retrieved from [Link]
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Yu, C., et al. (2023, January 18). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. Retrieved from [Link]
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Kamada, Y., et al. (2020, November 1). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. Retrieved from [Link]
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Dzijak, R., et al. (n.d.). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC - NIH. Retrieved from [Link]
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NIH. (n.d.). Proteomic characterization of post-translational modifications in drug discovery. Retrieved from [Link]
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Sechi, S., et al. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed. Retrieved from [Link]
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NIH. (2025, November 28). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Retrieved from [Link]
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NIH. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
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A Comparative Guide to the Stability of Thioether Bonds from Different Alkylating Agents in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. The thioether bond, formed through the alkylation of a cysteine residue's thiol group, is a workhorse in this field, underpinning the architecture of numerous bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. However, the stability of this crucial linkage is not absolute and is critically dependent on the choice of the alkylating agent.
This guide provides an in-depth, objective comparison of the stability of thioether bonds derived from three commonly used classes of alkylating agents: maleimides, haloacetamides (specifically iodoacetamides), and benzyl halides. By understanding the underlying chemistry and stability profiles, you can make more informed decisions in the design and execution of your bioconjugation strategies, ultimately leading to more robust and reliable outcomes.
The Chemistry of Thioether Bond Formation: A Tale of Three Mechanisms
The choice of an alkylating agent dictates the reaction mechanism, which in turn influences the intrinsic stability of the resulting thioether bond.
Maleimides: The Michael Addition Pathway
Maleimides react with thiols via a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (the deprotonated form of a thiol). This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (typically 6.5-7.5), making it a popular choice for bioconjugation.[1][2]
Caption: Reaction of a thiol with a maleimide to form a thiosuccinimide thioether bond.
Iodoacetamides: The SN2 Substitution Route
Iodoacetamides react with thiols through a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the iodine and displacing the iodide ion. This reaction forms a highly stable and essentially irreversible thioether bond.[1] The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5) to ensure the thiol group is sufficiently deprotonated.[5]
Caption: Reaction of a thiol with an iodoacetamide to form a stable thioether bond.
Benzyl Halides: A Versatile Alkylation Strategy
Benzyl halides, such as benzyl bromide or chloride, also react with thiols via an SN2 mechanism to form stable thioether bonds. The reactivity of the benzyl halide is influenced by the nature of the halide (I > Br > Cl) and any substituents on the aromatic ring. This method is versatile for introducing a stable benzyl thioether linkage.
Comparative Stability of Thioether Bonds
The stability of the thioether linkage under physiological conditions is a critical parameter, especially for in vivo applications where bioconjugates are exposed to a complex biological milieu for extended periods.
| Alkylating Agent | Linkage Type | Stability Profile | Key Considerations |
| Maleimide | Thiosuccinimide | Moderate to Low | Susceptible to retro-Michael reaction, leading to deconjugation and potential thiol exchange with endogenous thiols like glutathione and albumin.[6][7][8] Stability can be enhanced by hydrolysis of the succinimide ring.[2][9] |
| Iodoacetamide | Thioether | High | Forms a very stable and essentially irreversible carbon-sulfur bond under physiological conditions.[1][2] |
| Benzyl Halide | Benzyl Thioether | High | The resulting thioether bond is generally stable and not prone to the reversibility issues seen with maleimides. |
The Achilles' Heel of Maleimide Conjugates: The Retro-Michael Reaction
The primary drawback of maleimide-based bioconjugation is the reversibility of the Michael addition, known as the retro-Michael reaction.[6][7] This can lead to the dissociation of the conjugate, particularly in the presence of high concentrations of other thiols, such as glutathione in the cytoplasm and albumin in the plasma. This "thiol exchange" can result in the transfer of the payload to other biomolecules, leading to off-target effects and reduced efficacy.[7]
A key strategy to mitigate this instability is the hydrolysis of the thiosuccinimide ring in the maleimide conjugate.[9] This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[2] The rate of this stabilizing hydrolysis can be influenced by the local microenvironment on the protein and the structure of the maleimide reagent itself.[9] So-called "self-hydrolysing" maleimides have been developed to accelerate this process and enhance conjugate stability.[9]
Iodoacetamides and Benzyl Halides: A More Robust Alternative
In contrast to maleimides, the thioether bonds formed from iodoacetamides and benzyl halides are significantly more stable and are not susceptible to the retro-Michael reaction.[1] This makes them a superior choice for applications requiring long-term in vivo stability, such as the development of antibody-drug conjugates with extended plasma half-lives. While the reaction kinetics of haloacetamides may be slower than that of maleimides, the resulting irreversible and robust thioether bond provides a significant advantage in terms of the predictability and performance of the final bioconjugate.[1]
Experimental Protocols for Assessing Thioether Bond Stability
Validating the stability of a bioconjugate is a critical step in its development. The following are generalized protocols for key experiments to assess the stability of thioether linkages.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in a physiologically relevant matrix.
Caption: Experimental workflow for an in vitro plasma stability assay.
Methodology:
-
Preparation: Prepare solutions of the bioconjugate in plasma from the desired species (e.g., human, mouse, rat) at a final concentration of approximately 1 mg/mL. Include a control sample of the bioconjugate in a formulation buffer (e.g., PBS).[10]
-
Incubation: Incubate the samples at 37°C for the duration of the experiment.[10]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 120, and 168 hours).[10]
-
Sample Processing:
-
For analysis of the intact bioconjugate (e.g., determining the Drug-to-Antibody Ratio, DAR), isolate the bioconjugate from the plasma matrix using immunoaffinity capture, such as with Protein A or G magnetic beads.[10][11]
-
To quantify the amount of released payload, precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.[10]
-
-
Analysis:
-
Analyze the captured bioconjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates deconjugation.[10][11]
-
Quantify the concentration of the free payload in the supernatant by LC-MS. An increase in free payload over time is indicative of linker cleavage.[10]
-
-
Data Interpretation: Plot the average DAR or the percentage of intact bioconjugate as a function of time to determine the stability profile and calculate the half-life of the conjugate in plasma.
HPLC-Based Thiol Exchange Assay
This assay specifically assesses the susceptibility of maleimide-derived conjugates to thiol exchange.
Methodology:
-
Preparation: Prepare a solution of the maleimide-derived bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Initiation of Exchange: Add a competing thiol, such as glutathione (GSH), to a final concentration of 1-5 mM to simulate the physiological environment.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, such as 1% trifluoroacetic acid (TFA).
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to the exchanged product over time.[12]
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate a half-life for the thiol exchange reaction.
Conclusion: Selecting the Right Tool for the Job
The choice of alkylating agent for thioether bond formation is a critical decision in the design of bioconjugates that directly impacts the stability and, ultimately, the performance of the final product.
-
Maleimides offer rapid and efficient conjugation under mild conditions but the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential instability in vivo. This can be mitigated by strategies that promote the hydrolysis of the succinimide ring.
-
Iodoacetamides and benzyl halides form highly stable and essentially irreversible thioether bonds, making them the preferred choice for applications requiring long-term stability in a biological environment.
By carefully considering the stability requirements of your specific application and utilizing the appropriate analytical methods to validate your bioconjugates, you can ensure the development of robust and reliable tools for research, diagnostics, and therapeutics.
References
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Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. Retrieved from [Link]
- Yan, L., et al. (2016). IgG1 Thioether Bond Formation in Vivo. The Journal of biological chemistry, 291(15), 8086–8095.
- Steen, O., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4343–4351.
-
Waters Corporation. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
- Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1704487.
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
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ResearchGate. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]
- Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (145), 10.3791/59228.
- St Amant, A. D., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of peptide science : an official publication of the European Peptide Society, 29(10), e3495.
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Science.gov. (n.d.). thioester bond cleavage: Topics by Science.gov. Retrieved from [Link]
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CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]
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-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of N-Benzyl-2-bromoacetamide Reaction Completion by HPLC
Abstract
The synthesis of N-Benzyl-2-bromoacetamide is a fundamental transformation in organic chemistry, often serving as a precursor in the development of more complex molecules, including pharmaceutical intermediates. The ability to accurately determine the point of reaction completion is paramount for process optimization, yield maximization, and impurity control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of this reaction. We will delve into the rationale behind method development choices, compare different chromatographic conditions, and benchmark HPLC against alternative analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable analytical protocols.
Introduction
In any chemical synthesis, knowing when a reaction has reached completion is a critical determinant of success. For the acylation of benzylamine with a bromoacetylating agent to form this compound, premature termination can lead to low yields and complex purification challenges due to unreacted starting materials. Conversely, extending the reaction time unnecessarily can lead to the formation of degradation products or other impurities, increasing downstream processing costs and potentially impacting the quality of the final product.
High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for monitoring such reactions due to its high resolution, sensitivity, and quantitative accuracy. This guide will explore the nuances of developing and implementing a quantitative HPLC method tailored for the this compound synthesis, providing actionable insights and comparative data to support your analytical decisions.
Section 1: The Analytical Challenge & Chromatographic Principles
The core of any successful HPLC method is its ability to effectively separate the components of interest in a sample matrix. In this case, the primary goal is to resolve the product, this compound, from the starting materials, primarily benzylamine and the acylating agent (e.g., 2-bromoacetyl bromide or a related activated species).
-
Benzylamine (Reactant): A primary amine, relatively polar, and possesses a benzene ring, making it UV-active.
-
This compound (Product): An amide, significantly less polar than benzylamine due to the masking of the amine group. It also contains a benzene ring and is therefore UV-active.
This difference in polarity is the key physical property we will exploit using Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (the column) is used with a polar mobile phase. In this system, the more polar compound (benzylamine) will elute earlier, while the less polar compound (this compound) will be retained longer by the column.
The Reaction
The synthesis of this compound from benzylamine and 2-bromoacetyl bromide is a nucleophilic acyl substitution.
Caption: Synthesis of this compound.
Section 2: Comparative HPLC Method Development
The choice of column and mobile phase is critical for achieving optimal separation. Here, we compare two common reversed-phase columns and two different elution strategies.
Column Selection: C18 vs. Phenyl-Hexyl
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is excellent for separating compounds based on differences in polarity.
-
Phenyl-Hexyl: This stationary phase incorporates a phenyl ring. This allows for alternative selectivity through π-π interactions with aromatic analytes like our reactant and product. This can sometimes improve peak shape and resolution for aromatic compounds.
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simpler, more robust, and results in faster re-equilibration times. However, it may not be suitable if there are significant differences in polarity between analytes, potentially leading to long run times or poor resolution.
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the stronger, organic solvent (e.g., acetonitrile). This allows for the elution of a wider range of analytes with good peak shape in a shorter overall run time.
Experimental Comparison
Below is a summary of hypothetical yet representative data from the analysis of a reaction mixture using different methods. The goal is to maximize the resolution between benzylamine and the this compound product.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Isocratic C18 | Method B: Gradient C18 | Method C: Isocratic Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% Acetonitrile / 40% Water | A: Water, B: Acetonitrile | 55% Acetonitrile / 45% Water |
| Elution Program | Isocratic | 5-95% B over 10 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Retention Time (RT) - Benzylamine | 2.1 min | 3.5 min | 2.5 min |
| Retention Time (RT) - Product | 4.5 min | 8.2 min | 5.1 min |
| Resolution (Rs) | 2.8 | >10 | 3.1 |
| Run Time | 7 min | 15 min | 8 min |
Analysis:
-
Method A (Isocratic C18): Provides adequate resolution (Rs > 2 is generally considered baseline separated) with a short run time. This is a strong candidate for a routine quality control method.
-
Method B (Gradient C18): Offers excellent resolution, which is ideal for detecting any late-eluting impurities. However, the longer run and re-equilibration time may be a drawback for high-throughput screening.
-
Method C (Isocratic Phenyl-Hexyl): The Phenyl-Hexyl column provides slightly better resolution than the isocratic C18 method, demonstrating the alternative selectivity offered by the phenyl stationary phase.
For routine reaction monitoring where speed and robustness are key, Method A represents an excellent starting point. For impurity profiling or method development, the superior resolving power of Method B is advantageous.
Section 3: A Protocol for Quantitative Analysis
Once a suitable separation method is established, the next step is to create a protocol for quantification. This allows us to convert the peak area from the chromatogram into the concentration of the product, and thus calculate the reaction conversion. We will use the external standard method for this protocol.
Workflow for Quantitative Reaction Monitoring
Caption: HPLC workflow for quantitative reaction analysis.
Step-by-Step Experimental Protocol (using Method A)
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of purified this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (the diluent). This creates a ~1 mg/mL stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards. For example, prepare standards at 5, 10, 25, 50, and 100 µg/mL.
-
-
Generation of the Calibration Curve:
-
Set up the HPLC system according to the parameters of Method A.
-
Inject each calibration standard (e.g., 10 µL) and record the chromatogram.
-
Plot a graph of the peak area of the this compound peak versus the known concentration of the standard.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
-
Reaction Sample Preparation:
-
At a specific time point, carefully withdraw a small, known volume of the reaction mixture (e.g., 10 µL).
-
Immediately quench the reaction by adding it to a larger volume of diluent (e.g., 990 µL in a vial). This stops the reaction and provides a 1:100 dilution. The dilution factor must be chosen to ensure the final concentration falls within the range of the calibration curve.
-
-
Sample Analysis and Calculation:
-
Inject the diluted and quenched reaction sample into the HPLC.
-
Integrate the peak area corresponding to the this compound product.
-
Use the calibration curve equation to calculate the concentration of the product in the injected sample.
-
Multiply the result by the dilution factor to determine the concentration in the original reaction mixture.
-
Calculate the percent conversion by comparing this concentration to the theoretical maximum concentration if 100% of the limiting reagent were converted.
-
Section 4: HPLC vs. Alternative Analytical Techniques
While HPLC is a powerful tool, it is important to understand its performance in the context of other available techniques.
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Principle | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High resolution, highly quantitative, sensitive (UV detection), applicable to a wide range of compounds, easily automated. | Higher initial equipment cost, requires method development, solvent consumption. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a plate | Fast, inexpensive, simple to perform, excellent for a quick qualitative check of reaction progress. | Primarily qualitative or semi-quantitative at best, lower resolution, not easily automated. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning into a gaseous mobile phase with mass-based detection | Excellent separation for volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; this compound may degrade at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can be made quantitative (qNMR), non-destructive. | Lower sensitivity compared to HPLC, very high equipment cost, requires deuterated solvents, complex data analysis. |
Verdict: For quantitative and reliable monitoring of the this compound reaction, HPLC offers the best balance of accuracy, sensitivity, and automation capabilities, making it the superior choice for process development and quality control environments.
Conclusion
The quantitative analysis of this compound reaction completion is readily achievable with a well-developed reversed-phase HPLC method. By systematically selecting an appropriate column and elution mode, a robust and reliable protocol can be established. An isocratic method using a C18 column provides a rapid and effective means for routine analysis, while gradient elution can be employed for more complex impurity profiling. When compared to other techniques, HPLC provides an unparalleled combination of quantitative accuracy and high-resolution separation, solidifying its role as the gold standard for monitoring this and many other critical chemical transformations in the pharmaceutical and chemical industries.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Columns and Consumables. [Link]
-
Vander Heyden, Y., & Mangelings, D. (2011). Recent applications and developments in chiral liquid chromatography. Journal of Chromatography B, 879(11-12), 1039-1040. [Link]
A Researcher's Guide to Cysteine Alkylation: Evaluating the Specificity of N-Benzyl-2-bromoacetamide
For researchers, scientists, and drug development professionals, the precise covalent modification of cysteine residues is a cornerstone of modern chemical biology and targeted therapeutic design. The exceptional nucleophilicity of the cysteine thiol group makes it a prime target for introducing probes, crosslinkers, and therapeutic warheads. However, the success of these endeavors hinges on the selectivity of the chosen reagent. This guide provides an in-depth comparison of N-Benzyl-2-bromoacetamide (2-Br) for cysteine modification, critically evaluating its specificity against other common nucleophilic amino acid residues and benchmarking it against established alternatives.
The Critical Role of Cysteine and the Alkylation Reaction
Cysteine's thiol (-SH) group, with a pKa typically around 8.5, exists in a pH-dependent equilibrium with its more reactive thiolate form (-S⁻).[1] This thiolate is a potent nucleophile, readily attacking electrophilic centers. Alkylating agents, such as haloacetamides and maleimides, exploit this reactivity to form stable, covalent thioether bonds.[1][2] This modification is fundamental in proteomics to prevent disulfide bond formation and in drug development to achieve irreversible target engagement.[3] However, off-target reactions with other nucleophilic residues can lead to experimental artifacts and toxicity, underscoring the need for highly specific reagents.[4][5]
This compound: Mechanism of Action
This compound belongs to the class of haloacetamide reagents. The reaction with cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The electron-rich thiolate anion of cysteine attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group and forming a stable thioether linkage.
Caption: Sₙ2 reaction of this compound with a cysteine thiolate.
The reactivity of haloacetamides is influenced by the nature of the halogen, with the trend being I > Br > Cl.[3][6] Consequently, 2-bromoacetamide reagents like this compound are expected to exhibit high reactivity, comparable to the widely used iodoacetamide (IAM).[6]
Comparative Analysis of Specificity
The key to a successful cysteine modification experiment is to maximize the reaction with the target cysteine(s) while minimizing modifications of other nucleophilic amino acid residues. The primary off-target residues for haloacetamides are lysine, histidine, and methionine.[5]
| Reagent Class | Primary Target | Reaction Mechanism | Known Off-Target Residues | Optimal pH |
| This compound | Cysteine | SN2 Alkylation | Lysine, Histidine, Methionine | 7.5 - 8.5 |
| Iodoacetamide (IAM) | Cysteine | SN2 Alkylation | Lysine, Histidine, Methionine | 7.5 - 8.5[7] |
| N-Ethylmaleimide (NEM) | Cysteine | Michael Addition | Lysine, Histidine (at pH > 7.5) | 6.5 - 7.5[7] |
Specificity for Cysteine over other Nucleophiles: A Deeper Look
The specificity of this compound is intrinsically linked to the pKa of the nucleophilic groups on the amino acid side chains and the reaction pH.
-
Cysteine (pKa ~8.5): At physiological pH (7.4), a significant portion of cysteine residues exists as the highly reactive thiolate anion, making it the primary target for alkylation.
-
Lysine (pKa ~10.5): The ε-amino group of lysine is predominantly protonated and thus not nucleophilic at neutral or slightly basic pH. Reactivity with lysine typically only becomes significant at pH > 9.[8]
-
Histidine (pKa ~6.0): The imidazole side chain of histidine can be alkylated, particularly as the pH approaches and exceeds its pKa.[8] However, the thiolate of cysteine is a much stronger nucleophile than the neutral imidazole ring of histidine.
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This reaction can occur at neutral pH but is generally slower than the reaction with the cysteine thiolate.[8]
The benzyl group in this compound may also contribute to its specificity profile through potential steric hindrance or favorable interactions within the local protein environment, although this is highly context-dependent.
Experimental Protocol for Evaluating Specificity
To empirically determine the specificity of this compound for a protein of interest, a differential alkylation strategy coupled with mass spectrometry is highly effective.
Caption: Workflow for assessing the specificity of cysteine alkylating agents.
Step-by-Step Methodology
-
Protein Preparation:
-
Solubilize the protein of interest in a denaturing buffer (e.g., 8 M urea, 6 M guanidine hydrochloride) to ensure all residues are accessible.
-
Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 37-56°C) for 1 hour.
-
-
Alkylation:
-
Add this compound to a final concentration of 10-50 mM. It is crucial to perform a concentration titration to find the optimal balance between complete cysteine modification and minimal off-target reactions.
-
Incubate in the dark at room temperature for 30-60 minutes. The reaction should be performed at a controlled pH, typically between 7.5 and 8.5, to favor cysteine thiolate formation.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to consume any unreacted this compound.
-
Remove excess reagents and denaturant using a suitable method such as buffer exchange, dialysis, or precipitation.
-
-
Proteolytic Digestion:
-
Digest the alkylated protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Configure the data acquisition to include the expected mass shifts for modifications on cysteine (+227.08 Da for this compound) as well as potential off-target modifications on lysine, histidine, and methionine.
-
-
Data Analysis:
-
Use a suitable proteomics software suite to search the MS/MS data against the protein sequence database.
-
Quantify the extent of modification at each cysteine residue and search for evidence of off-target modifications on other nucleophilic residues.
-
Conclusion and Recommendations
This compound is a highly reactive haloacetamide reagent that offers an effective means of alkylating cysteine residues. Its specificity is primarily driven by the superior nucleophilicity of the cysteine thiolate at physiological to slightly basic pH. While off-target modifications of lysine, histidine, and methionine are possible, these can be minimized by careful optimization of reaction conditions, including pH, reagent concentration, and reaction time.
For researchers seeking a reliable and efficient cysteine modifying agent, this compound represents a strong candidate. However, as with any covalent modification strategy, empirical validation of its specificity for the protein and system of interest is paramount for generating robust and reproducible data. The provided experimental workflow offers a clear path to achieving this validation.
References
- Benchchem. (2025). A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals.
- Benchchem. (2025).
- Benchchem. (2025). A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide.
- Benchchem. (2025).
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3443–3448. [Link]
- Creative Proteomics. (n.d.).
- Benchchem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs.
-
Carroll, K. S., & Straight, P. D. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Current protocols in protein science, Chapter 16, Unit 16.5. [Link]
Sources
- 1. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of N-Benzyl-2-bromoacetamide: A Comparative Analysis of Titrimetric and Chromatographic Methods
For researchers and professionals in the dynamic field of drug development, the purity of synthesized intermediates like N-Benzyl-2-bromoacetamide is not merely a quality metric; it is the bedrock of reproducible results and the foundation of subsequent synthetic steps. As a key building block, its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, field-proven perspective on assessing the purity of this compound, focusing on the often-overlooked power of titrimetric analysis and comparing it objectively with modern chromatographic and spectroscopic techniques.
Part 1: The Titrimetric Approach - A Gold Standard for Absolute Purity
While chromatographic methods like HPLC are invaluable for identifying and quantifying impurities, titration remains a primary analytical technique, or an "absolute method," for determining the purity of a substance without reliance on a reference standard of the same compound. For an α-haloamide like this compound, the covalently bound bromine atom provides a perfect handle for highly accurate and precise quantification via argentometric titration.
The Principle: Argentometric Titration of Covalently Bound Bromine
The core of this method lies in the quantitative reaction between the bromide in the analyte and silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution. The underlying chemical reaction is a precipitation reaction:
C₆H₅CH₂NHC(O)CH₂Br + AgNO₃ → C₆H₅CH₂NHC(O)CH₂NO₃ + AgBr(s)↓
The key to accuracy is the precise detection of the equivalence point, where all the bromide has reacted. While colored indicators can be used, potentiometric endpoint detection using a silver electrode is vastly superior. It eliminates the subjectivity of color change and provides a sharp, unambiguous inflection in the potential curve at the endpoint, ensuring high precision.
Establishing a Self-Validating Protocol
A protocol is only as trustworthy as its validation.[1][2] In regulated industries, method validation is mandatory to ensure that the chosen analytical procedure is suitable for its intended purpose.[3] The following protocol is designed as a self-validating system, incorporating titrant standardization and providing a framework for full validation.
This protocol outlines the determination of this compound purity using an automated potentiometric titrator.
Reagents and Equipment:
-
Automated Potentiometric Titrator with a silver combination electrode
-
Analytical Balance (readable to 0.1 mg)
-
This compound (synthesized, crude or purified)
-
Primary Standard Sodium Chloride (NaCl), dried at 110°C for 2 hours
-
0.1 M Silver Nitrate (AgNO₃) volumetric solution
-
Acetic Acid, glacial
-
Acetone, analytical grade
Step 1: Titrant Standardization (Ensuring Accuracy) The accuracy of the entire analysis hinges on knowing the exact concentration of the AgNO₃ titrant.[1][2]
-
Accurately weigh approximately 100-150 mg of dried primary standard NaCl into a titration beaker.
-
Dissolve the NaCl in 50 mL of deionized water and add 5 mL of glacial acetic acid.
-
Titrate with the 0.1 M AgNO₃ solution potentiometrically. The endpoint is the point of maximum inflection of the potential curve.
-
Perform the standardization in triplicate. The Relative Standard Deviation (RSD) should be ≤ 0.2%.
-
Calculate the exact molarity of the AgNO₃ solution.
Step 2: Sample Analysis
-
Accurately weigh approximately 400-500 mg of the synthesized this compound into a titration beaker.
-
Dissolve the sample in a mixture of 40 mL of acetone and 10 mL of glacial acetic acid. The organic solvent is necessary to dissolve the non-polar analyte.
-
Immerse the silver electrode and the titrator dispensing tip into the solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution. Record the volume of titrant consumed at the potentiometric endpoint.
-
Perform the analysis in triplicate.
Step 3: Calculation of Purity The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of AgNO₃ titrant consumed (mL)
-
M = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW = Molecular Weight of this compound (228.10 g/mol )
-
W = Weight of the sample (mg)
To fully trust the results, the method must be validated according to guidelines like ICH Q2(R1) or USP <1225>.[1][3]
-
Specificity: This is the ability to measure the analyte accurately in the presence of impurities.[1] Potential impurities in the synthesis of this compound include unreacted benzylamine and bromoacetylating agents.[4] Neither of these contains covalent bromine, and thus will not interfere with the argentometric titration. Ionic bromides (e.g., from bromoacetyl bromide) would interfere, but are typically removed during workup and purification steps like aqueous washes.[4]
-
Linearity: Demonstrates that the results are directly proportional to the concentration of the analyte.[2] This is confirmed by analyzing samples at different concentrations (e.g., 80%, 100%, and 120% of the target sample weight) and plotting the titrant volume consumed against the sample weight. The coefficient of determination (R²) should be ≥ 0.999.[2]
-
Accuracy & Precision: Accuracy is the closeness of the result to the true value, while precision measures the agreement between repeated measurements.[3] They are typically assessed together by performing at least nine determinations across three concentration levels (e.g., 80%, 100%, 120%).[1][2] High accuracy and precision are hallmarks of a robust titrimetric method.
Part 2: A Comparative Analysis - Titration vs. Alternative Methods
The choice of an analytical method should be a deliberate one, based on the specific needs of the analysis. While titration provides a highly accurate measure of the main component, other methods offer complementary information, particularly regarding the impurity profile.
When is Titration the Right Choice?
Titration excels as a primary method for:
-
Absolute Quantification: Determining purity without needing a pre-certified reference standard.
-
High-Precision Assays: When the primary goal is to get a very precise purity value for the bulk material.
-
Cost-Effective Quality Control: It is generally less expensive in terms of equipment and consumables than chromatography.
Alternative Methodologies
-
High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis in the pharmaceutical industry.[5][6] It separates the main compound from all detectable impurities, providing a purity value based on the relative peak area. Its strength is in providing a detailed impurity profile.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, it is less common than HPLC for this class of compounds. It is excellent for identifying residual solvents.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[4] It can identify and quantify impurities if their signals do not overlap with the main compound's signals.
-
Melting Point Analysis: A simple, rapid indicator of purity. A sharp melting point within a narrow range suggests high purity, whereas a broad or depressed melting point indicates the presence of impurities.[7] It is qualitative rather than quantitative.
Quantitative Performance Comparison
The following table provides an objective comparison of these methods for the specific task of assessing the purity of synthesized this compound.
| Feature | Potentiometric Titration | HPLC (UV Detection) | ¹H NMR Spectroscopy | Melting Point Analysis |
| Principle | Chemical Reaction (Precipitation) | Chromatographic Separation | Nuclear Spin Resonance | Phase Transition |
| Primary Use | Absolute Purity Assay | Impurity Profiling & Purity | Structure Elucidation & Purity | Preliminary Purity Check |
| Specificity | High (for covalent bromine) | Very High (separates isomers) | High (structurally specific) | Low (non-specific) |
| Accuracy | Excellent (typically >99.5%) | Very Good (depends on standard) | Very Good (qNMR) | Not Quantitative |
| Precision (RSD) | Excellent (≤ 0.5%) | Very Good (≤ 1.0%) | Good (1-2%) | Not Applicable |
| Sensitivity | Moderate (mg range) | High (µg to ng range) | Moderate (mg range) | Low (requires visible melt) |
| Speed/Throughput | Moderate | Low to Moderate | High | Very High |
| Cost (Equipment) | Low to Moderate | High | Very High | Very Low |
| Provides Impurity ID? | No | No (requires MS detector) | Yes (if impurity is known) | No |
Part 3: Practical Application & Workflow Visualization
Visualizing workflows and decision processes can clarify complex analytical choices. The following diagrams, rendered in DOT language, illustrate the practical application of the described methods.
Diagram: Titration Workflow
Caption: Experimental workflow for purity assessment via potentiometric titration.
Diagram: Method Selection Guide
Sources
- 1. usp.org [usp.org]
- 2. Validation of titration methods | Metrohm [metrohm.com]
- 3. selectscience.net [selectscience.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
comparative analysis of N-Benzyl-2-bromoacetamide and chloroacetamide for protein modification
For researchers, scientists, and drug development professionals, the precise and targeted modification of proteins is a cornerstone of modern biological research. Covalent modification of specific amino acid residues, particularly cysteine, is essential for a myriad of applications, from fundamental proteomics to the development of antibody-drug conjugates. The choice of the alkylating agent is a critical decision that profoundly influences the efficiency, specificity, and outcome of these experiments.
This guide provides an in-depth comparative analysis of two haloacetamide-based alkylating agents: N-Benzyl-2-bromoacetamide and Chloroacetamide. We will explore their chemical properties, reaction mechanisms, and performance in protein modification, supported by experimental data and detailed protocols to empower you to make an informed decision for your specific research needs.
The Chemistry of Cysteine Alkylation by Haloacetamides
Both this compound and chloroacetamide modify proteins through the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction. The key player in this reaction is the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue. This highly nucleophilic thiolate attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide ion (bromide or chloride) and forming a stable, irreversible thioether bond.[1][2]
The rate of this reaction is primarily dictated by two factors: the nucleophilicity of the cysteine thiol and the electrophilicity of the alkylating agent. The pKa of the cysteine thiol group is typically around 8.3-8.6, meaning that a slightly basic pH (7.5-8.5) is optimal for the reaction, as it increases the concentration of the more reactive thiolate anion.[3]
The electrophilicity of the haloacetamide reagent is largely determined by the nature of the halogen, which acts as the leaving group. The reactivity trend for halogens as leaving groups is Iodo > Bromo > Chloro.[2] Consequently, reagents containing bromine are more reactive than their chlorine-containing counterparts.
Caption: General SN2 reaction mechanism for cysteine alkylation by haloacetamides.
Head-to-Head Comparison: this compound vs. Chloroacetamide
The structural difference between these two reagents lies in the substituent on the acetamide nitrogen and the halogen. This compound features a bromine atom and a benzyl group, while chloroacetamide has a chlorine atom and two hydrogen atoms. These differences have significant implications for their performance.
| Feature | This compound (Inferred) | Chloroacetamide | Rationale & References |
| Reactivity | Higher | Lower | Bromine is a better leaving group than chlorine, leading to a faster reaction rate.[1][2] |
| Selectivity | Lower | Higher | Higher reactivity increases the likelihood of off-target reactions with other nucleophilic residues. Chloroacetamide is known to be more specific for cysteine than iodo- and bromo-analogs.[4][5][6][7] |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Both are sulfhydryl-reactive reagents.[1][5] |
| Major Side Reactions | Alkylation of Lys, His, Met, N-terminus | Methionine Oxidation (up to 40%), Alkylation of Lys, His, N-terminus at high concentrations or incorrect pH.[4][5][7][8] | The high reactivity of bromoacetamides leads to more side reactions with various nucleophiles.[1] Chloroacetamide's most significant drawback is causing extensive methionine oxidation.[4][7][8] |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | A slightly basic pH is required to deprotonate the cysteine thiol to the more reactive thiolate form.[3] |
| Solution Stability | Less Stable | More Stable | Chloroacetamide is more stable in solution than iodoacetamide, a more reactive analog of bromoacetamide.[5] |
| Mass Shift (Monoisotopic) | +147.0684 Da | +57.0215 Da | This is a critical parameter for mass spectrometry-based verification.[2][5] |
In-Depth Analysis
Reactivity: The primary advantage of This compound lies in its higher reactivity.[2] This can translate to shorter incubation times or the ability to use lower reagent concentrations to achieve complete alkylation, which can be beneficial when working with sensitive proteins.
Selectivity and Side Reactions: This is where the two reagents diverge significantly. Chloroacetamide is generally considered more specific for cysteine residues compared to its more reactive bromo- and iodo- counterparts.[4][5][6] However, this improved specificity comes with a major caveat: a high propensity to cause oxidation of methionine residues.[4][8] Studies have shown that chloroacetamide can oxidize up to 40% of all methionine-containing peptides, a stark contrast to the 2-5% observed with iodoacetamide (a close analog of this compound).[4][7] This extensive and often unpredictable modification can significantly complicate downstream analysis, particularly in quantitative proteomics.
Conversely, the higher reactivity of This compound makes it more prone to off-target modifications of other nucleophilic amino acid side chains, such as lysine, histidine, and the N-terminus of the protein.[1] While these side reactions can be minimized by carefully controlling pH, temperature, and reagent concentration, the risk remains higher than with chloroacetamide.
The Benzyl Group: The presence of the benzyl group on this compound introduces a bulky, hydrophobic moiety. While this could potentially be exploited for specific applications, such as introducing a hydrophobic tag or influencing protein-protein interactions, it may also lead to solubility issues or aggregation for some proteins.
Experimental Design: Protocols for Protein Modification
To ensure a self-validating and reproducible experimental design, it is crucial to follow a well-defined protocol. Below are step-by-step methodologies for in-solution protein alkylation, tailored for each reagent.
Caption: A generalized workflow for in-solution protein reduction and alkylation.
Protocol 1: Modification with this compound
Rationale: This protocol uses a lower concentration of the alkylating agent compared to chloroacetamide, leveraging its higher reactivity to achieve efficient modification while attempting to minimize off-target reactions.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing reduction buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.3).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Immediately before use, prepare a fresh stock solution of this compound (e.g., 200 mM in a compatible solvent like acetonitrile or DMSO).
-
Add the this compound stock solution to the protein sample to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature in the dark to prevent light-induced degradation of the reagent.
-
-
Quenching:
-
Quench any unreacted this compound by adding DTT to an additional final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Proceed with buffer exchange (e.g., using a desalting column) or protein precipitation to remove excess reagents and denaturants prior to downstream applications like enzymatic digestion and mass spectrometry.[1]
-
Protocol 2: Modification with Chloroacetamide
Rationale: This protocol uses a higher concentration of chloroacetamide to compensate for its lower reactivity, ensuring complete alkylation of cysteine residues.[1]
-
Protein Solubilization and Reduction:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Alkylation:
-
Immediately before use, prepare a fresh stock solution of chloroacetamide (e.g., 400 mM in buffer). Chloroacetamide is mildly light-sensitive.[5]
-
Add the chloroacetamide stock solution to the protein sample to a final concentration of 40 mM.[1]
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
-
Quenching:
-
Follow the same procedure as in Protocol 1, Step 3.
-
-
Sample Cleanup:
-
Follow the same procedure as in Protocol 1, Step 4.
-
Verifying Modification: The Role of Mass Spectrometry
Mass spectrometry (MS) is the gold-standard technique for confirming and characterizing protein modifications.[9][10][11]
-
Intact Mass Analysis: Analyzing the protein before and after the reaction can confirm successful modification by observing the expected mass shift (+147.0684 Da for this compound, +57.0215 Da for chloroacetamide).[12][13]
-
Bottom-Up Proteomics: For more detailed information, the modified protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] This approach allows for the precise identification of the modified cysteine residues and can also be used to quantify the extent of modification and identify any off-target reactions.[13]
Conclusion and Recommendations
The choice between this compound and chloroacetamide is a trade-off between reactivity and specificity.
Choose this compound when:
-
Speed is critical: Its higher reactivity allows for shorter reaction times.
-
Working with less sensitive proteins: The risk of off-target modifications is a manageable concern.
-
Methionine oxidation is a major concern: It is expected to cause significantly less methionine oxidation than chloroacetamide.
Choose Chloroacetamide when:
-
Specificity for cysteine is paramount: It is less prone to modifying other nucleophilic residues like lysine and histidine.[4][6]
-
Methionine residues are absent or not of interest: The high rate of methionine oxidation is a significant drawback that must be considered. If methionine-containing peptides are critical to your study, chloroacetamide may not be the ideal choice.[4][7][8]
Ultimately, the optimal choice of alkylating agent depends on the specific protein of interest, the experimental goals, and the downstream analytical methods. For critical applications, it is always advisable to perform pilot experiments to validate the chosen reagent and optimize reaction conditions for your specific system.
References
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434–3439. Retrieved from [Link]
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OmicsDI. (n.d.). PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. Retrieved from [Link]
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Pivovarenko, O., et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition, 61(15), e202116248. Retrieved from [Link]
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Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1937–1947. Retrieved from [Link]
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Zgoda, V. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-31. Retrieved from [Link]
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Zgoda, V. G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18–31. Retrieved from [Link]
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ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. Retrieved from [Link]
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Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Retrieved from [Link]
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Chouchirev, M., et al. (2022). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 17(10), 2874–2883. Retrieved from [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434-3439. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]
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University of Leeds. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
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Wiley Online Library. (n.d.). Analysis of Protein Post-Translational Modifications by Mass Spectrometry. Retrieved from [Link]
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Taylor & Francis. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. Retrieved from [Link]
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University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UWPR. Retrieved from [Link]
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MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. AppliedChem. Retrieved from [Link]
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Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2032–2044. Retrieved from [Link]
-
Nature. (2023). Uncovering hidden protein modifications with native top-down mass spectrometry. Nature Methods. Retrieved from [Link]
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WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]
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Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425. Retrieved from [Link]
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Xu, B., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances, 12(2), 692-697. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Benzyl thioethers and thioetherification reactions. Retrieved from [Link]
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CORE. (2016). Chemical Protein Modification through Cysteine. Retrieved from [Link]
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RSC Publishing. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances. Retrieved from [Link]
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Sato, S., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Communications Chemistry, 3(1), 1-8. Retrieved from [Link]
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A Comparative Guide to Alkylating Agents: Benzyl Halides vs. Bromoacetamide in Bioconjugation and Chemical Biology
Introduction
In the fields of chemical biology, proteomics, and drug development, the precise chemical modification of biomolecules is a foundational technique. Alkylating agents, a class of electrophilic compounds, are instrumental in this pursuit, enabling researchers to probe protein function, prepare samples for mass spectrometry, and develop targeted covalent inhibitors.[1] The choice of an alkylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of an experiment.
This guide provides an in-depth comparison of two distinct classes of alkylating agents: the highly reactive benzyl halides (represented by benzyl bromide) and the widely utilized α-haloacetamides (represented by bromoacetamide). We will dissect their underlying reaction mechanisms, compare their reactivity based on experimental data, and provide practical protocols to empower researchers to make informed decisions for their specific applications.
Foundational Principles of Reactivity
1.1 The Nucleophile: The Cysteine Thiolate
While several amino acid side chains possess nucleophilic character, the thiol group of cysteine is a primary target for alkylation due to its unique reactivity.[2] This reactivity is not uniform; it is critically dependent on the pH of the local environment. The protonated thiol (R-SH) is a relatively weak nucleophile. Deprotonation yields the thiolate anion (R-S⁻), a significantly more potent nucleophile that readily attacks electrophilic centers.[3][4]
The equilibrium between the thiol and thiolate is governed by the thiol's acid dissociation constant (pKa).[5] While the pKa of free cysteine is ~8.5, within a protein's microenvironment, this value can be substantially lowered by factors like hydrogen bonding, effectively increasing the concentration of the hyper-reactive thiolate at physiological pH (~7.4).[6][7] Understanding the pKa of the target cysteine is therefore paramount for optimizing any alkylation strategy.
1.2 The Electrophiles: Chemical Structures and Properties
The reactivity of benzyl bromide and bromoacetamide stems from an electrophilic carbon atom bonded to a good leaving group (Br⁻). However, the molecular scaffolds to which these reactive centers are attached are fundamentally different, leading to profound differences in their chemical behavior.
-
Benzyl Bromide: Features a bromine atom attached to a benzylic carbon (a carbon directly bonded to a benzene ring). The π-system of the aromatic ring plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions.[8]
-
Bromoacetamide: An α-haloacetamide where the bromine is on a carbon adjacent to a carbonyl group. This structure is a classic framework for SN2 reactions in biochemical applications.[9]
Mechanistic Deep Dive
2.1 Benzyl Halides: Enhanced Reactivity Through π-System Stabilization
Benzyl halides exhibit exceptional reactivity due to the ability of the adjacent benzene ring to stabilize charge development during nucleophilic substitution.[10] This stabilization facilitates both SN1 and SN2 pathways.
-
SN1 Pathway: In polar, protic solvents or with weak nucleophiles, the reaction can proceed via an SN1 mechanism. The departure of the bromide leaving group forms a benzylic carbocation. This intermediate is highly stabilized through resonance, as the positive charge is delocalized across the aromatic ring.[11][12] This stabilization lowers the activation energy for carbocation formation, accelerating the reaction.[10]
-
SN2 Pathway: With strong nucleophiles, the reaction favors a concerted SN2 mechanism. The π-orbitals of the benzene ring overlap with the p-orbital of the benzylic carbon in the transition state, effectively stabilizing the buildup of negative charge and lowering the activation energy.[8]
Caption: Resonance delocalization stabilizes the benzyl carbocation.
2.2 Bromoacetamide: The Classic SN2 Pathway
Bromoacetamide and other α-haloacetamides react almost exclusively through a bimolecular SN2 mechanism.[9][13] The reaction involves a single, concerted step where the nucleophile (e.g., a cysteine thiolate) attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide ion.[14] This backside attack results in an inversion of stereochemistry at the carbon center. The rate of this reaction is dependent on the concentration of both the nucleophile and the electrophile.[15][16]
Caption: The SN2 reaction of a thiolate with bromoacetamide.
Head-to-Head Reactivity and Selectivity Comparison
The structural and mechanistic differences between benzyl halides and bromoacetamide translate directly into distinct reactivity profiles and target selectivities.
| Feature | Benzyl Bromide | Bromoacetamide | Rationale & References |
| Relative Reactivity | Extremely High | Moderate to High | Benzyl bromide is over 50 times more reactive than iodoacetate towards methionine.[17] Iodoacetamide is more reactive than bromoacetamide, implying a substantial reactivity advantage for benzyl bromide.[2][18] |
| Primary Mechanism | SN1 / SN2 Hybrid | SN2 | Benzyl group stabilizes both carbocation intermediates and SN2 transition states.[8][10] α-haloacetamides are classic SN2 electrophiles.[9][13] |
| Primary Target | Cysteine, Methionine | Cysteine | Benzyl bromide is highly selective for sulfur nucleophiles.[17] Bromoacetamide is primarily used for cysteine modification.[9] |
| Off-Target Reactivity | Low (at neutral pH) | Histidine, Lysine (at pH > 7) | High sulfur selectivity makes benzyl bromide less prone to modifying other nucleophiles.[17] Haloacetamides can react with other nucleophilic residues as pH increases.[2][9][19] |
3.1 Causality Behind Reactivity Differences
The superior reactivity of benzyl bromide is a direct consequence of the extensive stabilization afforded by the phenyl ring's π-system. This stabilization significantly lowers the activation energy barrier for both SN1 and SN2 pathways compared to the α-carbon of bromoacetamide, which lacks a comparable resonance-stabilizing feature. One study compellingly demonstrated that benzyl bromide alkylates the sulfur ether of methionine more than 50 times faster than iodoacetate, a more reactive analogue of bromoacetamide.[17] This highlights the profound activating effect of the benzyl group.
3.2 Chemoselectivity: A Critical Distinction
For applications in complex biological mixtures, chemoselectivity is as important as raw reactivity.
-
Benzyl Bromide shows remarkable selectivity for sulfur-containing nucleophiles. It readily alkylates both cysteine and methionine residues.[17] This high selectivity is advantageous when specifically targeting these residues while minimizing modifications to others like lysine or histidine.
-
Bromoacetamide , while primarily targeting the highly nucleophilic cysteine thiolate at neutral or slightly alkaline pH, can exhibit off-target reactivity.[9] As the pH increases, other nucleophilic residues like the imidazole ring of histidine and the ε-amino group of lysine become deprotonated and sufficiently nucleophilic to react, potentially complicating downstream analysis.[2][19]
Practical Applications and Experimental Workflow
The choice between these reagents should be guided by the experimental goal.
-
Bromoacetamide (and its more reactive cousin, iodoacetamide) is the workhorse for applications requiring robust and complete alkylation of all accessible cysteine residues, such as in bottom-up proteomics to prevent disulfide bond reformation.[18] Its well-characterized behavior and established protocols make it a reliable choice.
-
Benzyl Bromide is the superior choice for applications demanding very rapid kinetics or high chemoselectivity for sulfur-containing residues.[17] This could include time-resolved labeling experiments or situations where modification of histidine and lysine must be strictly avoided.
Caption: Experimental workflow for the comparative study of alkylating agents.
Experimental Protocols
To provide a tangible comparison, the following protocol outlines a method for evaluating the alkylation efficiency of benzyl bromide and bromoacetamide on a model cysteine-containing peptide, Glutathione (GSH).
Protocol 1: Comparative Alkylation of Glutathione (GSH)
Objective: To compare the reaction kinetics and product formation of benzyl bromide and bromoacetamide with GSH via LC-MS analysis.
Materials:
-
Glutathione (GSH), reduced form
-
Benzyl bromide
-
2-Bromoacetamide
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Dithiothreitol (DTT) for quenching
-
LC-MS system
Methodology:
-
Reagent Preparation (Prepare Fresh):
-
GSH Stock (10 mM): Dissolve 3.07 mg of GSH in 1 mL of 50 mM Ammonium Bicarbonate buffer.
-
Alkylating Agent Stocks (100 mM):
-
Benzyl Bromide: Carefully dissolve 17.1 mg (approx. 11.4 µL) in 1 mL of ACN. Caution: Benzyl bromide is a lachrymator and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Bromoacetamide: Dissolve 13.8 mg in 1 mL of 50 mM Ammonium Bicarbonate buffer.
-
-
Quenching Solution (1 M DTT): Dissolve 154.2 mg of DTT in 1 mL of water.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 100 µL of the 10 mM GSH stock solution.
-
To initiate the reactions, add 11 µL of the 100 mM alkylating agent stock to the respective GSH tubes to achieve a final concentration of ~10 mM alkylating agent (a slight excess).
-
Vortex briefly and incubate at room temperature (25°C).
-
-
Time-Course Sampling:
-
At specified time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the aliquot by adding it to a tube containing 5 µL of 1 M DTT and 85 µL of 0.1% Formic Acid in water. The excess DTT will consume any unreacted alkylating agent.
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a reverse-phase LC-MS system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate GSH and its alkylated products (e.g., 5-50% B over 10 minutes).
-
MS Detection: Monitor the expected masses in positive ion mode:
-
GSH (unreacted): m/z 308.09
-
GSH + Benzyl: m/z 398.14
-
GSH + Acetamide: m/z 365.11
-
-
-
Data Analysis:
-
Integrate the peak areas for the unreacted GSH and the respective alkylated products at each time point.
-
Calculate the percentage of GSH converted to product over time to compare the reaction rates.
-
Expected Outcome: The data will likely show a significantly faster rate of product formation for the benzyl bromide reaction compared to the bromoacetamide reaction, quantitatively demonstrating the higher reactivity of the benzyl group.
Conclusion
The benzyl group and bromoacetamide represent two powerful yet distinct tools for the chemical modification of biomolecules. Bromoacetamide is a reliable and effective reagent for comprehensive cysteine alkylation, making it a staple in proteomics. In contrast, the benzyl group, typically delivered via a benzyl halide, offers superior reactivity and a refined chemoselectivity for sulfur-containing amino acids.[17] This makes it an ideal choice for rapid labeling or when modifications to other nucleophilic residues must be minimized. By understanding the fundamental mechanistic differences and reactivity profiles presented in this guide, researchers, scientists, and drug development professionals can strategically select the optimal alkylating agent to advance their scientific objectives.
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Brainly. (2024). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]
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Roos, G., & Messens, J. (2011). Understanding the pK(a) of redox cysteines: the key role of hydrogen bonding. Antioxidants & Redox Signaling, 15(1), 75-86. [Link]
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Smith, M. E. B., et al. (2013). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & Biomolecular Chemistry, 11(22), 3647-3651. [Link]
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Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Journal of Biological Chemistry, 290(45), 26819-26828. [Link]
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Galabov, B., et al. (2013). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 78(14), 7036-7045. [Link]
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Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]
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Rogers, G. A., Shaltiel, N., & Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. Journal of Biological Chemistry, 251(18), 5711-5717. [Link]
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Zaugg, H. E. (1972).[20] Modification of proteins with active benzyl halides. Methods in Enzymology, 25, 468-482. [Link]
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ResearchGate. (2018). A comparison of several modern alkylating agents. [Link]
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Haqqani, A. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 622, 114137. [Link]
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Staderini, M., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Journal of Peptide Science, 28(1), e3367. [Link]
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A Senior Application Scientist's Guide to Profiling N-Benzyl-2-bromoacetamide Cross-Reactivity in Complex Biological Samples
The Challenge of Covalent Probe Selectivity
Covalent inhibitors and probes have seen a resurgence in drug discovery, offering potent and durable target engagement.[1][2] However, their inherent reactivity poses a significant challenge: the potential for off-target modifications.[3] An ideal probe should exhibit high specificity for its intended target with minimal cross-reactivity. Assessing this selectivity is non-trivial, especially in the milieu of a complex proteome where thousands of potential binding partners exist.[4][5]
N-Benzyl-2-bromoacetamide, as a bromoacetamide derivative, is expected to primarily target nucleophilic amino acid residues, with a strong preference for cysteine thiols through an SN2 alkylation mechanism.[6][7] Its reactivity is comparable to the widely used iodoacetamide (IAM), though potentially modulated by the steric bulk of the benzyl group.[7] Understanding the proteome-wide interaction landscape of NBBA is crucial for its validation as a specific chemical tool.
Comparative Analysis of Cysteine-Reactive Probes
The choice of a reactive probe significantly influences the outcome of proteomic studies.[8][9] Below is a comparison of NBBA with other common cysteine-alkylating agents. The properties for NBBA are inferred from the known reactivity of bromoacetamides.[7]
| Feature | This compound (Inferred) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Mass Shift (Da) | +149.06 | +57.02 | +125.05 |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation[6] | Michael Addition[6] |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5[6] | 6.5 - 7.5[6] |
| Relative Reactivity | High | High[9] | High, but different pH profile |
| Specificity | High for Cys, potential for others | High for Cys, can react with Met, Lys, His at higher pH.[6][8] | Highly specific for Cys at physiological pH.[6] |
| Key Advantage | Benzyl group may confer unique binding pocket specificity. | Well-characterized, extensive literature. | High specificity for thiols. |
| Potential Drawback | Potential for off-target reactivity similar to IAM. | Can modify other nucleophilic residues.[8] | Can undergo hydrolysis.[7] |
This comparison highlights that while NBBA is structurally similar to IAM, the benzyl group could influence its binding profile, potentially offering greater selectivity for certain protein binding pockets while still carrying the inherent risk of off-target reactions common to haloacetamides.
Experimental Strategy: Chemoproteomic Profiling
To comprehensively map the cross-reactivity of NBBA, a chemoproteomic approach, specifically Activity-Based Protein Profiling (ABPP), is the gold standard.[10][11][12][13] ABPP utilizes chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[14] A competitive ABPP workflow is ideal for defining the targets of an unlabeled compound like NBBA.
The logic behind this workflow is to first treat the proteome with NBBA, allowing it to bind to its targets. Subsequently, a broadly reactive, tagged probe (e.g., iodoacetamide-alkyne) is added to label the remaining accessible cysteines. By quantifying the reduction in signal from the tagged probe at specific sites, we can infer where NBBA has bound.
Caption: Competitive ABPP workflow for NBBA target profiling.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for assessing NBBA cross-reactivity.
Preparation of Cell Lysate
The quality of the biological sample is critical for reliable results.
-
Cell Culture: Grow cells of interest (e.g., HEK293T) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS, then scrape into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).
-
Homogenization: Sonicate the suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g, 20 min, 4°C) to pellet cell debris.
-
Quantification: Collect the supernatant (proteome) and determine protein concentration using a standard assay (e.g., BCA assay). Normalize concentration to 2 mg/mL.
Causality Insight: The use of a clarified, normalized proteome ensures reproducibility and allows for accurate quantitative comparisons between the NBBA-treated and control samples.
Competitive Labeling and Sample Preparation for Mass Spectrometry
This protocol is adapted from established isoTOP-ABPP methods.[15]
-
Competitive Inhibition: Aliquot 1 mg of the proteome for each condition (NBBA and DMSO control). Add NBBA to the treatment sample to a final concentration of 100 µM. Add an equivalent volume of DMSO to the control. Incubate for 1 hour at 37°C with gentle agitation.
-
Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to a final concentration of 100 µM to both samples. Incubate for 1 hour at room temperature in the dark.
-
Click Chemistry: To conjugate a reporter tag, add TAMRA-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour at room temperature. This step allows for visualization by in-gel fluorescence.
-
Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess reagents.
-
Reduction and Alkylation: Resuspend the protein pellet in 6 M urea. Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with standard iodoacetamide to ensure complete denaturation and prevent disulfide bond reformation.[8][16]
-
Proteolytic Digestion: Dilute the urea and digest the proteins into peptides overnight using trypsin.
-
Enrichment: For tagged peptides, use streptavidin beads (if a biotin-azide tag was used in step 3) to enrich for the peptides that were labeled by the probe.
-
Desalting: Clean up the peptide samples using a C18 desalting column prior to mass spectrometry analysis.
Self-Validation Insight: The protocol includes both a negative control (DMSO) and a complete alkylation step with standard IAM after probe labeling. This ensures that any observed differences in the final analysis are due to the competitive binding of NBBA and not incomplete labeling or sample handling artifacts.
LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Analyze the prepared peptide samples using a high-resolution Orbitrap mass spectrometer.[17] Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
Database Searching: Search the resulting raw data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer. Specify carbamidomethyl (C) as a fixed modification and the probe-adduct on cysteine as a variable modification.
-
Quantification: Use label-free quantification (LFQ) to compare the intensity of probe-labeled peptides between the NBBA-treated and DMSO control samples.[18][19]
-
Hit Identification: A "hit" or potential off-target is a cysteine-containing peptide that shows a statistically significant reduction in intensity in the NBBA-treated sample compared to the control. A common threshold is a >75% reduction in signal (Competition Ratio ≥ 4) and a p-value < 0.05.[20]
Caption: Data analysis workflow for identifying NBBA off-targets.
Conclusion and Future Directions
This guide outlines a robust, objective framework for assessing the cross-reactivity of this compound in complex biological samples. By employing a competitive chemoproteomic strategy, researchers can generate a comprehensive profile of its on- and off-targets, a critical step in validating its use as a selective chemical probe.[21] The benzyl moiety of NBBA may offer unique selectivity compared to smaller alkylating agents, and the described workflows provide the means to rigorously test this hypothesis. Future work should involve performing these experiments across multiple cell lines and, eventually, in vivo to fully characterize the probe's behavior in different biological contexts.
References
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Molecular Biosciences. [Link]
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Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). Molecular BioSystems. [Link]
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A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). MDPI. [Link]
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Activity-based protein profiling: A graphical review. (2023). ResearchGate. [Link]
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Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). Molecular BioSystems (RSC Publishing). [Link]
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Ligand discovery by activity-based protein profiling. (2024). ResearchGate. [Link]
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(PDF) A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). ResearchGate. [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers. [Link]
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Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. (2016). PMC - NIH. [Link]
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The in situ proteomic reactivity of covalent kinase inhibitors is... (n.d.). ResearchGate. [Link]
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Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023). PubMed Central. [Link]
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Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate. [Link]
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Challenges in Selectivity, Specificity and Quantitation Range of Ligand-Binding Assays: Case Studies Using A Microfluidics Platform. (2017). ResearchGate. [Link]
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From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. (n.d.). MDPI. [Link]
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Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Europe PMC. [Link]
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Chemoproteomic methods for covalent drug discovery. (2020). PMC - PubMed Central. [Link]
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Reactive chemistry for covalent probe and therapeutic development. (2021). PMC - NIH. [Link]
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Addressing the Challenges of Small Molecule Analysis. (2021). Technology Networks. [Link]
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Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2018). PMC - NIH. [Link]
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This compound | C9H10BrNO | CID 145664. (n.d.). PubChem. [Link]
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Challenges and Opportunities for Small Molecule Aptamer Development. (2012). PMC - NIH. [Link]
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Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2023). PMC - NIH. [Link]
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Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. (2021). PubMed Central. [Link]
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N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. (2010). PMC - NIH. [Link]
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Reactive-cysteine profiling for drug discovery. (2019). PMC - PubMed Central. [Link]
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This compound (2945-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. [Link]
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This compound. (n.d.). Oakwood Chemical. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of N-Benzyl-2-bromoacetamide: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, particularly in drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. N-Benzyl-2-bromoacetamide, a versatile reagent, is also a hazardous substance that demands a rigorous and informed disposal protocol. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Core Safety Principles
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Harmful if swallowed: Ingestion can lead to acute toxicity.
-
Causes skin irritation: Direct contact can result in inflammation and discomfort[1].
-
Causes serious eye irritation: Exposure can lead to significant eye damage[1].
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract[1].
Due to its chemical structure as an α-haloacetamide, it should be handled with the caution appropriate for a potential alkylating agent. Alkylating agents are a class of compounds that can introduce alkyl groups into biologically active molecules, a property that underscores the need for stringent safety measures.
The Causality Behind Strict Adherence: The bromine atom attached to the carbon adjacent to the carbonyl group makes this compound a reactive molecule. This reactivity is the basis for its utility in synthesis but also the source of its potential hazards. Improper disposal can lead to unintended reactions or the release of this reactive compound into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | Prevents skin contact and subsequent irritation. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Skin and Body Protection | A lab coat, fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron is advised. | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | All handling and disposal procedures should be conducted within a certified chemical fume hood. | Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Procedural Guide
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and concentration. The following decision-making workflow provides a clear path for safe disposal.
Caption: Decision workflow for the proper disposal of this compound.
Disposal of Solid this compound Waste
This procedure applies to the pure, solid compound as well as lab materials grossly contaminated with it (e.g., weighing papers, contaminated spatulas).
Step 1: Segregation and Collection
-
Working within a chemical fume hood, carefully collect all solid this compound waste.
-
To minimize dust generation, gently sweep the solid material.
-
Place the collected waste into a designated, robust, and sealable container labeled "Halogenated Organic Solid Waste."[2]
-
Also, clearly write "Waste this compound" on the container's contents list.
Step 2: Container Labeling and Storage
-
Ensure the waste container is clearly and accurately labeled with its contents.
-
Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and metals[3].
Step 3: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
Disposal of Liquid this compound Waste
For Concentrated or Non-Aqueous Solutions:
Step 1: Direct Collection
-
Directly transfer the concentrated or non-aqueous solution containing this compound into a designated, leak-proof container labeled "Halogenated Organic Liquid Waste."[2]
-
List "this compound" and the solvent on the container's content list.
Step 2: Storage and Disposal
-
Follow the same storage and pickup procedures as outlined for solid waste (Steps 2 and 3 above).
For Dilute Aqueous Solutions: A Neutralization Approach
For dilute aqueous solutions, a neutralization step can be performed to reduce the reactivity of the compound before it is collected as hazardous waste. This procedure must be conducted with extreme caution and inside a chemical fume hood.
Step 1: Prepare a Neutralizing Solution
-
Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
Step 2: Neutralization
-
Slowly and in small portions, add the dilute aqueous this compound waste to the sodium bicarbonate solution while stirring continuously.
-
Be aware of potential off-gassing (carbon dioxide).
-
After the addition is complete, continue to stir the solution for a minimum of 30 minutes to ensure the reaction is complete.
Step 3: pH Verification
-
Use a pH meter or pH paper to check the pH of the resulting solution. The target pH should be between 6.0 and 8.0.
-
If the solution remains acidic, add more sodium bicarbonate solution until the target pH is achieved.
Step 4: Collection and Disposal
-
Crucially, the neutralized solution is still considered hazardous waste and must not be disposed of down the drain. [4]
-
Transfer the neutralized solution into a designated container labeled "Halogenated Organic Liquid Waste."
-
List the contents, including "neutralized this compound solution," on the label.
-
Follow the standard procedure for storage and collection by a licensed hazardous waste vendor.
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the contaminated area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including respiratory protection if the spill is large or has generated dust.
Step 3: Containment and Cleanup
-
For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
For a liquid spill, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Once the liquid is absorbed, carefully scoop the material into a labeled hazardous waste container.
Step 4: Decontamination
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated wipes) in a sealed bag or container and dispose of them as hazardous waste.
Step 5: Reporting
-
Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards, adhering to the detailed procedures for waste segregation and disposal, and being prepared for potential spills, researchers can handle this valuable reagent responsibly. Always consult your institution's specific hazardous waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
